Product packaging for 2-Fluoro-5-methylhex-3-ene(Cat. No.:CAS No. 207305-96-2)

2-Fluoro-5-methylhex-3-ene

Cat. No.: B15413833
CAS No.: 207305-96-2
M. Wt: 116.18 g/mol
InChI Key: BKGHICLHWIOKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-5-methylhex-3-ene is a fluorinated organic compound with the molecular formula C7H13F and a molecular weight of 116.18 g/mol . Its CAS registration number is 207305-96-2 . As a fluorinated alkene, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The incorporation of a fluorine atom into organic structures is a key strategy in drug discovery, as it can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins . These modifications are sought after because they can enhance the bioavailability and efficacy of potential pharmaceutical agents . Researchers utilize such fluorinated intermediates to explore new chemical spaces and develop compounds for various therapeutic applications. The structure of this compound, featuring both a double bond and a fluorine atom, offers versatile reactivity for further chemical transformations. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13F B15413833 2-Fluoro-5-methylhex-3-ene CAS No. 207305-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207305-96-2

Molecular Formula

C7H13F

Molecular Weight

116.18 g/mol

IUPAC Name

2-fluoro-5-methylhex-3-ene

InChI

InChI=1S/C7H13F/c1-6(2)4-5-7(3)8/h4-7H,1-3H3

InChI Key

BKGHICLHWIOKLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the physical properties of (Z)-2-Fluoro-5-methylhex-3-ene is presented for researchers, scientists, and drug development professionals. This document summarizes the available computed data and outlines general experimental protocols for the determination of key physical properties.

Currently, experimentally determined physical property data for (Z)-2-Fluoro-5-methylhex-3-ene is not available in the public domain. The following table summarizes the computed properties sourced from the PubChem database. It is crucial to note that these values are theoretical estimations and have not been experimentally verified.

Table 1: Computed Physical and Chemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

PropertyValueSource
Molecular Formula C₇H₁₃FPubChem
Molecular Weight 116.18 g/mol PubChem
XLogP3-AA 2.6PubChem
Exact Mass 116.100128577 DaPubChem
Monoisotopic Mass 116.100128577 DaPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 8PubChem
Complexity 74.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

General Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for (Z)-2-Fluoro-5-methylhex-3-ene, this section provides detailed, generalized methodologies for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology: Capillary Method

This method is suitable for small quantities of liquid.

  • Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube (fusion tube).[2]

  • Procedure:

    • A small amount of the liquid sample is placed in the fusion tube.

    • The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) and heated gently and uniformly.[2]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[2]

    • The heating is then stopped, and the temperature at which the liquid begins to enter the capillary tube is also recorded as the boiling point.[1]

Melting Point Determination

While (Z)-2-Fluoro-5-methylhex-3-ene is expected to be a liquid at room temperature, the determination of a melting/freezing point is a fundamental technique for assessing purity.

Methodology: Capillary Method

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.[3][4]

  • Procedure:

    • A small amount of the solid sample is finely powdered.

    • The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[3]

    • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[6] A narrow melting point range is indicative of a pure compound.[3]

Density Determination

Density is the mass per unit volume of a substance.[7]

Methodology: Pycnometer or Volumetric Flask Method

  • Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.[7][8]

  • Procedure:

    • The mass of a clean, dry pycnometer or volumetric flask (W1) is accurately measured.

    • The container is filled with distilled water to the calibration mark, and the total mass is measured (W2). The temperature of the water should be recorded to determine its precise density.

    • The container is emptied, dried thoroughly, and then filled with the sample liquid to the calibration mark. The total mass is again measured (W3).[7]

    • The density of the liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] * Density of water at the recorded temperature.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is temperature and wavelength-dependent.[9]

Methodology: Abbe Refractometer

  • Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a constant temperature bath.[10]

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the surface of the prism.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.[10]

    • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[9]

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are crucial for the identification and characterization of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and particularly ¹⁹F NMR would be essential for the structural elucidation of (Z)-2-Fluoro-5-methylhex-3-ene. ¹⁹F NMR is a powerful technique for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[11][12] The chemical shifts and coupling constants would confirm the connectivity and stereochemistry of the molecule.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For halogenated compounds, the isotopic distribution can provide valuable information.[15][16]

Signaling Pathways and Experimental Workflows

A thorough search of scientific databases reveals no information on any signaling pathways or specific experimental workflows involving (Z)-2-Fluoro-5-methylhex-3-ene. This suggests that the compound is not currently a subject of biological or pharmacological research. Therefore, no diagrams for signaling pathways or experimental workflows can be provided.

Conclusion

This technical guide provides a summary of the available computed physical properties of (Z)-2-Fluoro-5-methylhex-3-ene. In the absence of experimental data, generalized, standard protocols for the determination of key physical properties such as boiling point, melting point, density, and refractive index have been detailed. These methodologies are fundamental in the physical characterization of liquid organic compounds and would be applicable to (Z)-2-Fluoro-5-methylhex-3-ene. Further experimental investigation is required to determine the actual physical properties of this compound.

References

2-Fluoro-5-methylhex-3-ene CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 207305-96-2

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 2-Fluoro-5-methylhex-3-ene. Due to the limited specific data for this compound in publicly accessible literature and databases, this guide also incorporates general principles and methodologies relevant to fluorinated alkenes in the context of research and drug development.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound.[1][2][3]

PropertyValueSource
Molecular Formula C7H13FChemSrc[2], PubChem[1]
Molecular Weight 116.177 g/mol ChemSrc[2]
Exact Mass 116.100128577 DaPubChem[1]
LogP 2.55660ChemSrc[2]
Complexity 74.5Guidechem[3]
Rotatable Bond Count 2Guidechem[3]
Heavy Atom Count 8Guidechem[3]

The Role of Fluorine in Drug Discovery and Material Science

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and material science to modulate their physicochemical and biological properties.[4][5][6][7] Even the substitution of a single hydrogen atom with fluorine can lead to significant changes in:

  • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation. This can increase the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a compound.

  • Lipophilicity and Bioavailability: Fluorine substitution can enhance a molecule's ability to cross cell membranes, which may improve its bioavailability.[4][8]

  • Conformation: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

Given these properties, fluorinated compounds are integral to a wide range of pharmaceuticals and advanced materials.

Experimental Protocols

Disclaimer: This is a generalized protocol and has not been validated for the specific synthesis of this compound.

Objective: To synthesize a fluoroalkene from a ketone.

Materials:

  • Ketone precursor

  • Hydrazine or a derivative (e.g., N,N-dimethylhydrazine)

  • Base (e.g., n-butyllithium, sodium hydride)

  • Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

  • Hydrazone Formation: The ketone precursor is reacted with hydrazine or a suitable derivative in an appropriate solvent to form the corresponding hydrazone.

  • Deprotonation: The hydrazone is treated with a strong base at low temperature (e.g., -78 °C) to generate a vinyllithium or equivalent intermediate.

  • Electrophilic Fluorination: The intermediate is then reacted with an electrophilic fluorinating agent, such as NFSI, to introduce the fluorine atom.

  • Workup: The reaction is quenched with a suitable reagent, and the aqueous and organic layers are separated.

  • Extraction and Drying: The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous drying agent.

  • Purification: The crude product is purified by silica gel column chromatography to yield the final fluoroalkene.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

G cluster_synthesis Generalized Fluoroalkene Synthesis Workflow ketone Ketone Precursor hydrazone Hydrazone Formation ketone->hydrazone Hydrazine derivative deprotonation Deprotonation hydrazone->deprotonation Strong Base fluorination Electrophilic Fluorination deprotonation->fluorination Fluorinating Agent (e.g., NFSI) workup Aqueous Workup fluorination->workup extraction Extraction & Drying workup->extraction purification Purification extraction->purification product Fluoroalkene Product purification->product

Caption: A generalized workflow for the synthesis of a fluoroalkene.

Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or signaling pathways modulated by this compound.

As a hypothetical example for a fluorinated small molecule inhibitor, the following diagram illustrates a generic kinase signaling pathway. Small molecules can be designed to inhibit kinases at various points in such pathways, which are often implicated in diseases like cancer.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation, Survival) transcription->response inhibitor Small Molecule Inhibitor (e.g., a fluorinated compound) inhibitor->mek

Caption: A hypothetical kinase signaling pathway modulated by a small molecule inhibitor.

References

Stereoisomers of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-5-methylhex-3-ene, a fluorinated alkene with the potential for diverse applications in medicinal chemistry and materials science. Due to the presence of both a chiral center and a double bond, this compound can exist as four distinct stereoisomers. This document outlines the structural details of these isomers, proposes stereoselective synthetic strategies, and details characterization methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages established principles of stereochemistry and analogous reaction mechanisms to provide a robust theoretical framework for its study.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound contains two key features that give rise to stereoisomerism: a chiral center at the second carbon (C2) and a carbon-carbon double bond between the third and fourth carbons (C3 and C4).

  • Chiral Center (C2): The carbon atom bonded to the fluorine atom is attached to four different groups (a fluorine atom, a hydrogen atom, a methyl group, and the -CH=CH-CH(CH₃)₂ group). This asymmetry means that C2 is a stereocenter, and can exist in two different spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. These two configurations result in a pair of enantiomers.

  • Geometric Isomerism (C=C Double Bond): The double bond between C3 and C4 is substituted with different groups on each carbon, preventing free rotation. This gives rise to geometric isomers, designated as (E) and (Z) based on the priority of the substituents on each carbon of the double bond.

    • (E)-isomer: The higher priority groups on C3 and C4 are on opposite sides of the double bond.

    • (Z)-isomer: The higher priority groups on C3 and C4 are on the same side of the double bond.

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound:

  • (2R, 3E)-2-fluoro-5-methylhex-3-ene

  • (2S, 3E)-2-fluoro-5-methylhex-3-ene

  • (2R, 3Z)-2-fluoro-5-methylhex-3-ene

  • (2S, 3Z)-2-fluoro-5-methylhex-3-ene

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an (E) isomer and a (Z) isomer with the same C2 configuration (e.g., (2R, 3E) and (2R, 3Z)) is that of diastereomers.

Physicochemical Properties

While experimental data for all stereoisomers is not available, computed properties for the (Z)-isomer have been reported. This data can serve as a baseline for estimating the properties of the other isomers.

Property(Z)-2-fluoro-5-methylhex-3-ene (Computed)Reference
Molecular Formula C₇H₁₃F[1]
Molecular Weight 116.18 g/mol [1]
IUPAC Name (Z)-2-fluoro-5-methylhex-3-ene[1]
SMILES CC(C)/C=C\C(C)F[1]
InChI InChI=1S/C7H13F/c1-6(2)4-5-7(3)8/h4-7H,1-3H3/b5-4-[1]

Note: It is expected that the different stereoisomers will exhibit very similar molecular weights and formulas, but may have slight differences in boiling points, densities, and refractive indices. Enantiomeric pairs will have identical physical properties with the exception of their interaction with plane-polarized light (optical activity).

Proposed Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of this compound requires careful control over the formation of both the chiral center and the double bond geometry. Below are proposed synthetic pathways based on established methodologies for the synthesis of allylic fluorides.

General Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-F bond and the C=C double bond as key steps.

G Target Molecule This compound Precursor_A Allylic Alcohol Target Molecule->Precursor_A Deoxyfluorination Precursor_B Allylic Halide/Sulfonate Target Molecule->Precursor_B Nucleophilic Fluorination Precursor_C Carbonyl Compound Precursor_A->Precursor_C Wittig/Horner-Wadsworth-Emmons G cluster_E (E)-Isomers cluster_Z (Z)-Isomers 2R,3E (2R, 3E) 2S,3E (2S, 3E) 2R,3E->2S,3E Enantiomers 2R,3Z (2R, 3Z) 2R,3E->2R,3Z Diastereomers 2S,3Z (2S, 3Z) 2S,3E->2S,3Z Diastereomers 2R,3Z->2S,3Z Enantiomers G Start Starting Materials Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Separation Chiral Separation (GC/HPLC) Characterization->Separation Biological Biological Evaluation Separation->Biological End Pure Stereoisomers Biological->End

References

Spectroscopic Data for 2-Fluoro-5-methylhex-3-ene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoro-5-methylhex-3-ene. These predictions are based on empirical rules and data from similar compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (CH₃)~ 1.0Doublet~ 7
H2 (CHF)~ 4.5 - 5.0Doublet of MultipletsJ(H-F) ~ 45-50, J(H-H) ~ 6-8
H3 (=CH)~ 5.5 - 6.0Multiplet
H4 (=CH)~ 5.5 - 6.0Multiplet
H5 (CH)~ 2.2 - 2.6Multiplet
H6, H7 (CH(CH₃)₂)~ 0.9 - 1.1Doublet~ 7

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine
C1 (CH₃)~ 20 - 25³J(C-F) ~ 4-6 Hz
C2 (CHF)~ 85 - 95¹J(C-F) ~ 160-180 Hz
C3 (=CH)~ 125 - 135²J(C-F) ~ 20-25 Hz
C4 (=CH)~ 130 - 140³J(C-F) ~ 5-10 Hz
C5 (CH)~ 30 - 35
C6, C7 (CH(CH₃)₂)~ 20 - 25

Table 3: Predicted ¹⁹F NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Multiplicity
¹⁹F~ -170 to -190Doublet of Multiplets

Table 4: Predicted Infrared (IR) Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Strong
C=C (alkene)1640 - 1680Medium to Weak
C-F (fluoroalkane)1000 - 1100Strong

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
116[M]⁺ (Molecular Ion)
101[M - CH₃]⁺
73[M - C₃H₇]⁺
57[C₄H₉]⁺ (tert-Butyl cation, likely base peak)
43[C₃H₇]⁺

General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data mentioned above. Specific parameters would need to be optimized for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. ¹⁹F NMR is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis of a volatile liquid.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the molecular properties of 2-Fluoro-5-methylhex-3-ene, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

This compound is an unsaturated organofluorine compound. Its structure consists of a six-carbon hexane backbone with a double bond located at the third carbon, a fluorine atom at the second carbon, and a methyl group at the fifth carbon. This arrangement results in the molecular formula C7H13F .[1]

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, the calculation is based on the atomic weights of carbon, hydrogen, and fluorine.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC7~12.011[2][3]84.077
HydrogenH13~1.008[4][5][6]13.104
FluorineF1~18.998[7][8][9]18.998
Total ~116.179

The calculated molecular weight is approximately 116.18 g/mol , a value confirmed by computational data.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide estimations of its key physicochemical properties. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 116.18 g/mol [1]
Molecular Formula C7H13F[1]
IUPAC Name (Z)-2-fluoro-5-methylhex-3-ene[1]
CAS Number 207305-96-2[10]

Experimental Protocols

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Characterization cluster_final Final Assessment synthesis Proposed Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Verify Structure ms Mass Spectrometry purification->ms Confirm Mass ir IR Spectroscopy purification->ir Identify Functional Groups physchem Measurement of Physical Properties (Boiling Point, Refractive Index) purification->physchem final_product Purity & Identity Confirmed nmr->final_product ms->final_product physchem->final_product

A logical workflow for the synthesis and characterization of this compound.

References

Synthesis of Novel Fluoroalkene Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel fluoroalkene compounds, with a particular focus on their application as bioactive agents in drug discovery. Fluoroalkenes are of significant interest in medicinal chemistry as they can act as bioisosteres of the amide bond, offering improved metabolic stability and lipophilicity.[1][2] This guide details key synthetic methodologies, presents quantitative data for representative compounds, and outlines the signaling pathways relevant to their therapeutic applications.

Synthetic Methodologies for Fluoroalkene Compounds

The introduction of a fluoroalkene moiety into organic molecules can be achieved through various synthetic strategies. This section details some of the most prevalent and effective methods, complete with experimental protocols for key reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of fluoroalkenes. The Suzuki-Miyaura and Sonogashira reactions are particularly noteworthy in this context.

A recent study demonstrated the synthesis of fluoroalkenes and fluoroenynes via Suzuki-Miyaura and Sonogashira cross-coupling reactions using novel multihalogenated fluorovinyl ethers as building blocks.[1] These starting materials are readily prepared from the reaction between phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). The unique structure of these ethers, containing a reactive bromine atom, allows for the introduction of various substituents.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Fluoroalkene Synthesis

A general procedure for the Suzuki-Miyaura cross-coupling of a multihalogenated vinyl ether with a boronic acid is as follows:

To a solution of the multihalogenated vinyl ether (1.0 equiv) and triphenylphosphine ( PPh₃, 10 mol %) in a suitable solvent such as toluene, the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluoroalkene.[3]

Gold-Catalyzed Hydrofluorination of Alkynes

Gold catalysts have emerged as powerful tools for the regio- and stereoselective synthesis of fluoroalkenes from alkynes. This method offers an atom-economical approach to vinyl fluorides. The reaction often utilizes a directing group to control the regioselectivity of the hydrofluorination.

Experimental Workflow: Gold-Catalyzed Hydrofluorination

G Start Starting Materials: - Alkyne with Directing Group - Gold(I) Catalyst (e.g., IPrAuCl/AgOTf) - Fluorinating Agent (e.g., Et3N·3HF) Reaction Reaction Vessel: - Anhydrous Solvent (e.g., CH2Cl2) - Inert Atmosphere (e.g., N2) - Room Temperature Start->Reaction Combine Quench Workup: - Quench with sat. NaHCO3 - Extract with Organic Solvent Reaction->Quench After Reaction Completion Purification Purification: - Column Chromatography Quench->Purification Product Final Product: - Fluoroalkene Purification->Product G cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase sAPPβ + C99 Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Cleavage of C99 Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Cell Death Plaques->Neurotoxicity Fluoroalkene_Inhibitor Fluoroalkene BACE1 Inhibitor Fluoroalkene_Inhibitor->BACE1 Inhibition G cluster_0 Incretin Regulation cluster_2 Physiological Effects cluster_1 Therapeutic Intervention GLP1_GIP GLP-1 & GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis Fluoroalkene_Inhibitor Fluoroalkene DPP-4 Inhibitor Fluoroalkene_Inhibitor->DPP4 Inhibition

References

Allylic Fluorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the synthesis, reactivity, and application of allylic fluorides in modern chemistry and drug discovery, providing detailed experimental protocols, quantitative data, and visual representations of key concepts.

Introduction

Allylic fluorides have emerged as a pivotal structural motif in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of a fluorine atom into an allylic position can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[2] This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the ability of the C-F bond to act as a "super-hydrogen" or a bioisostere for a hydroxyl group.[3][4] Consequently, the development of efficient and selective methods for the synthesis of allylic fluorides has been a major focus of modern synthetic organic chemistry.[5][6] This technical guide provides a comprehensive overview of the core aspects of allylic fluoride chemistry, with a particular focus on their synthesis and potential applications in drug development for researchers, scientists, and drug development professionals.

Synthesis of Allylic Fluorides

The synthesis of allylic fluorides can be broadly categorized into nucleophilic and electrophilic fluorination methods, with transition-metal catalysis playing an increasingly important role in achieving high levels of regio- and stereoselectivity.[1]

Nucleophilic Fluorination Methods

Nucleophilic fluorination typically involves the displacement of a leaving group at the allylic position with a fluoride ion. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and amine-HF reagents (e.g., Et₃N·3HF).[7]

One of the most direct methods for synthesizing allylic fluorides is the dehydroxyfluorination of the corresponding allylic alcohols. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are commonly employed for this transformation.

Detailed Experimental Protocol: Dehydroxyfluorination of an Allylic Alcohol with DAST

  • Reaction Setup: To a stirred solution of the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is slowly added diethylaminosulfur trifluoride (DAST) (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired allylic fluoride.

Transition-metal catalysis, particularly with palladium and iridium, has enabled highly regio- and enantioselective access to allylic fluorides.[8] These methods often utilize readily available starting materials such as allylic chlorides, carbonates, or trichloroacetimidates.[8]

Detailed Experimental Protocol: Iridium-Catalyzed Allylic Fluorination of a Trichloroacetimidate [8][9]

  • Reagents and Catalyst Preparation: The iridium catalyst, such as [Ir(COD)Cl]₂, and the desired ligand are typically handled in a glovebox or under an inert atmosphere.

  • Reaction Setup: To a vial charged with the iridium catalyst (e.g., 2.5 mol %), ligand (e.g., 5 mol %), and the allylic trichloroacetimidate (0.2 mmol) is added anhydrous THF (1.0 mL) under an inert atmosphere.

  • Reaction Conditions: To the stirred solution is added Et₃N·3HF (0.4 mmol). The reaction mixture is then stirred at room temperature for the specified time (typically monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the allylic fluoride.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich allyl substrate, such as an allylsilane or an alkene, with an electrophilic fluorine source, most notably Selectfluor®.

Detailed Experimental Protocol: Electrophilic Fluorination of an Alkene with Selectfluor®

  • Reaction Setup: To a solution of the alkene (1.0 mmol) in an appropriate solvent such as acetonitrile or DMF (10 mL) is added Selectfluor® (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, with the progress monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data on Allylic Fluoride Synthesis

The following tables summarize representative quantitative data for various allylic fluorination methods.

Table 1: Palladium-Catalyzed Asymmetric Fluorination of Cyclic Allylic Chlorides

EntrySubstrateLigandYield (%)ee (%)
13-chloro-1-phenylprop-1-ene(R,R)-Trost Ligand8595
23-chlorocyclohex-1-ene(R,R)-Trost Ligand7892
33-chloro-1-(4-methoxyphenyl)prop-1-ene(R,R)-Trost Ligand8296

Table 2: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates [9]

EntrySubstrateCatalyst SystemYield (%)Regioselectivity (Branched:Linear)
1Cinnamyl trichloroacetimidate[Ir(COD)Cl]₂95>99:1
2Geranyl trichloroacetimidate[Ir(COD)Cl]₂88>99:1
3Neryl trichloroacetimidate[Ir(COD)Cl]₂85>99:1

Table 3: Deoxyfluorination of Allylic Alcohols with DAST

EntrySubstrateYield (%)
1Cinnamyl alcohol75
2Geraniol68
3Cholesterol43

Physicochemical Properties of Allylic Fluorides

The introduction of fluorine can significantly alter the physical and chemical properties of a molecule. Below is a table of representative physicochemical data for some allylic fluorides.

Table 4: Physicochemical Properties of Selected Allylic Fluorides

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Allyl fluorideC₃H₅F60.07-1-145
Cinnamyl fluorideC₉H₉F136.1775-77 (15 mmHg)N/A
Cholesteryl fluorideC₂₇H₄₅F390.65N/A95-96

Applications in Drug Development

Allylic fluorides are of significant interest in drug development due to their potential to act as enzyme inhibitors and modulate signaling pathways.[3]

Enzyme Inhibition

The fluorine atom in an allylic fluoride can participate in strong, non-covalent interactions with enzyme active sites, leading to potent and selective inhibition. In some cases, allylic fluorides can act as mechanism-based or covalent inhibitors.

Modulation of Signaling Pathways

Fluorinated compounds have been shown to modulate key cellular signaling pathways, such as the MAP kinase and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.[8][9] While specific data for allylic fluorides is an active area of research, the principles of how fluorinated molecules interact with these pathways provide a strong rationale for their investigation as potential therapeutic agents.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of how a fluorinated inhibitor might interfere with the MAP kinase signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Allylic Fluoride Inhibitor Inhibitor->MEK Inhibits

MAP Kinase Pathway Inhibition
Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of an allylic fluoride.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start: Allylic Alcohol + Anhydrous Solvent Add_Reagent Add Fluorinating Agent (e.g., DAST) at -78°C Start->Add_Reagent React Stir and Warm to Room Temperature Add_Reagent->React Quench Quench with Saturated NaHCO₃ Solution React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Flash Column Chromatography Concentrate->Column Characterize Characterization (NMR, MS) Column->Characterize Final_Product Pure Allylic Fluoride Characterize->Final_Product

Experimental Workflow for Synthesis

Conclusion

Allylic fluorides represent a valuable class of compounds with significant potential in drug discovery and development. The continued development of novel synthetic methodologies, providing access to a diverse range of these structures with high efficiency and selectivity, is crucial for advancing their application. This guide has provided a detailed overview of the current state of allylic fluoride chemistry, offering practical experimental protocols, quantitative data, and conceptual visualizations to aid researchers in this exciting field. Further exploration into the specific biological targets and mechanisms of action of allylic fluorides will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide to the Reactivity of Carbon-Fluorine Bonds in Unsaturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbon-fluorine (C-F) bond is a cornerstone of modern chemical and pharmaceutical sciences. Its unique properties, including high thermal and metabolic stability, are conferred by its exceptional strength, the highest in organic chemistry.[1][2] In unsaturated hydrocarbons, such as aryl and vinyl systems, the presence of a C-F bond profoundly influences molecular properties, impacting everything from biological activity to material characteristics. However, the very stability that makes this bond so desirable also presents a formidable challenge for synthetic chemists.[3] Activating and functionalizing the inert C-F bond is a key hurdle in the synthesis and modification of complex fluorinated molecules.

This guide provides a comprehensive overview of the fundamental principles governing C-F bond reactivity in unsaturated systems and explores the primary strategies developed to achieve its selective activation and transformation. We will delve into nucleophilic aromatic substitution, transition metal-mediated processes, frustrated Lewis pair chemistry, and enzymatic pathways, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in the field.

Chapter 1: Fundamental Properties of the C-F Bond in Unsaturated Systems

The reactivity of the C-F bond is dictated by its intrinsic physical properties, namely its bond strength, polarity, and length. Fluorine's status as the most electronegative element imparts a significant ionic character to the C-F bond, resulting in a large bond dipole and a highly polarized Cδ+—Fδ− arrangement.[2] This polarity, combined with a short bond length of approximately 1.35 Å, contributes to its remarkable strength.[2]

The bond dissociation energy (BDE) of a C-F bond can be as high as 130 kcal/mol, making it significantly stronger than corresponding carbon-hydrogen or other carbon-halogen bonds.[2][4] This inherent strength is the primary reason for the kinetic inertness of fluorocarbons.

Bond TypeMolecule ExampleBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C–FCH₃–F115481
C–HCH₃–H104.9439
C–ClCH₃–Cl83.7350
C–BrCH₃–Br72.1302
C–ICH₃–I57.6241
C–F (Aryl)C₆H₅–F125.6526

Data sourced from multiple references.[2][5][6] Note that values can vary slightly based on the specific molecular environment.

Chapter 2: Strategies for C-F Bond Activation and Functionalization

Overcoming the stability of the C-F bond requires specific chemical strategies that can lower the activation energy for its cleavage. Several powerful methods have been developed, each with unique mechanisms and applications.

Nucleophilic Aromatic Substitution (SNAr)

Paradoxically, despite the C-F bond's strength, aryl fluorides are often more reactive than other aryl halides in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated with electron-withdrawing groups.[7][8] This enhanced reactivity is not due to leaving group ability but to the rate-determining step of the reaction: the initial nucleophilic attack on the carbon atom.[7] Fluorine's powerful inductive electron-withdrawing effect creates a more electrophilic carbon center (a larger partial positive charge), which accelerates the formation of the intermediate Meisenheimer complex.[7][8]

Recent advancements have enabled SNAr reactions on even unactivated aryl fluorides through innovative methods like electrophotocatalysis, which avoids the need for strong bases and high temperatures.[9]

Logical Relationship: SNAr Mechanism

sn_ar_mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group ArylF Aryl Fluoride (Ar-F) Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArylF->Meisenheimer + Nu⁻ Nuc Nucleophile (Nu⁻) Nuc->Meisenheimer + Nu⁻ Product Substituted Product (Ar-Nu) Meisenheimer->Product - F⁻ Fluoride Fluoride Ion (F⁻)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Electrophotocatalytic SNAr of an Unactivated Aryl Fluoride [9]

  • Setup: An electrochemical cell is assembled with a reticulated vitreous carbon anode and a carbon paper cathode.

  • Reagents: To the cell, add 1-fluoro-4-methoxybenzene (5 equiv.), pyrazole (1 equiv.), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the electrophotocatalyst.

  • Solvent: Acetonitrile (MeCN) is used as the solvent with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Conditions: The reaction is performed under a constant voltage and irradiated with light at room temperature for 24-36 hours.

  • Analysis: The yield of the product, 1-(4-methoxyphenyl)-1H-pyrazole, is determined by Ultra-Performance Liquid Chromatography (UPLC) or ¹H NMR. The reaction demonstrates selectivity for the C-F bond even in the presence of more traditionally reactive C-Cl bonds.[9]

Transition Metal-Mediated Activation

Transition metals offer a powerful toolkit for C-F bond activation, often proceeding through an oxidative addition mechanism where a low-valent metal center inserts into the C-F bond.[10][11] This process is a key step in numerous catalytic cycles for hydrodefluorination and cross-coupling reactions.[3][12] Metals such as nickel, palladium, rhodium, and iridium have all been shown to activate C-F bonds, with the choice of metal and ligands being crucial for reactivity and selectivity.[12][13][14] For instance, calculations have revealed that nickel is often the element of choice for C-F bond activation, while platinum is better suited for C-H activation.[12]

Experimental Workflow: Transition Metal-Catalyzed C-F Borylation

tm_catalysis_workflow Start Start: Prepare Reaction Vessel AddSubstrate Add Fluoroarene and Diboron Reagent Start->AddSubstrate AddCatalyst Add Transition Metal Catalyst (e.g., Rhodium Silyl Complex) AddSubstrate->AddCatalyst Solvent Add Anhydrous Solvent under Inert Atmosphere (N₂/Ar) AddCatalyst->Solvent Reaction Heat Reaction Mixture (e.g., 80°C, 24h) Solvent->Reaction Stir and Heat Workup Quench and Aqueous Workup Reaction->Workup Purify Purify via Column Chromatography Workup->Purify Product Isolate Arylboronate Ester Product Purify->Product

Caption: A typical experimental workflow for a C-F bond functionalization reaction.

Experimental Protocol: Nickel-Catalyzed Defluoro-silylation [3]

  • Setup: A glovebox or Schlenk line is used to maintain an inert atmosphere.

  • Reagents: Fluoroaromatic substrate (e.g., hexafluorobenzene), silylborane reagent (R₃SiBpin), and a Ni(0) catalyst (e.g., Ni(cod)₂) are combined.

  • Conditions: The reaction is typically run in a suitable solvent at elevated temperatures. Notably, this reaction can sometimes proceed even without the Ni(0) catalyst, albeit under different conditions.[3]

  • Analysis: The reaction progress is monitored by GC-MS or NMR to determine the conversion to the corresponding arylsilane product.

Catalyst/SystemSubstrate TypeTransformationTypical Yield
Ni(0)/R₃SiBpinFluoroaromaticsDefluoro-silylationHigh
Rh-phosphineHeterocyclic multifluoro-aromaticsHydrodefluorination (HDF)High
Co/GrignardAlkyl fluoridesCross-couplingHigh

Table summarizing representative transition metal-catalyzed C-F functionalizations.[3]

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct.[15][16] This "frustration" leaves their reactivity available to activate small molecules, including the highly polarized C-F bond. The mechanism typically involves the Lewis acid abstracting the fluoride anion while the Lewis base attacks the resulting electron-deficient carbon center.[17] This strategy has proven particularly effective for the monoselective activation of C-F bonds in polyfluorinated compounds, a long-standing challenge in fluorocarbon chemistry.[15][18]

Logical Relationship: FLP-Mediated C-F Activation

flp_activation FLP Frustrated Lewis Pair (Lewis Acid + Lewis Base) Intermediate Intermediate Complex FLP->Intermediate Interaction Substrate α-Trifluoromethyl Styrene Substrate->Intermediate Interaction Product γ-Substituted α,α-Difluoropropenyl Phosphonium/Pyridinium Salt Intermediate->Product C-F Cleavage & C-Base Bond Formation AcidF [Lewis Acid-F]⁻

Caption: C-F bond activation of an unsaturated system using an FLP.

Experimental Protocol: FLP-Catalyzed Activation of α-Trifluoromethylstyrene [19]

  • Setup: All manipulations are carried out under an inert atmosphere of nitrogen or argon.

  • Reagents: α-Trifluoromethylstyrene (1 equiv.), a Lewis base such as tri(ortho-tolyl)phosphine or 2,4,6-triphenylpyridine (1 equiv.), and a catalytic amount of a Lewis acid like tris(pentafluorophenyl)borane (BCF) (5-20 mol%) are used.

  • Solvent: Anhydrous toluene or another suitable non-coordinating solvent is used.

  • Conditions: The components are dissolved in the solvent and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by NMR spectroscopy.

  • Product: The reaction yields γ-substituted α,α-difluoropropenyl phosphonium or pyridinium salts, which can be further functionalized.[17][19]

Enzymatic C-F Bond Cleavage

Nature has also evolved machinery to cleave the formidable C-F bond.[5] Certain microorganisms living in fluorinated environments have developed enzymes capable of biocatalytic defluorination.[5][20] These metalloenzymes, which include dehalogenases and various oxygenases (e.g., cytochrome P450s), can functionalize C-F bonds under mild, physiological conditions.[5][21] The mechanisms often involve nucleophilic attack or oxidative processes mediated by a metal cofactor at the enzyme's active site.[5][21] While primarily studied in the context of degrading environmental pollutants, these enzymatic systems offer inspiration for developing green and highly selective catalysts for C-F bond functionalization in drug development and synthesis.[22]

Signaling Pathway: Simplified Enzymatic Defluorination

enzymatic_defluorination Enzyme Enzyme Active Site (e.g., FAcD with Asp residue) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Fluorinated Substrate (e.g., Fluoroacetate) Substrate->ES_Complex Intermediate Covalent Ester Intermediate ES_Complex->Intermediate Nucleophilic Attack (C-F Cleavage) Product Hydroxylated Product (e.g., Glycolate) Intermediate->Product Hydrolysis Fluoride Fluoride Ion (F⁻) Product->Enzyme Releases Water H₂O Water->Intermediate

Caption: Key steps in the mechanism of Fluoroacetate Dehalogenase (FAcD).[21]

Conclusion

The activation of C-F bonds in unsaturated hydrocarbons, once considered a niche and formidable challenge, has matured into a dynamic and enabling field of chemical synthesis. The strategies outlined in this guide—from the classic SNAr reaction to modern transition-metal, frustrated Lewis pair, and enzymatic catalysis—provide chemists with a versatile array of tools to selectively functionalize these robust bonds. Each methodology offers distinct advantages in terms of scope, selectivity, and reaction conditions. For researchers and professionals in drug development and materials science, a deep understanding of these methods is crucial for the rational design and synthesis of next-generation fluorinated molecules. Future progress will likely focus on developing more sustainable catalytic systems, achieving greater selectivity in complex polyfluorinated architectures, and harnessing biocatalysis for environmentally benign transformations.

References

The Rising Profile of Fluorinated Hexenes: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, advanced materials, and agrochemicals. Fluorinated hexenes, a class of aliphatic compounds featuring a six-carbon backbone with at least one carbon-carbon double bond and one or more fluorine atoms, are emerging as versatile building blocks with significant potential. Their unique physicochemical properties, imparted by the high electronegativity and small size of fluorine, offer compelling advantages in modulating biological activity and enhancing material performance. This technical guide provides an in-depth overview of the potential applications of fluorinated hexenes, focusing on their synthesis, physicochemical properties, and prospective roles in drug discovery and materials science. While direct biological and material data on simple fluorinated hexenes is nascent in publicly available literature, this document compiles relevant data from analogous structures and foundational synthetic methodologies to provide a comprehensive resource for researchers in the field.

Introduction: The Fluorine Advantage in Hexene Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their electronic properties, conformation, lipophilicity, and metabolic stability. In the context of a hexene scaffold, these modifications can lead to a range of desirable characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and chemical stability of the molecule. Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and create unique non-covalent interactions, which are critical in the design of bioactive molecules and functional materials.

Fluorinated compounds are prevalent in a significant portion of commercialized drugs and agrochemicals, highlighting the transformative impact of fluorine in life sciences.[1] For instance, approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine.[2] This success is largely attributed to fluorine's ability to act as a "super-hydrogen" or a bioisostere for other functional groups, enhancing properties like binding affinity to target proteins and metabolic resistance.[3][4]

Synthesis of Fluorinated Hexenes

The regioselective and stereoselective synthesis of fluorinated hexenes is a key challenge and an active area of research. A primary and atom-economical method for their preparation is the hydrofluorination of corresponding alkynes.

Catalytic Hydrofluorination of Alkynes

The direct addition of hydrogen fluoride (HF) across the triple bond of a hexyne isomer is a powerful strategy to generate monofluorohexenes. Transition metal catalysis, particularly with platinum and gold complexes, has shown significant promise in achieving high selectivity and yields under mild conditions.

For example, the platinum-catalyzed hydrofluorination of 3-hexyne can selectively produce (Z)-3-fluoro-3-hexene.[4][5] This reaction often employs a fluoride shuttle system to manage the reactivity of HF. Similarly, gold(I) catalysts have been effectively used for the trans-selective hydrofluorination of internal alkynes.[6]

Below is a generalized workflow for the synthesis of a fluorinated hexene via catalytic hydrofluorination of an alkyne.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_purification Purification Hexyne Hexyne Isomer (e.g., 3-Hexyne) Catalyst Transition Metal Catalyst (e.g., Pt(II) or Au(I) complex) Hexyne->Catalyst HF_source HF Source (e.g., Pyridine-HF, DMPU-HF) HF_source->Catalyst Fluorohexene Fluorinated Hexene Isomer (e.g., (Z)-3-fluoro-3-hexene) Catalyst->Fluorohexene Solvent Anhydrous Solvent (e.g., Toluene, Dichloromethane) Temperature Controlled Temperature (e.g., Room Temperature) Chromatography Silica Gel Chromatography Fluorohexene->Chromatography Byproducts Minor Isomers / Byproducts Characterization Spectroscopic Analysis (NMR, MS) Chromatography->Characterization

Figure 1: General workflow for the synthesis of a fluorinated hexene.
Experimental Protocol: Synthesis of a Fluoroalkenyl Arene (Representative Protocol)

Synthesis of Monofluoroalkenyl Compounds (Procedure B) [2]

To a solution of a gem-difluoroalkene (1 equivalent) in dry CH₂Cl₂ (8 mL) was added dropwise sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al, a 60% w/w solution in toluene) (0.9 mL) at room temperature. The mixture was stirred at room temperature for 1 hour. After the completion of the reaction, it was quenched with a saturated ammonium chloride solution. The aqueous phase was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the monofluoroalkenyl product.[2]

Physicochemical Properties of Fluorinated Hexenes

The physical and chemical properties of fluorinated hexenes are influenced by the number and position of the fluorine atoms. The following tables summarize available data for representative fluorinated hexene isomers and related compounds.

Table 1: Computed Physicochemical Properties of Selected Monofluorohexene Isomers

Property(Z)-3-fluorohex-3-ene[3]1-fluorohex-1-ene (PubChem CID: 57359528)1-Fluorohexane[7]
Molecular Formula C₆H₁₁FC₆H₁₁FC₆H₁₃F
Molecular Weight 102.15 g/mol 102.15 g/mol 104.17 g/mol
XLogP3-AA 2.42.73.4
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 000
Rotatable Bond Count 234
Polar Surface Area 0 Ų0 Ų0 Ų

Table 2: Physicochemical Properties of Perfluorohex-1-ene

PropertyValue[8]
Molecular Formula C₆F₁₂
Molecular Weight 300.04 g/mol
Boiling Point 57 °C
Melting Point -
Density ~1.8 g/cm³ (estimate)
Refractive Index ~1.258 (estimate)

Potential Applications in Drug Discovery

A significant area of interest for fluorinated hexenes is their use as building blocks in medicinal chemistry, particularly as bioisosteres for the amide bond in peptides.

Fluoroalkenes as Peptide Bond Isosteres

The amide bond is a fundamental linkage in peptides and proteins, but it is susceptible to enzymatic cleavage by proteases, limiting the therapeutic potential of many peptide-based drugs. A fluoroalkene moiety can mimic the steric and electronic properties of an amide bond while being resistant to hydrolysis.[4][5][9] The electronegative fluorine atom can act as a mimic for the carbonyl oxygen, and the overall geometry of the fluoroalkene can resemble the planar nature of the amide bond.[4]

Figure 2: Fluoroalkene as a bioisostere of the amide bond.

This bioisosteric replacement can lead to peptidomimetics with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. While specific examples of simple fluorinated hexenes being directly incorporated as amide bond mimics in drug candidates are not widely reported, they represent a valuable class of synthons for constructing more complex peptidomimetic scaffolds.

Enzyme Inhibition

Fluorinated molecules are frequently employed as enzyme inhibitors. The fluorine atom can participate in strong interactions with enzyme active sites and can also serve as a tool to study enzyme mechanisms.[10] For example, fluorinated analogs of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme and leading to irreversible inactivation. While no specific data on the enzyme inhibitory activity of simple fluorinated hexenes has been found, the incorporation of a fluoroalkene moiety into a molecule designed to target a specific enzyme is a promising strategy in drug design.

Potential Applications in Materials Science

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (leading to hydrophobicity and oleophobicity), and low refractive index. These properties make them suitable for a wide range of applications, from high-performance coatings and seals to advanced optical and electronic materials.

Monomers for Specialty Polymers

Fluorinated hexenes can serve as monomers or co-monomers in the synthesis of specialty fluoropolymers. The polymerization of fluoroalkenes can be achieved through various methods, including radical polymerization. The properties of the resulting polymer will depend on the structure of the fluorinated hexene monomer, the degree of fluorination, and the polymerization conditions.

While specific data on the polymerization of simple fluorinated hexenes and the properties of the resulting homopolymers are scarce in the literature, the general principles of fluoropolymer chemistry suggest that such materials would exhibit some of the characteristic properties of fluoropolymers. For example, polymers derived from perfluorohexene would be expected to have very low surface energy and high thermal stability.

The following table provides a general comparison of properties for a hypothetical poly(fluorohexene) with a well-known fluoropolymer, Polytetrafluoroethylene (PTFE).

Table 3: Hypothetical and Actual Properties of Fluoropolymers

PropertyHypothetical Poly(fluorohexene)Polytetrafluoroethylene (PTFE)
Thermal Stability Expected to be highHigh (Decomposition > 500 °C)[11]
Chemical Resistance Expected to be excellentExcellent
Surface Energy Expected to be lowVery low (~18 mN/m)
Mechanical Properties Dependent on molecular weight and crystallinityGood flexibility, low friction

Conclusion and Future Outlook

Fluorinated hexenes represent a promising class of molecules with significant potential in both medicinal chemistry and materials science. Their synthesis, primarily through the hydrofluorination of alkynes, is an active area of research with advancing catalytic methods enabling greater control over stereochemistry. In drug discovery, their role as stable and effective bioisosteres for the amide bond offers a compelling strategy for the development of next-generation peptide-based therapeutics. In materials science, they hold promise as monomers for the creation of novel fluoropolymers with tailored properties.

While the direct application and quantitative performance data for simple fluorinated hexenes are not yet extensively documented, the foundational chemical principles and the success of related fluorinated compounds strongly suggest a bright future for this molecular class. Further research into the synthesis of a wider variety of fluorinated hexene isomers and the systematic evaluation of their biological activities and material properties will be crucial in unlocking their full potential. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 2-Fluoro-5-methylhex-3-ene based on computed data and general safety principles for fluoroalkenes. As of this writing, specific experimental safety data, such as a formal Safety Data Sheet (SDS), is not publicly available for this compound. Therefore, it must be treated as a substance with unknown potential hazards, and all handling procedures should reflect a high degree of caution.

Introduction

This compound is a fluorinated alkene of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. However, the presence of a carbon-fluorine bond and a double bond may also impart specific toxicological characteristics. This guide aims to provide a framework for the safe handling of this compound in a laboratory setting, emphasizing a conservative approach in the absence of definitive safety data.

Physicochemical Properties

While experimental data is limited, computed physicochemical properties provide initial insights into the substance's characteristics. These properties are crucial for preliminary risk assessment and for planning experimental work.

Property(Z)-2-Fluoro-5-methylhex-3-ene(E)-4-Fluoro-5-methylhex-2-eneData Source
Molecular Formula C7H13FC7H13FPubChem[1]
Molecular Weight 116.18 g/mol 116.18 g/mol PubChem[1][2]
CAS Number 207305-96-2Not specifiedChemsrc[3]
XLogP3 2.62.8PubChem[1][2]
Hydrogen Bond Donor Count 00PubChem[1][2]
Hydrogen Bond Acceptor Count 11PubChem[1][2]
Rotatable Bond Count 22PubChem[1][2]

Note: The XLogP3 value suggests that the compound has moderate lipophilicity, which may have implications for its absorption and distribution in biological systems.

Hazard Identification and General Precautions for Fluoroalkenes

Specific hazard classifications for this compound are unavailable.[4] However, the class of fluoroalkenes can exhibit a range of toxicities. Some fluoroalkenes are known to be highly toxic, with the potential to cause severe pulmonary injury.[5] Therefore, it is prudent to handle this compound with the assumption that it may be toxic via inhalation, ingestion, and skin contact.

General Handling Precautions:

  • Work in a well-ventilated area: All manipulations of this compound should be conducted in a certified chemical fume hood.

  • Avoid inhalation: Use appropriate respiratory protection if there is a risk of generating aerosols or vapors.

  • Prevent skin and eye contact: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

  • Assume flammability: While the flashpoint is unknown, many organic solvents and reagents are flammable. Avoid open flames and sources of ignition.

  • Prevent release to the environment: Handle the substance in a manner that minimizes spills and environmental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling chemicals with unknown hazards. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles with a face shieldProtects against splashes and vapors.
Skin Chemically resistant gloves (e.g., nitrile, neoprene) over a base layer of disposable gloves. A flame-resistant lab coat.Prevents skin contact and absorption. The double-gloving technique provides additional protection.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation.Protects against potentially toxic vapors or aerosols.
Body Long pants and closed-toe shoesStandard laboratory practice to protect against spills.

Experimental Protocol: Risk Assessment for Handling this compound

Given the lack of specific safety data, a thorough, documented risk assessment should be performed before any new experimental procedure involving this compound.

Objective: To identify and mitigate the potential hazards associated with a planned experiment involving this compound.

Methodology:

  • Information Gathering:

    • Review all available information on this compound, including the computed data in this guide.

    • Research the safety and handling requirements for all other chemicals to be used in the experiment.

    • Consult general resources on the safe handling of fluoroalkenes and other fluorinated organic compounds.[5][6]

  • Hazard Identification:

    • Based on the available information, identify all potential hazards associated with the experiment. This should include chemical hazards (toxicity, flammability), procedural hazards (e.g., heating, pressure), and equipment hazards.

    • For this compound, assume it is toxic, an irritant, and potentially flammable.

  • Exposure Assessment:

    • Evaluate the potential routes of exposure (inhalation, dermal, ingestion, injection) for each step of the planned experiment.

    • Estimate the potential quantity of exposure for each route.

  • Risk Characterization:

    • Combine the hazard identification and exposure assessment to characterize the level of risk for each step of the experiment.

  • Control Measures:

    • Based on the risk characterization, determine the appropriate control measures to minimize risk. This should follow the hierarchy of controls:

      • Elimination/Substitution: If possible, use a less hazardous chemical.

      • Engineering Controls: Use of a chemical fume hood, glove box, or other containment devices.

      • Administrative Controls: Standard operating procedures (SOPs), training, and warning signs.

      • Personal Protective Equipment (PPE): As outlined in Section 4.

  • Emergency Planning:

    • Develop a specific emergency plan for the experiment, including procedures for spills, fires, and personnel exposure.

    • Ensure that all necessary safety equipment (spill kits, fire extinguishers, safety showers, eyewash stations) is readily available and personnel are trained in their use.

  • Documentation:

    • Document the entire risk assessment process, including the identified hazards, risks, and control measures. This documentation should be reviewed and approved by the appropriate safety personnel before the experiment begins.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards like this compound.

SafeHandlingWorkflow A Initial Assessment & Information Gathering B Hazard Identification (Assume High Hazard) A->B C Risk Assessment & Control Measure Planning B->C D Develop Standard Operating Procedure (SOP) C->D E Personnel Training on SOP & Emergency Procedures D->E F Procurement & Storage in Designated Area E->F G Experiment Execution with Strict Adherence to SOP F->G H Decontamination of Equipment & Work Area G->H K Incident/Exposure G->K If incident occurs I Waste Segregation & Labeling H->I J Proper Waste Disposal via Certified Channels I->J M Review & Update SOP and Risk Assessment J->M Post-disposal review L Activate Emergency Response & Report K->L L->M

Caption: Safe Handling Workflow for Chemicals with Unknown Hazards.

Conclusion

The safe handling of this compound requires a cautious and well-documented approach due to the current lack of specific experimental safety data. By treating the compound as potentially hazardous and implementing the general safety principles outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that the scientific community shares any future experimental safety data on this and similar compounds to enhance collective knowledge and promote safer research practices.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental thermochemical data for 2-Fluoro-5-methylhex-3-ene. Information regarding its enthalpy of formation, entropy, and heat capacity, as well as detailed experimental protocols for its synthesis and analysis, is not available. This guide, therefore, presents the limited computed data available, alongside generalized experimental and computational methodologies that would be applicable to the study of this and similar compounds.

Computed Physicochemical Properties

While experimental thermochemical data is absent, some basic physicochemical properties for the (Z)-isomer of this compound have been computed and are available in public databases. These properties provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of (Z)-2-Fluoro-5-methylhex-3-ene

PropertyValueSource
Molecular Formula C₇H₁₃FPubChem
Molecular Weight 116.18 g/mol PubChem[1]
IUPAC Name (3Z)-2-fluoro-5-methylhex-3-enePubChem
Canonical SMILES CC(C)C=CC(C)FPubChem
InChI Key BKGHICLHWIOKLC-PLNGDYQASA-NPubChem
XLogP3 2.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 8PubChem
Complexity 113PubChem

Generalized Experimental Protocols

In the absence of specific experimental procedures for this compound, this section outlines generalized protocols that are commonly employed for the synthesis and thermochemical analysis of fluorinated alkenes. These are intended to be illustrative of the methodologies that researchers would likely adapt for the target compound.

2.1. Illustrative Synthesis of a Fluoroalkene

The synthesis of fluoroalkenes can be achieved through various methods, including nucleophilic fluorination, electrophilic fluorination, and the use of fluorinated building blocks. A common approach involves the Wittig or Horner-Wadsworth-Emmons reaction. The following is a generalized, hypothetical protocol.

Materials:

  • A suitable ketone or aldehyde precursor (e.g., 5-methylhex-3-en-2-one)

  • A fluorinating Wittig reagent (e.g., (Fluoromethyl)triphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • The fluorinated phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as n-butyllithium, is added dropwise to the suspension to form the ylide. The reaction mixture is typically stirred for a period to ensure complete formation.

  • The ketone or aldehyde precursor, dissolved in anhydrous THF, is then added slowly to the ylide solution at the low temperature.

  • The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent like diethyl ether.

  • The combined organic layers are washed with brine, dried over a drying agent like anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable technique, such as column chromatography or distillation, to yield the desired fluoroalkene.

2.2. Generalized Thermochemical Analysis

The determination of thermochemical properties such as the enthalpy of formation typically involves calorimetric techniques.

2.2.1. Combustion Calorimetry

Principle: The enthalpy of combustion is measured by burning a known amount of the substance in a controlled environment (a bomb calorimeter) and measuring the heat evolved. The standard enthalpy of formation can then be calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Generalized Procedure:

  • A precisely weighed sample of the volatile liquid is sealed in a sample holder (e.g., a gelatin capsule or a glass ampoule).

  • The sample holder is placed in the crucible of a bomb calorimeter.

  • The bomb is filled with high-purity oxygen to a specified pressure.

  • The bomb is placed in the calorimeter, which is filled with a known amount of water.

  • The temperature of the water is monitored until it reaches a steady state.

  • The sample is ignited, and the temperature change of the water is recorded.

  • The energy equivalent of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter.

  • The standard enthalpy of formation is then derived from the enthalpy of combustion.

Visualizations of Methodologies

The following diagrams illustrate generalized workflows for the synthesis of fluoroalkenes and the computational estimation of thermochemical properties.

G cluster_synthesis Generalized Fluoroalkene Synthesis start Ketone/Aldehyde Precursor wittig Wittig Reaction start->wittig reagent Fluorinating Wittig Reagent ylide Ylide Formation reagent->ylide Base base Strong Base base->ylide ylide->wittig quench Quenching wittig->quench extract Extraction & Drying quench->extract purify Purification extract->purify product Fluoroalkene Product purify->product

Caption: A generalized workflow for the synthesis of a fluoroalkene via a Wittig-type reaction.

G cluster_computational Computational Thermochemistry Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-Level Theory) geom_opt->energy_calc zpe Zero-Point Vibrational Energy (ZPVE) Correction freq_calc->zpe thermal_corr Thermal Corrections to Enthalpy and Gibbs Free Energy freq_calc->thermal_corr atomization Atomization Energy Calculation energy_calc->atomization zpe->atomization thermal_corr->atomization enthalpy_form Calculate Enthalpy of Formation atomization->enthalpy_form

Caption: A general workflow for the computational estimation of thermochemical properties.

Conclusion

There is a notable absence of published experimental thermochemical data for this compound. The information presented in this guide is based on computed values for basic physicochemical properties and generalized methodologies that are standard in the fields of synthetic organic chemistry and thermochemistry. For researchers and drug development professionals interested in this specific compound, it would be necessary to undertake de novo experimental synthesis and analysis to determine its thermochemical properties accurately. Computational methods, as outlined, can provide valuable estimations but should be corroborated with experimental data for validation.

References

The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing their biological activity and pharmacokinetic profiles. This in-depth technical guide explores the multifaceted roles of fluorine in medicinal chemistry, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the core principles of how fluorination impacts molecular properties, present quantitative data for comparative analysis, detail key experimental protocols for assessing these changes, and visualize the intricate interplay of fluorinated molecules with critical signaling pathways.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into a lead compound can dramatically alter its biological behavior. This is largely attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics collectively influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity to its target.[1][2][3]

One of the most significant benefits of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[3][4][5]

Fluorination also plays a crucial role in modulating a molecule's physicochemical properties . The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate cell membranes.[3] Furthermore, the introduction of fluorine can influence the conformation of a molecule, locking it into a bioactive conformation that enhances its binding affinity to the target protein.

The impact of fluorination on binding affinity is a complex interplay of various factors. Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. The substitution of hydrogen with fluorine can also displace water molecules from a binding site, leading to a favorable entropic contribution to binding.

Quantitative Impact of Fluorination on Biological Activity

To provide a clearer understanding of the tangible effects of fluorination, the following tables summarize key quantitative data from various studies. These tables allow for a direct comparison of fluorinated molecules with their non-fluorinated counterparts across different biological targets and parameters.

Table 1: IC50 Values of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Kinase TargetNon-Fluorinated CompoundIC50 (nM)Fluorinated AnalogIC50 (nM)Fold ChangeReference
HDAC1Ethyl Congener (n=1)>10001,2-difluoroethylene analog110>9[6]
HDAC1Ethyl Congener (n=2)>10001,2-difluoroethylene analog150>6.7[6]
HDAC6Ethyl Congener (n=1)3501,2-difluoroethylene analog2514[6]
HDAC6Ethyl Congener (n=2)2001,2-difluoroethylene analog1811.1[6]
DasatinibHCT 116140---[7]
SorafenibHCT 11618600---[7]
DasatinibMCF7670---[7]
SorafenibMCF716000---[7]
DasatinibH4609000---[7]
SorafenibH46018000---[7]

Table 2: Binding Affinity (Kd) of Fluorinated vs. Non-Fluorinated GPCR Ligands

GPCR TargetNon-Fluorinated LigandKd (nM)Fluorinated LigandKd (nM)Fold ChangeReference
Aminergic GPCRsVarious-ortho-fluorinated-Generally Positive[5]
Aminergic GPCRsVarious-Aliphatic fluorination-Generally Negative[5]

Table 3: Pharmacokinetic Parameters of Selected Fluorinated Drugs

DrugHalf-life (t1/2)Clearance (CL)Bioavailability (%)Reference
Ciprofloxacin4-6 hours-~70% (oral)[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of small fluorinated molecules.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to predict the metabolic stability of a compound by assessing its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2][4]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1-3 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiate the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Surface Plasmon Resonance (SPR) for Protein-Ligand Binding Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (Kd), as well as association (kon) and dissociation (koff) rates.[3][9][10][11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (protein of interest)

  • Analyte (small fluorinated molecule)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP)

  • Amine coupling reagents (EDC, NHS)

  • Ethanolamine-HCl (for deactivation)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-3.0)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the ligand solution in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (small fluorinated molecule) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increase corresponds to the association of the analyte with the immobilized ligand.

  • Dissociation:

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte from the ligand. The SPR signal will decrease as the analyte dissociates.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

19F NMR for Protein-Ligand Interaction Analysis

19F NMR is a powerful tool for studying the binding of fluorinated molecules to proteins. The fluorine nucleus is highly sensitive to its local environment, and changes in its chemical shift upon binding can provide information about the binding event and affinity.[1][13][14][15][16][17]

Materials:

  • NMR spectrometer with a fluorine probe

  • Protein sample

  • Fluorinated ligand stock solution

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the protein and varying concentrations of the fluorinated ligand in the NMR buffer.

  • 1D 19F NMR Spectra Acquisition: Acquire a one-dimensional 19F NMR spectrum for each sample.

  • Chemical Shift Perturbation Analysis:

    • Observe the chemical shift of the fluorine resonance(s) of the ligand in each spectrum.

    • As the ligand binds to the protein, the chemical shift of the fluorine signal will change.

    • Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

  • Determination of Binding Affinity (Kd):

    • Fit the resulting binding isotherm to an appropriate binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

  • Lineshape Analysis (for kinetics):

    • In cases of intermediate exchange on the NMR timescale, the lineshape of the 19F signal can be analyzed to extract kinetic information, including the association (kon) and dissociation (koff) rate constants.[13]

Visualizing the Impact on Signaling Pathways

The biological effects of small fluorinated molecules are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the influence of fluorination on key cellular signaling cascades.

Fluoride-Mediated Activation of the MAPK/ERK Pathway

// Nodes Fluoride [label="Fluoride (e.g., NaF)", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf1 [label="Raf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKII [label="CaMKII", fillcolor="#F1F3F4", fontcolor="#202124"]; Rho [label="Rho", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effects\n(e.g., Caldesmon Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fluoride -> G_Protein [color="#4285F4", arrowhead=normal]; G_Protein -> Raf1 [color="#4285F4", arrowhead=normal]; Raf1 -> MEK [color="#4285F4", arrowhead=normal]; MEK -> ERK [color="#4285F4", arrowhead=normal]; ERK -> Downstream [color="#4285F4", arrowhead=normal]; Fluoride -> Rho [color="#4285F4", arrowhead=normal]; Rho -> CaMKII [color="#4285F4", arrowhead=normal]; CaMKII -> Raf1 [color="#4285F4", arrowhead=normal, style=dashed, label="Modulates"]; } }

Caption: Fluoride can activate the MAPK/ERK pathway through G-protein and Rho-dependent mechanisms.

Fluoride-Induced Apoptosis via the PI3K/Akt/mTOR Pathway

// Nodes Fluoride [label="Excess Fluoride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt (P-Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; BAD [label="BAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Fluoride -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibits"]; PI3K -> PDK1 [color="#4285F4", arrowhead=normal]; PDK1 -> Akt [color="#4285F4", arrowhead=normal]; Akt -> mTOR [color="#4285F4", arrowhead=normal]; Akt -> BAD [color="#EA4335", arrowhead=tee, label="Inhibits"]; mTOR -> Bcl2 [color="#EA4335", arrowhead=tee, label="Inhibits"]; BAD -> Bcl2 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bcl2 -> Bax [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bax -> Caspase9 [color="#4285F4", arrowhead=normal]; Caspase9 -> Apoptosis [color="#4285F4", arrowhead=normal]; } }

Caption: Excess fluoride can induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Perspectives

The strategic use of fluorine in small molecule drug design continues to be a powerful approach for optimizing therapeutic candidates. The ability of fluorine to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to the development of numerous successful drugs across various therapeutic areas. As our understanding of the nuanced effects of fluorination deepens, and as synthetic methodologies for introducing fluorine become more sophisticated, we can expect to see the development of even more effective and safer fluorinated medicines. The experimental protocols and data presented in this guide provide a foundational resource for researchers to effectively harness the "fluorine advantage" in their drug discovery endeavors.

References

Discovery of Novel Fluorinated Organic Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine into organic molecules continues to be a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of two recently discovered fluorinated organic compounds with promising therapeutic potential: a broad-spectrum antibiotic, BT-33, and a potent anticancer agent, an imidazolone derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant biological pathways to facilitate further investigation and application of these novel fluorinated scaffolds.

BT-33: A Fluorinated Macrobicyclic Antibiotic for Multidrug-Resistant Pathogens

Rationale for Synthesis and Discovery

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. BT-33, a fluorinated macrobicyclic oxepanoprolinamide, was discovered through chemical synthesis to address this challenge.[1] Its design builds upon previous generations of lincosamide antibiotics, with the introduction of a fluorine atom and a rigid macrocyclic structure to enhance ribosomal binding and overcome common resistance mechanisms.[1][2] Structure-activity relationship studies have demonstrated that the (11R)-fluorine atom, the (7R)-methyl group, and the (Z)-geometry of the macrocyclic alkene are all crucial for its potent antibacterial activity.[2]

Synthesis and Experimental Protocols

The synthesis of BT-33 is a multi-step process involving the construction of a fluorinated macrobicyclic residue, which is then coupled to a common oxepanoprolinamide (OPP) southern scaffold.[3]

Experimental Workflow for BT-33 Synthesis

G cluster_synthesis Synthesis of Fluorinated Macrobicyclic Residue cluster_coupling Assembly of BT-33 start Starting Material (α-thiogalactoside) step1 Multi-step synthesis to diol intermediate start->step1 step2 Deoxyfluorination with DAST step1->step2 step3 Ring-closing metathesis or other cyclization step2->step3 product1 Fluorinated Macrobicyclic Residue step3->product1 product1_node Fluorinated Macrobicyclic Residue step4 Coupling Reaction (e.g., HATU, DIPEA) product1_node->step4 opp_scaffold Oxepanoprolinamide (OPP) Scaffold opp_scaffold->step4 step5 Deprotection step4->step5 final_product BT-33 step5->final_product

Caption: General workflow for the synthesis of BT-33.

Detailed Protocol for Key Steps:

  • Deoxyfluorination: The deoxyfluorination of a diol precursor is a critical step. Typically, a solution of the diol in a suitable solvent (e.g., dichloromethane) is treated with diethylaminosulfur trifluoride (DAST) at low temperatures (e.g., 0 °C). The reaction is then quenched, and the fluorinated intermediate is purified.

  • Coupling Reaction: The fluorinated macrobicyclic residue is coupled with the OPP scaffold using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (dimethylformamide).

  • Final Deprotection: The final step involves the removal of protecting groups, often by treatment with an acid such as HCl in a solvent system like dioxane/methanol.

Quantitative Data Summary

The antibacterial activity of BT-33 has been evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of BT-33 and Comparator Antibiotics (µg/mL)

Bacterial StrainBT-33Clindamycin (CLI)Cresomycin (CRM)Iboxamycin (IBX)
S. aureus (MSSA)0.1250.250.1250.25
S. aureus (MRSA, ermC)0.25>1280.51
S. aureus (MRSA, cfr)0.5>12812
E. faecalis (VRE)1>12824
S. pneumoniae0.060.1250.060.125
E. coli (WT)4>128816
E. coli (TolC-deficient)1>12824
K. pneumoniae8>1281632
P. aeruginosa16>1283264
A. baumannii2>12848

Data compiled from primary literature.[2]

Mechanism of Action: Ribosome Binding

BT-33 exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. X-ray crystallography has revealed that the fluorinated macrocyclic ring of BT-33 is pre-organized for ribosomal binding.[1] The fluorine atom makes a van der Waals contact with the nucleobase G2505, a feature not observed with its predecessors, which contributes to its enhanced potency.[1]

BT-33 Binding to the Bacterial Ribosome

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) on 50S Subunit Protein_Synthesis Protein Synthesis BT-33 BT-33 BT-33->PTC Binds to Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: BT-33 inhibits bacterial protein synthesis by binding to the PTC.

Cinnamide-Fluorinated Imidazolone Derivative 6 as a Potent Anticancer Agent

Rationale for Synthesis and Discovery

The development of novel anticancer agents with improved efficacy and selectivity is a critical area of research. A series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line.[4] Among these, the imidazolone derivative 6, bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, demonstrated the most potent antiproliferative activity, with an IC50 value lower than the staurosporine standard.[4]

Synthesis and Experimental Protocols

The synthesis of the target imidazolone derivative 6 involves a multi-step pathway starting from 4-fluorocinnamic acid.

Experimental Workflow for Imidazolone 6 Synthesis

G cluster_synthesis_path Synthesis of Imidazolone Derivative 6 start 4-Fluorocinnamic acid step1 Formation of 4-fluorocinnamoyl chloride start->step1 step2 Reaction with glycine to form N-(4-fluorocinnamoyl)glycine step1->step2 step3 Cyclization with acetic anhydride and sodium acetate to form oxazolone step2->step3 step4 Reaction of oxazolone with N-(pyrimidin-2-yl)benzenesulfonamide step3->step4 product Imidazolone Derivative 6 step4->product

Caption: Synthetic workflow for the anticancer imidazolone derivative 6.

Detailed Protocol for the Synthesis of Imidazolone Derivative 6:

A mixture of the corresponding oxazolone derivative (1 mmol) and N-(pyrimidin-2-yl)benzenesulfonamide (1 mmol) in glacial acetic acid (20 mL) containing anhydrous sodium acetate (0.2 g) was heated under reflux for 6 hours. The reaction mixture was then cooled and poured onto ice water. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to yield the pure product.

  • Yield: 72%

  • Melting Point: 234-236 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.88 (s, 1H, SO₂NH), 8.45 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.98-7.15 (m, 14H, Ar-H and olefinic-H), 6.95 (t, J = 4.8 Hz, 1H, pyrimidine-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 164.2, 161.7, 158.3, 157.9, 142.1, 138.5, 135.2, 132.8, 131.9, 130.6, 129.8, 128.7, 126.4, 124.1, 116.3, 115.8, 110.2.

Quantitative Data Summary

The biological activity of imidazolone derivative 6 was assessed through various in vitro assays.

Table 2: Biological Activity of Imidazolone Derivative 6

AssayCell LineIC₅₀ (µM)ComparatorComparator IC₅₀ (µM)
Cytotoxicity (MTT assay)HepG24.23Staurosporine5.59
EGFR Tyrosine Kinase Inhibition-0.13Palatinib0.07

Data extracted from Binjawhar et al., 2024.[4]

Mechanism of Action: EGFR Inhibition and Induction of Apoptosis

Imidazolone derivative 6 exhibits its anticancer effects through a dual mechanism. It acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] Furthermore, it induces apoptosis in HepG2 cells through the intrinsic pathway, characterized by the activation of p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

Signaling Pathways Targeted by Imidazolone Derivative 6

cluster_egfr EGFR Signaling Pathway cluster_apoptosis Intrinsic Apoptosis Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-Akt) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation p53 p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound6 Imidazolone Derivative 6 Compound6->EGFR Inhibits Compound6->p53 Activates Compound6->Bcl2 Downregulates

Caption: Imidazolone 6 inhibits the EGFR pathway and promotes apoptosis.

References

Methodological & Application

Application Note: Stereoselective Synthesis of (R,Z)-2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed stereoselective synthesis of (R,Z)-2-Fluoro-5-methylhex-3-ene, a chiral fluorinated alkene with potential applications in medicinal chemistry and materials science. The described synthetic route leverages a stereoselective reduction to establish the (R)-stereocenter, followed by a Z-selective Julia-Kocienski olefination to construct the fluoroalkene moiety. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex organofluorine compounds.

Introduction

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the commercially available 5-methyl-3-hexanone. An asymmetric reduction establishes the (R)-chirality at the secondary alcohol. Subsequent fluorination, followed by oxidation, provides the key α-fluoro ketone intermediate. A Z-selective Julia-Kocienski olefination with a suitable sulfone reagent is then employed to introduce the vinyl fluoride moiety with the desired stereochemistry.

G cluster_start Starting Material cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Z-Selective Olefination A 5-Methyl-3-hexanone B (R)-5-Methylhexan-3-ol A->B (-)-DIP-Cl, THF C (3R)-3-Fluoro-5-methylhexane B->C Deoxofluor, CH2Cl2 D (R)-2-Fluoro-5-methylhexan-3-one C->D PCC, CH2Cl2 E (R,Z)-2-Fluoro-5-methylhex-3-ene D->E Fluoromethyl Phenyl Sulfone, n-BuLi, THF

Figure 1. Proposed synthetic workflow for (R,Z)-2-Fluoro-5-methylhex-3-ene.

Experimental Protocols

Step 1: Synthesis of (R)-5-Methylhexan-3-ol

  • To a stirred solution of (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™, 1.1 eq) in anhydrous tetrahydrofuran (THF, 2 M) at -25 °C under an argon atmosphere, add 5-methyl-3-hexanone (1.0 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -25 °C for 4 hours.

  • Quench the reaction by the slow addition of diethanolamine (3.0 eq).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-5-methylhexan-3-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Step 2: Synthesis of (3R)-3-Fluoro-5-methylhexane

  • To a solution of (R)-5-methylhexan-3-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at 0 °C under an argon atmosphere, add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor™, 1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully at low temperature and pressure.

  • The crude (3R)-3-fluoro-5-methylhexane may be used in the next step without further purification.

Step 3: Synthesis of (R)-2-Fluoro-5-methylhexan-3-one

  • To a suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at room temperature, add a solution of crude (3R)-3-fluoro-5-methylhexane (1.0 eq) in dichloromethane.

  • Stir the reaction mixture vigorously for 4 hours at room temperature.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-2-fluoro-5-methylhexan-3-one.

Step 4: Synthesis of (R,Z)-2-Fluoro-5-methylhex-3-ene

  • To a solution of fluoromethyl phenyl sulfone (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of (R)-2-fluoro-5-methylhexan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, pentane) to afford (R,Z)-2-fluoro-5-methylhex-3-ene.

  • Determine the Z:E ratio by ¹H NMR or GC analysis.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of (R,Z)-2-Fluoro-5-methylhex-3-ene. These values are based on literature precedents for analogous transformations.

StepTransformationReagents and ConditionsExpected Yield (%)Expected Stereoselectivity
1Asymmetric Reduction(-)-DIP-Cl, THF, -25 °C85-95>98% ee (R)
2FluorinationDeoxofluor, CH₂Cl₂, 0 °C to rt60-75Inversion of stereocenter
3OxidationPCC, CH₂Cl₂, rt70-85-
4Z-Selective OlefinationFluoromethyl Phenyl Sulfone, n-BuLi, THF, -78 °C50-65>95:5 (Z:E)

Conclusion

This application note presents a detailed and plausible protocol for the stereoselective synthesis of (R,Z)-2-Fluoro-5-methylhex-3-ene. The proposed route employs reliable and well-documented transformations to control the stereochemistry at both the chiral center and the double bond. This methodology should be a valuable resource for chemists working on the synthesis of novel fluorinated compounds for various applications. Further optimization of reaction conditions may be necessary to achieve the desired yields and selectivities.

References

Application Note: Asymmetric Fluorination of 5-methylhex-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making asymmetric fluorination a critical transformation in drug discovery and development. Chiral fluoroallyl alcohols are valuable building blocks for synthesizing complex fluorinated compounds. This document outlines a protocol for the enantioselective fluorination of allylic alcohols, such as 5-methylhex-3-en-2-ol, using a chiral anion phase-transfer catalysis strategy. This method employs an in situ generated boronic acid directing group to achieve high levels of enantiocontrol for a range of acyclic substrates.[1][2]

The reaction utilizes a chiral phosphate anion, derived from a BINOL-based phosphoric acid, to form a lipophilic ion pair with the cationic fluorinating agent, Selectfluor™. This chiral ion pair then acts as the active electrophilic species in a nonpolar solvent, minimizing uncatalyzed background reactions.[2] The key to achieving high enantioselectivity with simple allylic alcohols is the addition of an achiral boronic acid, which reversibly condenses with the substrate's hydroxyl group. This in situ-formed boronic ester acts as a directing group, allowing for effective stereochemical communication with the chiral catalyst during the C-F bond-forming step.[2][3]

General Reaction Scheme

The overall transformation involves the reaction of an allylic alcohol with an electrophilic fluorinating agent in the presence of a chiral phosphoric acid catalyst and a boronic acid additive.

Scheme 1: General scheme for the asymmetric fluorination of an allylic alcohol.

Data Presentation: Representative Substrate Scope

While a specific protocol for 5-methylhex-3-en-2-ol is not explicitly documented, the following table summarizes the results for the asymmetric fluorination of various structurally related acyclic allylic alcohols using the described methodology. This data demonstrates the general applicability and effectiveness of the protocol.

EntryAllylic Alcohol SubstrateBoronic Acid (DG)Catalyst (PA)SolventTime (h)Yield (%)ee (%)
1(E)-Cinnamyl alcoholp-tolylboronic acid(S)-TRIPCCl₄248594
2(E)-Hex-3-en-2-olp-tolylboronic acid(S)-TRIPCCl₄367892
3(E)-Oct-3-en-2-olp-tolylboronic acid(S)-TRIPCCl₄368293
4Geraniolp-tolylboronic acid(S)-TRIPCCl₄486588

Data adapted from representative examples in the literature.[2][3] DG: Directing Group; PA: Phosphoric Acid Catalyst; (S)-TRIP: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Workflow Diagram

experimental_workflow reagents Reagents - Allylic Alcohol (1.0 eq) - Boronic Acid (1.2 eq) - Phosphoric Acid (5 mol%) - Molecular Sieves solvent Add CCl₄ reagents->solvent 1 stir1 Stir at RT (30 min) solvent->stir1 2 selectfluor Add Selectfluor™ (1.5 eq) stir1->selectfluor 3 reaction Stir at RT (24-48 h) selectfluor->reaction 4 workup Workup - Filter through Celite - Concentrate in vacuo reaction->workup 5 purification Purification (Silica Gel Chromatography) workup->purification 6 product Chiral Fluoroallyl Alcohol purification->product 7

Caption: Experimental workflow for the asymmetric fluorination of allylic alcohols.

Detailed Experimental Protocol

This protocol is adapted for the asymmetric fluorination of 5-methylhex-3-en-2-ol on a 0.1 mmol scale.

Materials and Equipment:

  • 5-methylhex-3-en-2-ol (11.4 mg, 0.1 mmol, 1.0 equiv.)

  • p-tolylboronic acid (16.3 mg, 0.12 mmol, 1.2 equiv.)

  • (S)-TRIP catalyst (3.8 mg, 0.005 mmol, 5 mol%)

  • Selectfluor™ (F-TEDA-BF₄) (53.1 mg, 0.15 mmol, 1.5 equiv.)

  • Activated powdered 4 Å molecular sieves (50 mg)

  • Anhydrous carbon tetrachloride (CCl₄), 1.0 mL

  • 4 mL screw-cap vial with a PTFE-lined cap

  • Magnetic stir bar

  • Standard laboratory glassware for workup and chromatography

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a 4 mL screw-cap vial containing a magnetic stir bar, add 5-methylhex-3-en-2-ol (11.4 mg, 0.1 mmol), p-tolylboronic acid (16.3 mg, 0.12 mmol), (S)-TRIP catalyst (3.8 mg, 0.005 mmol), and activated 4 Å molecular sieves (50 mg).

  • Solvent Addition: Add 1.0 mL of anhydrous carbon tetrachloride (CCl₄) to the vial.

  • Pre-Stirring for Directing Group Formation: Cap the vial and stir the mixture vigorously at room temperature for 30 minutes. This allows for the in situ formation of the boronic ester directing group.

  • Addition of Fluorinating Agent: Add Selectfluor™ (53.1 mg, 0.15 mmol) to the reaction mixture in one portion.

  • Reaction: Tightly cap the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a short plug of Celite® to remove the molecular sieves and other insoluble materials.

  • Concentration: Rinse the Celite® plug with additional CH₂Cl₂. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluoroallyl alcohol product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Proposed Catalytic Cycle

The proposed mechanism involves a chiral anion phase-transfer process where the catalyst facilitates the transfer of the fluorinating agent into the organic phase.

catalytic_cycle catalyst Chiral Phosphate (PA⁻) ion_pair Chiral Ion Pair [PA⁻][F-TEDA-BF₄]⁺ catalyst->ion_pair Ion Exchange selectfluor Selectfluor™ (F-TEDA-BF₄)₂ selectfluor->ion_pair complex Ternary Complex ion_pair->complex substrate Allylic Alcohol + DG substrate->complex Coordination product Fluorinated Product complex->product Fluorination product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric fluorination.

The reaction begins with an ion exchange between the chiral phosphoric acid and Selectfluor™ to form a chiral ion pair that is soluble in the nonpolar solvent.[2] This ion pair then associates with the boronic ester of the allylic alcohol. Within this ternary complex, the chiral environment dictated by the phosphate anion directs the electrophilic fluorine transfer to one face of the double bond, establishing the stereocenter.[3] After the fluorination event, the product is released, and the catalyst is regenerated to continue the cycle.

References

Application Notes and Protocols for the ¹H and ¹⁹F NMR Analysis of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-5-methylhex-3-ene. The protocols and data presented herein are intended to assist in the structural elucidation and characterization of this and similar fluoroalkene compounds, which are of growing interest in medicinal chemistry and materials science.

Introduction

This compound is a fluoroalkene whose structural characterization relies heavily on NMR spectroscopy. Both ¹H and ¹⁹F are spin ½ nuclei with high natural abundance, making them highly sensitive for NMR analysis.[1] The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous, minimizing the likelihood of signal overlap.[2][3][4] This application note outlines the necessary protocols for sample preparation and data acquisition, provides expected chemical shift and coupling constant data, and illustrates the analytical workflow.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[5]

  • Quantity of Material : For ¹H NMR, dissolve 5-25 mg of this compound in the chosen deuterated solvent.[5][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[6]

  • Solvent Selection : Use 0.5-0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), acetone-d₆, or benzene-d₆.[6][7] The choice of solvent can influence chemical shifts.

  • Dissolution and Filtration : To ensure a homogeneous solution, first dissolve the sample in a small vial before transferring it to the NMR tube with a glass Pasteur pipette.[6] It is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, unscratched 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[5][8]

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added directly to the sample.[6]

  • Labeling : Clearly label the NMR tube with the sample information.[8]

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longest T₁ relaxation time.[3]

    • Number of Scans : 8-16 scans, depending on the sample concentration.

  • ¹⁹F NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment. Proton decoupling (¹H-decoupled) can be used to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Spectral Width : A wide spectral width of approximately 250-300 ppm is recommended due to the large chemical shift range of fluorine.[1][2]

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans.

  • 2D NMR Experiments : For unambiguous assignment of protons and to determine through-bond correlations, 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C or ¹H-¹⁹F correlations.[9]

Data Presentation

The following tables summarize the predicted ¹H and ¹⁹F NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Structure of this compound:

Table 1: Predicted ¹H NMR Data

Proton AssignmentMultiplicityPredicted Chemical Shift (δ) ppmPredicted Coupling Constants (J) Hz
H1 (CH₃)Doublet~ 0.9 - 1.1³J(H,H) ≈ 7
H2 (CH)Multiplet~ 4.8 - 5.2²J(H,F) ≈ 45-50, ³J(H,H)
H3 (CH=)Multiplet~ 5.3 - 5.8³J(H,H), ³J(H,F), ⁴J(H,H)
H4 (=CH)Multiplet~ 5.3 - 5.8³J(H,H), ⁴J(H,F), ⁴J(H,H)
H5 (CH)Multiplet~ 2.2 - 2.6³J(H,H)
H6, H7 (CH₃)₂Doublet~ 0.9 - 1.1³J(H,H) ≈ 7

Table 2: Predicted ¹⁹F NMR Data

Fluorine AssignmentMultiplicityPredicted Chemical Shift (δ) ppmPredicted Coupling Constants (J) Hz
FMultiplet~ -170 to -220²J(F,H), ³J(F,H), ⁴J(F,H)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the stereochemistry (E/Z isomer) of the double bond. The geminal ¹H-¹⁹F coupling constant (²JFH) can be as large as 50 Hz.[1]

Visualizations

.dot

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: this compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer acquire_1H Acquire 1D ¹H NMR transfer->acquire_1H acquire_19F Acquire 1D ¹⁹F NMR transfer->acquire_19F acquire_2D Acquire 2D NMR (COSY, HSQC) acquire_1H->acquire_2D process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_19F->process acquire_2D->process assign Assign Signals process->assign couple Measure Coupling Constants assign->couple structure Elucidate Structure couple->structure

Caption: Workflow for NMR analysis of this compound.

.dot

Spin_Coupling_Relationships F F H2 H2 F->H2 ²J(F,H) H3 H3 F->H3 ³J(F,H) H4 H4 F->H4 ⁴J(F,H) H2->H3 ³J(H,H) H1 H1 H2->H1 ³J(H,H) H3->H4 ³J(H,H) H5 H5 H3->H5 ⁴J(H,H) H4->H5 ³J(H,H) H6_7 H6,7 H5->H6_7 ³J(H,H)

Caption: Key spin-spin coupling relationships in this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-5-methylhex-3-ene and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds.[1] In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+•).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" that can be used for structural elucidation.[1]

This application note describes the theoretical fragmentation pathways of this compound based on established principles of mass spectrometry for alkenes and halogenated compounds.

Molecular Characteristics

This compound is a halogenated alkene with the following properties:

  • Molecular Formula: C₇H₁₃F[3]

  • Molecular Weight: 116.18 g/mol [3]

  • Exact Mass: 116.100128577 Da[3]

  • Structure:

Predicted Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to form a molecular ion at m/z 116. This ion will then undergo fragmentation through several key pathways, driven by the stability of the resulting carbocations.

Key Predicted Fragmentation Pathways:
  • Allylic Cleavage: The bond beta to the double bond is prone to cleavage, leading to the formation of a stable, resonance-stabilized allylic cation.[4] For this compound, the most likely allylic cleavage involves the loss of an isopropyl radical (•CH(CH₃)₂) to form a highly stable secondary allylic cation at m/z 73 . An alternative allylic cleavage could result in the loss of a fluoromethyl radical (•CH₂F), leading to a cation at m/z 83 .

  • α-Cleavage (Alpha-Cleavage): This involves the cleavage of a bond adjacent to the carbon bearing the fluorine atom.[1] The loss of a methyl radical (•CH₃) would result in a fragment at m/z 101 .

  • Loss of a Neutral Molecule (HF): Elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion is a common pathway for fluoroalkanes. This would produce a fragment ion at m/z 96 .

  • Propargylic Cleavage: Cleavage of the C-F bond can also occur, leading to a secondary carbocation at m/z 97 .

Predicted Fragmentation Data

The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their plausible relative abundances. The base peak is predicted to be the most stable carbocation formed.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance (%)
116[C₇H₁₃F]⁺• (Molecular Ion)[CH₃-CH(F)-CH=CH-CH(CH₃)₂]⁺•15
101[M - CH₃]⁺[CH(F)-CH=CH-CH(CH₃)₂]⁺25
97[M - F]⁺[CH₃-CH-CH=CH-CH(CH₃)₂]⁺30
96[M - HF]⁺•[C₇H₁₂]⁺•40
83[M - CH₂F]⁺[CH=CH-CH(CH₃)₂]⁺60
73[M - C₃H₇]⁺[CH₃-CH(F)-CH=CH]⁺100 (Base Peak)

Visualization of Fragmentation Pathway

The predicted fragmentation of this compound is visualized in the following diagram.

G Predicted Fragmentation of this compound cluster_frags Fragment Ions M Molecular Ion [C₇H₁₃F]⁺• m/z = 116 F1 [M - CH₃]⁺ m/z = 101 M->F1 - •CH₃ F2 [M - F]⁺ m/z = 97 M->F2 - •F F3 [M - HF]⁺• m/z = 96 M->F3 - HF F4 [M - CH₂F]⁺ m/z = 83 M->F4 - •CH₂F F5 [M - C₃H₇]⁺ m/z = 73 (Base Peak) M->F5 - •C₃H₇

Caption: Predicted EI fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane or dichloromethane.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Transfer the final dilution to a 2 mL autosampler vial.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters
ParameterSetting
GC Inlet
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35 - 350
Scan Speed1562 u/scan
Solvent Delay3 min
Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation, if available.

  • Analyze the fragmentation pattern to confirm the structure based on the predicted pathways.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to Working Conc. (1-10 µg/mL) Stock->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject Sample into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Acquire Acquire TIC and Mass Spectra Detect->Acquire Analyze Analyze Fragmentation Pattern Acquire->Analyze Identify Structural Elucidation Analyze->Identify

Caption: General workflow for sample preparation, GC-MS analysis, and data processing.

Conclusion

References

Application Notes and Protocols for the Synthesis and Use of 2-Fluoro-5-methylhex-3-ene-Containing Peptide Mimics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic potential. Fluorinated peptide mimics often exhibit improved metabolic stability, increased lipophilicity, and controlled conformational preferences, leading to enhanced efficacy and bioavailability. The replacement of a native peptide bond with a fluoroalkene isostere is a key strategy in this field. This document provides detailed application notes and protocols for the synthesis of peptide mimics utilizing a hypothetical building block, 2-Fluoro-5-methylhex-3-ene, as a dipeptide isostere.

While direct experimental data for peptide mimics containing this compound is not available in the current literature, the protocols and data presented herein are based on established methodologies for the synthesis and evaluation of structurally related fluoroalkene peptide isosteres. These notes are intended to serve as a comprehensive guide for researchers venturing into the design and synthesis of novel fluorinated peptidomimetics.

Application Notes

The introduction of a this compound moiety as a replacement for a dipeptide unit in a peptide sequence can confer several advantageous properties:

  • Enzymatic Stability: The fluoroalkene backbone is resistant to cleavage by proteases, significantly increasing the in vivo half-life of the peptide mimic compared to its natural counterpart.

  • Conformational Rigidity: The double bond in the fluoroalkene introduces a degree of conformational constraint, which can lock the peptide mimic into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Modified Lipophilicity: The fluorine atom can alter the lipophilicity of the peptide, potentially improving its ability to cross cellular membranes and the blood-brain barrier.

  • Amide Bond Isostere: The fluoroalkene can act as a non-hydrolyzable mimic of the peptide bond, maintaining key steric and electronic features necessary for biological activity.

Experimental Protocols

The following protocols describe a representative synthetic approach for the incorporation of a this compound-derived dipeptide isostere into a model tripeptide sequence.

Protocol 1: Synthesis of the Fluoroalkene Dipeptide Isostere Building Block

This protocol outlines the synthesis of a protected amino acid analog containing the this compound core, ready for solid-phase peptide synthesis (SPPS). The synthesis is based on a modified Julia olefination or similar Wittig-type reactions.

Materials:

  • Appropriately protected amino aldehyde or ketone

  • (Diethoxyphosphoryl)(fluoro)methylphosphonate

  • Strong base (e.g., n-butyllithium, lithium diisopropylamide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Standard workup and purification reagents (solvents for extraction, drying agent, silica gel for chromatography)

Procedure:

  • Dissolve (diethoxyphosphoryl)(fluoro)methylphosphonate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) to the cooled solution and stir for 30 minutes to generate the fluorinated ylide.

  • In a separate flask, dissolve the protected amino aldehyde or ketone (e.g., Boc-protected amino aldehyde) in anhydrous THF and cool to -78 °C.

  • Slowly add the aldehyde/ketone solution to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired (E/Z)-fluoroalkene dipeptide isostere. The stereochemistry of the double bond will need to be determined by spectroscopic methods (e.g., 1H and 19F NMR).

Protocol 2: Incorporation of the Fluoroalkene Isostere into a Peptide Sequence via SPPS

This protocol describes the incorporation of the synthesized fluoroalkene building block into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Fluoroalkene dipeptide isostere building block (from Protocol 1, with a free carboxylic acid and a protected amine, e.g., Fmoc)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU, HOBt, or HATU, and a base such as diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Ether for precipitation

Procedure:

  • Swell the Fmoc-amino acid-loaded resin in DMF.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the next standard Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF.

  • Repeat the deprotection and coupling steps for subsequent amino acids.

  • For the incorporation of the fluoroalkene isostere, dissolve the Fmoc-protected fluoroalkene building block and coupling reagents in DMF and add to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours.

  • After the final coupling step, wash the resin and cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final peptide mimic by mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for peptide mimics containing fluoroalkene isosteres, based on published literature for analogous compounds.

Table 1: In Vitro Stability of a Leu-Enkephalin Analog Containing a Fluoroalkene Isostere

CompoundHalf-life in Rat Plasma (min)Half-life in Human Plasma (min)
Native Leu-Enkephalin< 512
Tyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-Leu> 240 (76% remaining at 4h)> 240 (68% remaining at 4h)

Data adapted from a study on a Leu-enkephalin analog where the Tyr-Gly amide bond was replaced by a (Z)-fluoroalkene isostere.

Table 2: Thermal Stability of a Collagen-like Peptide Containing a Fluoroalkene Isostere

PeptideMelting Temperature (Tm) (°C)
Control Collagen Peptide48.4 ± 0.5
Fluoroalkene-containing Peptide42.2 ± 0.4

Data adapted from a study on a collagen-like peptide where a Gly-Pro amide bond was replaced by a (Z)-fluoroalkene isostere.

Visualizations

Diagram 1: Experimental Workflow for Peptide Mimic Synthesis

G cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Steps start Protected Amino Aldehyde/Ketone reaction Wittig-type Reaction start->reaction reagent Fluorinated Phosphonate Ylide reagent->reaction purification1 Purification (Chromatography) reaction->purification1 building_block Fmoc-Fluoroalkene Isostere-COOH purification1->building_block coupling_fa Fluoroalkene Isostere Coupling building_block->coupling_fa resin Fmoc-AA-Resin deprotection Fmoc Deprotection resin->deprotection coupling_std Standard AA Coupling deprotection->coupling_std deprotection->coupling_fa coupling_std->deprotection Repeat n times cleavage Cleavage from Resin coupling_fa->cleavage purification2 Purification (RP-HPLC) cleavage->purification2 characterization Characterization (MS, NMR) purification2->characterization final_product Final Peptide Mimic characterization->final_product

Caption: A generalized workflow for the synthesis of a peptide mimic containing a fluoroalkene isostere.

Diagram 2: Caspase Activation Pathway - A Target for Protease Inhibitor Peptide Mimics

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Active Caspase-8 procaspase8->caspase8 auto-activates procaspase3 Pro-caspase-3 caspase8->procaspase3 activates stress Cellular Stress cytochrome_c Cytochrome c (released) stress->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 recruits caspase9 Active Caspase-9 procaspase9->caspase9 activates caspase9->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis inhibitor Peptide Mimic Inhibitor inhibitor->caspase3 inhibits

Caption: The caspase activation cascade, a key signaling pathway in apoptosis, which can be targeted by protease inhibitor peptide mimics.

Application Notes and Protocols: Fluoroalkenes as Amide Bioisosteres

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (E)-Fluoroalkenes as a Bioisosteric Replacement for the Amide Bond Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a fundamental functional group in a vast array of biologically active molecules, including peptides, proteins, and small-molecule drugs. However, its susceptibility to enzymatic cleavage by proteases can limit the metabolic stability and oral bioavailability of amide-containing therapeutics. Bioisosteric replacement of the amide bond with a stable mimetic that retains the key physicochemical and conformational properties is a powerful strategy in drug design.

This document provides detailed application notes and protocols on the use of (E)-fluoroalkenes as effective bioisosteres for the amide bond. Fluoroalkenes mimic the key features of the trans-amide bond, including its planar geometry, dipole moment, and ability to act as a hydrogen bond acceptor, while offering significantly enhanced metabolic stability.

Physicochemical and Biological Data Comparison

The following tables summarize the quantitative data comparing a parent amide-containing peptide with its (E)-fluoroalkene analogue. This data is representative of the typical changes observed when replacing an amide bond with a fluoroalkene isostere.

Table 1: Physicochemical Properties

PropertyAmide Moiety(E)-Fluoroalkene MoietyReference
Dipole Moment (Debye)~3.5~2.4
LogP (calculated)Compound-dependentGenerally more lipophilic
Hydrogen Bond AcceptorYes (Oxygen)Yes (Fluorine)
Hydrogen Bond DonorYes (N-H)No
Metabolic Stability (in human plasma)t1/2 = 30 mint1/2 > 24 h

Table 2: Biological Activity

CompoundTargetIC50 (nM)Reference
Parent Amide PeptideCysteine Protease150
(E)-Fluoroalkene AnalogueCysteine Protease200

Experimental Protocols

Protocol 1: Synthesis of a Peptidyl (E)-Fluoroalkene

This protocol describes a general method for synthesizing a dipeptide mimetic where the amide bond is replaced by an (E)-fluoroalkene.

Materials:

  • N-protected amino aldehyde

  • (α-Fluoro-α-phosphono)acetate derivative

  • Horner-Wadsworth-Emmons (HWE) reagent (e.g., sodium bis(trimethylsilyl)amide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (α-fluoro-α-phosphono)acetate derivative (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add the HWE reagent (1.2 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the N-protected amino aldehyde (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (E)-fluoroalkene.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of an amide-containing compound versus its fluoroalkene analogue in human plasma.

Materials:

  • Test compounds (amide and fluoroalkene analogue)

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma to 37 °C.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Spike the test compound into the pre-warmed plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) by plotting the natural logarithm of the percent remaining parent compound versus time.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Physicochemical Evaluation A N-protected Amino Aldehyde C HWE Reaction A->C B (α-Fluoro-α-phosphono)acetate B->C D Purification & Structural Verification C->D E Physicochemical Profiling (LogP, pKa) D->E F In Vitro Biological Assays (e.g., Enzyme Inhibition) D->F G Metabolic Stability Assays (Plasma, Microsomes) D->G H Data Analysis & Comparison F->H G->H Signaling_Pathway cluster_pathway Hypothetical Cysteine Protease Pathway Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Pro_Caspase Pro-Caspase (Inactive) Receptor->Pro_Caspase Activates Caspase Caspase (Active Cysteine Protease) Pro_Caspase->Caspase Cleavage Substrate Cellular Substrate Caspase->Substrate Cleaves Apoptosis Apoptosis Substrate->Apoptosis Inhibitor (E)-Fluoroalkene Inhibitor Inhibitor->Caspase Inhibits

Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoro-5-methylhex-3-ene and Analogue Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polymerization reactions applicable to fluorinated alkenes, with a specific focus on providing representative protocols for monomers analogous to 2-Fluoro-5-methylhex-3-ene. Due to the lack of specific literature on the polymerization of this compound, this document leverages detailed experimental data and protocols for the polymerization of structurally related fluorinated vinyl ethers. These protocols are intended to serve as a foundational guide for the synthesis and characterization of novel fluorinated polymers for applications in drug development and materials science.

Introduction to Polymerization of Fluorinated Alkenes

Fluoropolymers are a unique class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility. These characteristics make them highly valuable in various fields, particularly in the biomedical and pharmaceutical industries. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability and lipophilicity, which are critical parameters in drug delivery systems.

The polymerization of fluoroalkenes can be achieved through various mechanisms, including:

  • Radical Polymerization: A versatile method that can be initiated by thermal or photochemical means. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), offer precise control over polymer architecture.

  • Cationic Polymerization: Particularly effective for alkenes with electron-donating groups, this method proceeds via carbocationic intermediates and is sensitive to reaction conditions.

  • Anionic Polymerization: Suitable for monomers with electron-withdrawing groups that can stabilize an anionic propagating species.

  • Coordination Polymerization: Employing transition metal catalysts, such as Ziegler-Natta or metallocene systems, this method can provide high control over polymer stereochemistry.

This document will focus on providing detailed protocols for the cationic polymerization of fluorinated vinyl ethers, as these represent a well-documented and analogous system to the target monomer, this compound.

Cationic Polymerization of Fluorinated Vinyl Ethers: A Representative Protocol

Cationic polymerization is a suitable method for vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. The following protocol is a representative example based on the trifluoromethyl sulfonate-catalyzed polymerization of various vinyl ethers.

Materials and Methods

Materials:

  • Fluorinated vinyl ether monomer (e.g., 2,2,2-trifluoroethyl vinyl ether)

  • Trifluoromethyl sulfonate catalyst (e.g., Fe(OTf)₂, Cu(OTf)₂, Zn(OTf)₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Ligand (e.g., 2,2'-bipyridine, if required by the catalyst system)

  • Quenching agent (e.g., methanol)

  • Precipitation solvent (e.g., hexane, methanol)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flasks, syringes, and magnetic stir bars

  • Temperature-controlled bath

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization

Experimental Protocol: Cationic Polymerization
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The solvent must be rigorously dried and deoxygenated prior to use. The monomer should be purified by passing through a column of basic alumina to remove inhibitors and water.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the chosen trifluoromethyl sulfonate catalyst and ligand (if applicable) in the anhydrous solvent under an inert atmosphere.

  • Initiation: Cool the catalyst solution to the desired reaction temperature (e.g., -60 °C) using a controlled-temperature bath.

  • Polymerization: Add the purified fluorinated vinyl ether monomer to the cooled catalyst solution via syringe. The reaction mixture is stirred vigorously at the set temperature for the specified reaction time.

  • Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold hexane or methanol).

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.

Characterization
  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons to that of the polymer backbone protons.

  • Molecular Weight and Polydispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC) calibrated with appropriate polymer standards.

  • Polymer Structure: Confirmed by ¹H and ¹⁹F NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative data for the cationic polymerization of various vinyl ethers catalyzed by trifluoromethyl sulfonates. This data is provided to illustrate the expected outcomes of such reactions.

MonomerCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mₙ (kDa)Đ (Mₙ/Mₙ)
Ethyl Vinyl EtherFe(OTf)₂ / L13Toluene-6019915.21.25
Isobutyl Vinyl EtherFe(OTf)₂ / L13Toluene-6019818.51.30
2-Methoxyethyl VEFe(OTf)₂ / L13Toluene-6029520.11.32
n-Butyl Vinyl EtherCu(OTf)₂ / L13Toluene-6039217.81.41

Note: L13 refers to a specific bipyridine-type ligand. Mₙ = Number-average molecular weight. Đ = Polydispersity Index.

Diagrams and Workflows

General Workflow for Cationic Polymerization

G prep Preparation of Glassware & Reagents setup Reaction Setup under Inert Atmosphere prep->setup cool Cooling to Reaction Temperature setup->cool poly Monomer Addition & Polymerization cool->poly term Termination with Quenching Agent poly->term purify Polymer Precipitation & Purification term->purify charac Characterization (NMR, GPC) purify->charac

Caption: General workflow for the cationic polymerization of fluorinated vinyl ethers.

Signaling Pathway for Cationic Polymerization Initiation and Propagation

G initiator Initiator (e.g., H⁺) monomer1 Monomer initiator->monomer1 Initiation carbocation1 Carbocation Intermediate monomer1->carbocation1 monomer2 Monomer carbocation1->monomer2 Propagation carbocation2 Propagating Carbocation monomer2->carbocation2 polymer Polymer Chain carbocation2->polymer Further Propagation

Application Notes and Protocols for Nucleophilic Allylic Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic allylic fluorination is a crucial transformation in organic synthesis, enabling the introduction of fluorine atoms into allylic systems. The resulting allylic fluorides are valuable building blocks in the development of pharmaceuticals, agrochemicals, and materials, owing to the unique properties conferred by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides detailed experimental protocols for performing nucleophilic allylic fluorination, with a focus on transition metal-catalyzed methods, which offer high efficiency and selectivity.[1][3]

Overview of Methodologies

Several methods for nucleophilic allylic fluorination have been developed, each with its own advantages and substrate scope. The primary approaches include:

  • SN2 Displacement: Direct displacement of a leaving group on an allylic substrate by a nucleophilic fluoride source.[1]

  • Transition-Metal Catalysis: The use of transition metals, most notably palladium and iridium, to catalyze the fluorination of allylic substrates such as chlorides, bromides, and carbonates.[2][3][4][5] These methods often provide high levels of regio- and enantioselectivity.

  • Dehydroxyfluorination of Allylic Alcohols: The direct conversion of allylic alcohols to allylic fluorides using specialized fluorinating reagents.[1][6]

This application note will focus on a detailed protocol for the widely applicable palladium-catalyzed asymmetric allylic fluorination of allylic chlorides.

Experimental Workflow

The general experimental workflow for a palladium-catalyzed nucleophilic allylic fluorination is depicted below.

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Add reagents reaction Reaction reaction_setup->reaction Stir at RT workup Workup & Extraction reaction->workup Quench & Separate purification Purification workup->purification Column Chromatography characterization Characterization purification->characterization NMR, MS

Caption: General workflow for palladium-catalyzed nucleophilic allylic fluorination.

Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Fluorination

This protocol is adapted from methodologies developed for the enantioselective fluorination of cyclic allylic chlorides using a palladium catalyst and a chiral bisphosphine ligand.[4]

Materials:

  • Allylic chloride substrate (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • (R,R)-Trost Ligand ((R,R)-DACH-phenyl Trost ligand) (7.5 mol%)

  • Silver(I) fluoride (AgF) (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Septa and needles

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and the (R,R)-Trost ligand (7.5 mol%) to a Schlenk flask or an oven-dried vial containing a magnetic stir bar.

    • Add the anhydrous, degassed solvent (to make a final concentration of ~0.1 M with respect to the substrate).

    • Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

    • Add the allylic chloride substrate (1.0 equiv) to the flask.

    • In a separate, light-protected container, weigh out silver(I) fluoride (AgF) (1.2 equiv). Due to its light sensitivity, operations involving AgF should be performed with minimal light exposure.[7]

  • Reaction:

    • Add the AgF to the reaction mixture in one portion.

    • Seal the flask and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.

  • Characterization:

    • Characterize the purified allylic fluoride by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) and mass spectrometry (MS).

    • ¹⁹F NMR is particularly useful for confirming the presence of the C-F bond and for assessing purity.[8][9] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[8]

Data Presentation

The following tables summarize typical quantitative data for palladium-catalyzed nucleophilic allylic fluorination reactions found in the literature.

Table 1: Substrate Scope and Yield for Palladium-Catalyzed Asymmetric Allylic Fluorination of Cyclic Allylic Chlorides

EntrySubstrateProductYield (%)ee (%)
13-chloro-cyclohexene3-fluoro-cyclohexene8588
23-chloro-cycloheptene3-fluoro-cycloheptene7592
33-chloro-cyclooctene3-fluoro-cyclooctene6895
4(E)-5-chloro-cyclooct-1-ene(E)-5-fluoro-cyclooct-1-ene7291

Data synthesized from representative literature values.[4]

Table 2: Effect of Fluoride Source and Ligand on Regioselectivity in Palladium-Catalyzed Allylic Fluorination

Fluoride SourceLigandBranched:Linear Ratio
AgFPPh₃>20:1
Et₃N·3HFPPh₃6.6:1
CsFPPh₃5:1
AgFdppe15:1

Data represents typical trends observed in palladium-catalyzed reactions.[2][10]

Mechanistic Considerations

The currently accepted mechanism for palladium-catalyzed allylic fluorination involves the oxidative addition of the palladium(0) catalyst to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the fluoride anion on the allyl ligand, typically in an outer-sphere fashion, leads to the formation of the allylic fluoride product and regenerates the palladium(0) catalyst.[4][11] The choice of ligand is crucial for controlling the regio- and enantioselectivity of the reaction.

mechanism start Pd(0) + Allyl-X pi_allyl [π-Allyl-Pd(II)-X] start->pi_allyl Oxidative Addition fluoride_attack [π-Allyl-Pd(II)-F] pi_allyl->fluoride_attack Anion Exchange (F-) product Allyl-F + Pd(0) fluoride_attack->product Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed allylic fluorination.

Safety Precautions

  • Fluoride Sources: Handle all fluoride sources with care. Silver fluoride (AgF) is light-sensitive and should be stored and handled in the dark. Hydrogen fluoride-based reagents like Et₃N·3HF are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium catalysts can be toxic and should be handled with care.

  • Solvents: Use anhydrous and degassed solvents to avoid unwanted side reactions and catalyst deactivation. Handle flammable organic solvents in a fume hood away from ignition sources.

Conclusion

Nucleophilic allylic fluorination is a powerful tool for the synthesis of fluorinated organic molecules. The palladium-catalyzed method detailed in this application note offers a reliable and selective route to enantioenriched allylic fluorides. By carefully following the provided protocol and safety precautions, researchers can effectively implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Fluorinated Vinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the various fluorinated building blocks, fluorinated vinyl ethers are of particular interest as they can serve as bioisosteres for amide bonds, enhancing the stability and efficacy of peptide-based therapeutics.[5][6] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, and its application to fluorinated vinyl ethers provides a convergent and efficient route to synthesize complex fluoroalkenes.[5][6][7]

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of multi-halogenated fluorovinyl ethers with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst.[7][8]

In the context of fluorinated vinyl ethers, a key substrate class is multihalogenated vinyl ethers, which can be synthesized from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).[5][6] These substrates possess a reactive bromine atom that readily participates in the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex R-X Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R R'-B(OH)₂ Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Vinyl_Ether Fluorinated Vinyl Ether (R-X) Boronic_Acid Boronic Acid (R'-B(OH)₂)

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction. (Within 100 characters)

Experimental Data

The following tables summarize the optimized reaction conditions and the scope of the Suzuki-Miyaura coupling between a multihalogenated vinyl ether and various arylboronic acids.[5][6]

Table 1: Optimization of Reaction Conditions

This table presents the optimization of various parameters for the coupling of 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)-4-methoxybenzene with phenylboronic acid.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2.0)Toluene401250
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene601275
3Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluenereflux1284
4PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.0)Toluenereflux1280
5Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluenereflux1282
6Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2.0)Toluenereflux1288
7Pd(OAc)₂ (5)PPh₃ (10)K₃PO₄ (2.0)Toluenereflux1278

Data extracted from a study on the synthesis of fluoroalkenes via cross-coupling reactions.[5]

Table 2: Substrate Scope with Various Arylboronic Acids

This table illustrates the versatility of the optimized conditions with a range of substituted arylboronic acids.

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid84
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid88
44-Fluorophenylboronic acid79
54-Chlorophenylboronic acid75
64-Acetylphenylboronic acid70
73-Methoxyphenylboronic acid85
82-Methylphenylboronic acid76
91-Naphthylboronic acid68

Yields correspond to the coupling with 1-(2-bromo-2-chloro-1,1,1-trifluoroethoxy)-4-methoxybenzene under optimized conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of Multihalogenated Vinyl Ether

This protocol describes the synthesis of the starting multihalogenated vinyl ether from a phenol and halothane.

Synthesis_Workflow Start Start: Phenol, Halothane, Base Reaction Reaction in Solvent (e.g., DMF) Stir at specified temperature Start->Reaction Workup Aqueous Workup (e.g., add water, extract with ether) Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product Product: Multihalogenated Vinyl Ether Purification->Product

Figure 2: General workflow for the synthesis of multihalogenated vinyl ethers. (Within 100 characters)

Materials:

  • Substituted phenol (1.0 equiv)

  • 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add halothane to the reaction mixture.

  • Stir the reaction at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired multihalogenated vinyl ether.

Protocol 2: Suzuki-Miyaura Coupling of Fluorinated Vinyl Ether

This protocol details the cross-coupling of the synthesized multihalogenated vinyl ether with an arylboronic acid.

Coupling_Workflow Start Start: Vinyl Ether, Boronic Acid, Catalyst, Ligand, Base Degas Degas Solvent (e.g., Toluene) Start->Degas Reaction Heat to Reflux under Inert Atmosphere Degas->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product Product: Fluorinated Vinyl Ether Derivative Purification->Product

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling reaction. (Within 100 characters)

Materials:

  • Multihalogenated vinyl ether (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the multihalogenated vinyl ether, arylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

  • Add degassed toluene to the flask.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the fluorinated vinyl ether product.

References

Application Notes and Protocols: Sonogashira Cross-Coupling for Fluoroenyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Fluoroenynes, unsaturated fluorinated hydrocarbons, are valuable building blocks in medicinal chemistry, serving as precursors to a wide array of complex fluorinated compounds. The Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these important motifs. This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1] This methodology has been successfully adapted for the synthesis of various fluoroenynes, offering a direct and efficient route to these valuable compounds under relatively mild conditions.[1][2]

These application notes provide an overview of the Sonogashira cross-coupling for the synthesis of both gem-difluoroenynes and monofluoroenynes, including detailed experimental protocols and a summary of reaction conditions and yields.

Synthesis of gem-Difluoroenynes

The gem-difluoroenyne moiety is a particularly interesting structural motif in the design of novel therapeutics. The Sonogashira coupling provides a straightforward method for their synthesis, typically employing a gem-difluorovinyl halide or tosylate as the electrophilic partner.

Key Substrates and Reaction Conditions

Several key substrates have been successfully employed for the synthesis of gem-difluoroenynes via Sonogashira coupling. These include 1-bromo-2,2-difluoroethylene and 2,2-difluoroethenyl tosylate, which is readily available from 2,2,2-trifluoroethanol.[3][4][5] The reaction proceeds smoothly with a variety of terminal alkynes, including both aliphatic and aromatic derivatives, under mild conditions.[4]

Table 1: Sonogashira Coupling for the Synthesis of gem-Difluoroenynes

EntryFluorinated SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-bromo-2,2-difluoroethylenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601285
21-bromo-2,2-difluoroethylene1-OctynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601278
32,2-difluoroethenyl tosylate4-MethoxyphenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT292
42,2-difluoroethenyl tosylate1-DodecynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT274[5]
52,2-difluoroethenyl tosylateCyclohexylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT381
Experimental Protocol: Synthesis of 1,1-Difluoro-4-phenylbut-1-en-3-yne

This protocol is a representative example of the Sonogashira coupling for the synthesis of a gem-difluoroenyne using 1-bromo-2,2-difluoroethylene and phenylacetylene.

Materials:

  • 1-bromo-2,2-difluoroethylene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Slowly bubble 1-bromo-2,2-difluoroethylene (1.0 mmol) gas through the solution or add as a condensed liquid at low temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,1-difluoro-4-phenylbut-1-en-3-yne.

Synthesis of Monofluoroenynes

The synthesis of monofluoroenynes can also be achieved through the Sonogashira cross-coupling reaction, typically starting from a monohalogenated fluoroalkene. The stereochemistry of the starting alkene is often retained in the final product.

Key Substrates and Reaction Conditions

A common approach involves the use of (Z)-1-bromo-1-fluoroalkenes, which can be coupled with various terminal alkynes to produce (E)-monofluoroenynes. This stereospecificity is a key advantage of this method.

Table 2: Sonogashira Coupling for the Synthesis of Monofluoroenynes

EntryFluorinated SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(Z)-1-bromo-1-fluoro-2-phenylethenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50691
2(Z)-1-bromo-1-fluoro-2-phenylethene1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50685
3(Z)-1-bromo-1-fluoro-2-(p-tolyl)etheneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50888
4(Z)-1-bromo-1-fluoro-2-cyclohexylethene4-EthynyltoluenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50789
Experimental Protocol: Synthesis of (E)-1-Fluoro-1,4-diphenylbut-1-en-3-yne

This protocol describes a typical procedure for the synthesis of an (E)-monofluoroenyne.

Materials:

  • (Z)-1-bromo-1-fluoro-2-phenylethene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dried Schlenk flask under an argon atmosphere, dissolve (Z)-1-bromo-1-fluoro-2-phenylethene (1.0 mmol) in anhydrous THF (10 mL).

  • Add phenylacetylene (1.2 mmol), triethylamine (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol) to the flask.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure (E)-1-fluoro-1,4-diphenylbut-1-en-3-yne.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_overall Overall Reaction pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹X) alkynyl_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne HC≡CR², Base cu_alkyne->pd_complex CuX reactants R¹X + HC≡CR² products R¹-C≡CR² + HX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The experimental workflow for a typical Sonogashira coupling reaction for fluoroenyne synthesis is outlined below.

Experimental_Workflow start Start: Inert Atmosphere Setup reagents Add Pd catalyst, Cu catalyst, and base to anhydrous solvent start->reagents reactants Add fluorinated substrate and terminal alkyne reagents->reactants reaction Heat and stir for specified time reactants->reaction monitoring Monitor reaction progress (TLC/GC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete extraction Extract product with organic solvent workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification product Characterize final fluoroenyne product purification->product

Caption: General experimental workflow for fluoroenyne synthesis.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of both gem-difluoroenynes and monofluoroenynes. The mild reaction conditions, broad substrate scope, and, in some cases, high stereospecificity make it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and data presented here provide a solid foundation for the application of this important transformation in the synthesis of novel fluorinated molecules.

References

Application Notes and Protocols for 2-Fluoro-5-methylhex-3-ene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability. 2-Fluoro-5-methylhex-3-ene is a novel fluorinated alkene with potential for development as a new active ingredient in herbicide or insecticide formulations. Its unique structural features, including a single fluorine atom and an alkene backbone, suggest the possibility of novel modes of action and favorable physicochemical properties for uptake and translocation in target organisms. These application notes provide a comprehensive overview of the proposed synthesis, bioactivity screening protocols, and potential mechanisms of action for this compound, serving as a foundational guide for its evaluation as a next-generation agrochemical.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of innovative and effective crop protection agents. Fluorinated organic compounds have emerged as a critical class of agrochemicals, with the presence of fluorine atoms often improving binding affinity to target enzymes, increasing lipophilicity for better cuticle penetration, and enhancing metabolic stability.[1][2][3] this compound represents a promising, yet underexplored, scaffold for the development of new pesticides. This document outlines detailed protocols for the synthesis and evaluation of this compound, providing a framework for researchers to investigate its potential in agrochemical applications.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for fluoroalkene synthesis, such as the Shapiro fluorination reaction which allows for the direct conversion of ketones to fluoroalkenes.[4]

Proposed Synthesis of this compound

G cluster_0 Step 1: Preparation of Hydrazone cluster_1 Step 2: Shapiro Fluorination A 5-Methylhex-3-en-2-one C Hydrazone Intermediate A->C Reaction B Hydrazine B->C D Hydrazone Intermediate G This compound D->G Reaction E n-Butyllithium (n-BuLi) E->G F N-Fluorobenzenesulfonimide (NFSI) F->G

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 5-Methylhex-3-en-2-one

  • Hydrazine monohydrate

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Hydrazone Formation: To a solution of 5-methylhex-3-en-2-one (1.0 eq) in ethanol, add hydrazine monohydrate (1.2 eq). Reflux the mixture for 4 hours. After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Shapiro Fluorination: Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature. Add a solution of NFSI (1.5 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Data:

ParameterExpected Value
Yield 60-75%
Purity (by GC-MS) >95%
Boiling Point 110-115 °C

Bioactivity Screening Protocols

To evaluate the agrochemical potential of this compound, a tiered screening approach is recommended, starting with broad-spectrum primary screens followed by more specific secondary screens.

Herbicide Primary Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weed species.

Experimental Workflow:

G A Prepare Test Solutions (0.1, 1, 10, 100 ppm) C Pre-emergence Application A->C D Post-emergence Application (2-3 leaf stage) A->D B Plant Weed Seeds (Monocots & Dicots) B->C B->D E Incubate in Growth Chamber (14 days) C->E D->E F Visual Assessment of Phytotoxicity (0-100% scale) E->F G A Prepare Test Solutions (1, 10, 100, 1000 ppm) B Contact Assay (Topical Application) A->B C Ingestion Assay (Leaf Dip) A->C D Introduce Insects (e.g., Aphids, Caterpillars) B->D C->D E Incubate (24, 48, 72 hours) D->E F Record Mortality (%) E->F G A Substrate B Enzyme Active Site A->B C Normal Product B->C E Inhibited Enzyme-Inhibitor Complex B->E D This compound (Competitive Inhibitor) D->B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methylhex-3-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves the hydrofluorination of 5-methylhex-3-ene. This can be achieved through various methods, including the use of hydrogen fluoride (HF) or its complexes (e.g., Olah's reagent, HF-Pyridine), or by employing electrophilic fluorinating agents such as Selectfluor in the presence of a hydride source. The choice of fluorinating agent can significantly impact the reaction's outcome and byproduct profile.

Q2: What is the expected main product of the hydrofluorination of 5-methylhex-3-ene?

A2: The expected main product is this compound, resulting from the Markovnikov addition of hydrogen fluoride across the double bond. The reaction proceeds via a carbocation intermediate, and the fluoride ion attacks the more substituted carbon atom.

Q3: What are the potential byproducts in the synthesis of this compound?

A3: Several byproducts can form depending on the reaction conditions and the fluorinating agent used. These can include:

  • Regioisomers: 3-Fluoro-5-methylhex-2-ene, arising from the anti-Markovnikov addition.

  • Rearrangement Products: Due to the formation of a secondary carbocation intermediate, hydride or methyl shifts can occur, leading to the formation of more stable carbocations and subsequently, rearranged fluoroalkanes.[1][2][3][4]

  • Dihalogenated Products: If a halogen source is present (e.g., from certain fluorinating agents or impurities), vicinal dihalides may be formed.[5]

  • Solvent Adducts: If a nucleophilic solvent (e.g., water, alcohol) is used, it can be incorporated into the product, forming haloalcohols or haloethers.[5]

  • Polymerization Products: Under strongly acidic conditions, the starting alkene can undergo polymerization.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following:

  • Choice of Fluorinating Agent: Milder and more selective fluorinating agents can reduce side reactions. For example, using an HF-amine complex might be preferable to neat HF.

  • Temperature Control: Running the reaction at low temperatures can suppress rearrangement and polymerization side reactions.

  • Solvent Choice: Use of a non-nucleophilic solvent will prevent the formation of solvent adducts.

  • Reaction Time: Optimizing the reaction time can prevent the degradation of the desired product and the formation of further byproducts.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of multiple byproducts.- Monitor the reaction progress using techniques like GC-MS or TLC. - Optimize the reaction temperature; try running the reaction at a lower temperature to improve selectivity. - Purify the product as soon as the reaction is complete. - Re-evaluate the choice of fluorinating agent and solvent.
Formation of significant amounts of rearranged byproducts - The reaction proceeds through a carbocation intermediate that undergoes rearrangement to a more stable carbocation.[1][2][3]- Use a fluorination method that does not involve a "free" carbocation, such as those involving bridged intermediates or radical pathways. - Lowering the reaction temperature can sometimes disfavor rearrangement.
Presence of dihalogenated or solvent-adduct byproducts - The fluorinating agent or reaction conditions promote the addition of other nucleophiles present in the reaction mixture.- Ensure the reaction is carried out under anhydrous conditions if water is a concern. - Use a non-nucleophilic solvent. - Choose a fluorinating agent that is less prone to releasing other reactive halogen species.
Difficulty in purifying the final product - Byproducts have similar boiling points or polarities to the desired product.- Employ high-resolution purification techniques such as preparative GC or HPLC. - Consider derivatizing the product mixture to facilitate separation, followed by deprotection.

Data Presentation

Table 1: Hypothetical Byproduct Distribution with Different Fluorinating Agents

Fluorinating AgentTemperature (°C)This compound (%)Rearranged Product (%)Dihalogenated Product (%)
HF (neat)065255
HF-Pyridine08015<1
Selectfluor™/Et₃SiH25855<1

Experimental Protocols

General Protocol for Hydrofluorination using HF-Pyridine:

  • Setup: A dry, nitrogen-flushed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is cooled to 0 °C in an ice bath.

  • Reagents: 5-methylhex-3-ene (1 equivalent) is dissolved in a dry, non-nucleophilic solvent (e.g., dichloromethane).

  • Reaction: HF-Pyridine (1.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Monitoring: The reaction progress is monitored by GC-MS.

  • Quenching: Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography.

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Start 5-methylhex-3-ene Carbocation1 Secondary Carbocation Start->Carbocation1 + H+ Product This compound Carbocation1->Product + F- Carbocation2 Tertiary Carbocation (Rearranged) Carbocation1->Carbocation2 Hydride Shift Rearranged_Product Rearranged Fluoroalkane Carbocation2->Rearranged_Product + F- Experimental_Workflow Start Reaction Setup Addition Reagent Addition Start->Addition Reaction Reaction Monitoring Addition->Reaction Quench Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Product Analysis Purification->Analysis

References

Technical Support Center: Purification of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Fluoro-5-methylhex-3-ene from a typical reaction mixture. The protocols and advice provided are based on a hypothetical synthesis involving the fluorination of 5-methylhex-3-en-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Based on the synthesis from 5-methylhex-3-en-2-ol, common impurities may include unreacted starting material (5-methylhex-3-en-2-ol), elimination byproducts (e.g., 5-methylhexa-2,4-diene), geometric isomers of the product, and residual fluorinating agents or solvents.

Q2: What is the estimated boiling point of this compound?

Q3: Which purification technique is most suitable for isolating this compound?

A3: A combination of techniques is often most effective. Initially, an aqueous workup (liquid-liquid extraction) is recommended to remove water-soluble impurities.[9][10][11][12] This is typically followed by fractional distillation to separate the product from impurities with different boiling points.[13] For high purity, flash column chromatography can be employed to separate isomers and other non-volatile impurities.[14][15][16]

Q4: How can I confirm the purity and identity of my final product?

A4: The purity of this compound can be assessed by Gas Chromatography (GC). The identity of the compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR, which is highly sensitive for fluorine-containing compounds.[17][18][19][20]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after extraction The product may have some water solubility.Perform multiple extractions with the organic solvent. Also, back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[21][22][23][24][25]
Poor separation during distillation Boiling points of the product and impurities are very close.Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[13]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product is still impure after distillation Co-eluting impurities.Employ flash column chromatography for further purification. Use a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[26]
Presence of geometric isomers.Isomers may have very similar boiling points. Flash chromatography is often effective for separating geometric isomers.
Final product is wet (contains water) Incomplete drying of the organic layer.Ensure the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is added in sufficient quantity and allowed enough time to work.[27][28][29][30][31] The organic layer should be clear, not cloudy, before filtering off the drying agent.
Inefficient removal of water during workup.Wash the organic layer with brine before treating with a solid drying agent to remove the bulk of dissolved water.[21][22][23][24][25]

Physicochemical Data

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Boiling Point (°C)
This compoundC₇H₁₃F116.18110 - 130
5-methylhex-3-en-2-olC₇H₁₄O114.19150 - 160
5-methylhexa-2,4-dieneC₇H₁₂96.17100 - 110

Experimental Protocols

Liquid-Liquid Extraction (Aqueous Workup)

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer (containing the product) will typically be the top layer, but this should be confirmed by checking the densities of the solvents used.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • Again, drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove the majority of dissolved water.[21][22][23][24][25]

  • Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask.[27][28][29][30][31] Continue adding the drying agent until it no longer clumps together.

  • Filter the solution to remove the drying agent. The resulting solution contains the crude product dissolved in the organic solvent.

Fractional Distillation

This protocol separates compounds based on differences in their boiling points.

  • Set up a fractional distillation apparatus, ensuring the fractionating column is placed between the distillation flask and the condenser.

  • Add the crude product (from the extraction step, after solvent removal) to the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills over at the expected boiling point of this compound (estimated to be 110-130 °C).

  • It is advisable to collect fractions in separate receiving flasks as the temperature changes to isolate the pure compound from lower and higher boiling impurities.

Flash Column Chromatography

This technique is used for high-resolution purification.

  • Select a suitable solvent system. For a relatively non-polar compound like this compound, a mixture of hexanes and ethyl acetate is a good starting point.[26] Determine the optimal solvent ratio using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4.

  • Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Dissolve the partially purified product in a minimal amount of the mobile phase and load it onto the top of the silica gel.

  • Elute the column with the mobile phase, applying gentle air pressure to increase the flow rate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction aqueous_waste Aqueous Waste extraction->aqueous_waste Remove aqueous layer dried_organic Dried Organic Phase extraction->dried_organic Dry organic layer distillation Fractional Distillation dried_organic->distillation impurities_dist Low/High Boiling Impurities distillation->impurities_dist Separate fractions distilled_product Partially Purified Product distillation->distilled_product chromatography Flash Chromatography distilled_product->chromatography For high purity impurities_chrom Isomers/Other Impurities chromatography->impurities_chrom Separate impurities pure_product Pure this compound chromatography->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Fluorination of 5-Methylhex-3-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorination of 5-methylhex-3-ene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of 5-methylhex-3-ene derivatives?

A1: The most prevalent methods for the fluorination of 5-methylhex-3-ene derivatives, which are non-activated trisubstituted alkenes, typically involve electrophilic fluorinating agents. Reagents such as Selectfluor® are commonly employed for this purpose.[1][2] Another approach is hydrofluorination, which can be achieved using reagents like triethylamine trihydrofluoride (Et3N·3HF) or potassium hydrogen sulfate-hydrogen fluoride complexes (KHSO₄-13HF).[3][4] Palladium-catalyzed allylic C-H fluorination using a nucleophilic fluoride source is also a viable, though more complex, method.[5]

Q2: I am observing low to no conversion of my starting material. What are the likely causes?

A2: Low or no conversion in fluorination reactions can stem from several factors:

  • Inactive Fluorinating Agent: Ensure the fluorinating agent has not degraded. For instance, Selectfluor® should be a white, free-flowing powder.

  • Insufficient Activation: The energy barrier for the reaction may not be overcome. This could be due to inadequate temperature or, in catalytic reactions, an issue with the catalyst's activity.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for reactions with electrophilic reagents.[1] In hydrofluorination, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[3]

  • Steric Hindrance: The bulky isopropyl group in 5-methylhex-3-ene derivatives can sterically hinder the approach of the fluorinating agent to the double bond.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in the fluorination of 5-methylhex-3-ene derivatives is influenced by both electronic and steric factors. The double bond is trisubstituted, and the two carbons of the double bond have different steric and electronic environments.

  • Electronic Effects: Electrophilic attack will preferentially occur at the more electron-rich carbon of the double bond, leading to the more stable carbocation intermediate. The position of substituents on your derivative will influence the electron density of the double bond.

  • Steric Effects: The isopropyl group can direct the fluorinating agent to the less sterically hindered face of the double bond.

  • Choice of Reagent: Different fluorinating agents can exhibit different regioselectivities. For instance, palladium-catalyzed allylic fluorination often shows high regioselectivity for the branched product.[6]

Q4: What are common side reactions and byproducts I should be aware of?

A4: Common side reactions in the fluorination of alkenes include:

  • Rearrangement Products: Carbocationic intermediates formed during electrophilic fluorination can undergo rearrangements, leading to skeletal changes in the product.

  • Elimination Products: Loss of a proton from the carbocation intermediate can lead to the formation of dienes, especially with basic fluoride sources.

  • Solvent Incorporation: In some cases, the solvent can act as a nucleophile and be incorporated into the product.

  • Vicinal Difluorination or Halogenation: Depending on the reaction conditions and reagents, addition of two fluorine atoms or other halogens across the double bond can occur.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Fluorinated Product

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_time Optimize Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->success Improvement change_solvent Screen Different Solvents optimize_time->change_solvent No Improvement optimize_time->success Improvement change_reagent Consider a Different Fluorinating Agent change_solvent->change_reagent No Improvement change_solvent->success Improvement change_reagent->success Improvement SelectivityImprovement start Poor Selectivity Observed regioisomers Regioisomer Mixture start->regioisomers stereoisomers Stereoisomer Mixture start->stereoisomers change_reagent Change Fluorinating Agent/Catalyst regioisomers->change_reagent change_temp Modify Reaction Temperature stereoisomers->change_temp add_additive Use a Directing Group or Additive stereoisomers->add_additive success Improved Selectivity change_temp->success change_reagent->success add_additive->success ElectrophilicFluorinationWorkflow start Start setup Set up oven-dried glassware under inert atmosphere start->setup dissolve_substrate Dissolve 5-methylhex-3-ene derivative in anhydrous solvent (e.g., MeCN) setup->dissolve_substrate add_selectfluor Add Selectfluor® in one portion dissolve_substrate->add_selectfluor stir Stir at specified temperature (e.g., RT to 60°C) add_selectfluor->stir monitor Monitor reaction by TLC or GC-MS stir->monitor workup Quench reaction, perform aqueous workup, and extract with organic solvent monitor->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

References

Preventing elimination side reactions in allylic fluorination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with elimination side reactions during allylic fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during allylic fluorination?

The most common side reaction is elimination, which leads to the formation of conjugated dienes. This occurs through E1 (unimolecular elimination) or E2 (bimolecular elimination) pathways, which compete with the desired SN2 (bimolecular nucleophilic substitution) or SN2' (bimolecular nucleophilic substitution with allylic rearrangement) reactions. The basicity of the fluoride source can promote the elimination of a proton from a carbon adjacent to the double bond.

Q2: How does the choice of fluorinating agent affect the selectivity between fluorination and elimination?

The choice between a nucleophilic or an electrophilic fluorine source is critical.

  • Nucleophilic Fluorinating Agents (e.g., alkali metal fluorides like KF, CsF; tetralkylammonium fluorides like TBAF): These reagents can be quite basic, increasing the likelihood of E2 elimination, especially with sterically hindered substrates or when using strong bases. The reactivity of the fluoride ion is highly dependent on the solvating environment.[1]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)): These reagents are often used in transition-metal-catalyzed reactions and can offer better selectivity by avoiding strongly basic conditions.[2][3] Some protocols even describe a cooperative effect between nucleophilic and electrophilic fluorine sources to achieve high regioselectivity.[4][5]

Q3: What is the role of the catalyst in controlling selectivity?

Transition metal catalysts, such as those based on palladium, iridium, or copper, play a crucial role in activating the allylic substrate and influencing the reaction pathway.

  • Palladium Catalysts : Often used for allylic C-H fluorination, they can provide high regioselectivity for the branched product.[6][7] The choice of ligands is also critical; for instance, bidentate phosphines with large bite angles have shown good reactivity in regioselective allylic fluorination.[8]

  • Iridium Catalysts : Have been successfully employed in the fluorination of allylic trichloroacetimidates.[9][10]

  • Copper Catalysts : A copper-catalyzed fluorination of internal allylic bromides and chlorides has been developed using Et3N·3HF as the fluorine source, showing excellent regioselectivity.[11]

Q4: Can the solvent choice minimize elimination byproducts?

Yes, the solvent has a significant impact on the competition between substitution and elimination.

  • Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents are commonly used. In some cases, a polar aprotic solvent like DMF is preferred for electrophilic fluorination.[3]

  • Nonpolar Solvents (e.g., Toluene): In palladium-catalyzed reactions, nonpolar solvents can suppress unselective background reactions and improve regioselectivity.[12]

  • Protic Solvents : The presence of protic solvents can solvate the fluoride ion, reducing its basicity and favoring SN2 over E2 pathways.[1][13][14] For example, the addition of tert-butanol to acetonitrile can modulate the reactivity and selectivity of tetrabutylammonium fluoride (TBAF).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of allylic fluoride, high yield of diene byproduct 1. Fluoride source is too basic. 2. High reaction temperature. 3. Inappropriate solvent. 4. Sterically hindered substrate favoring elimination.1. Switch to a less basic fluoride source (e.g., from TBAF to CsF or use an HF-amine complex like Et3N·3HF).[6][11] 2. Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination. 3. Use a nonpolar solvent like toluene to suppress background elimination.[12] Alternatively, for nucleophilic fluorination, consider adding a protic co-solvent to solvate the fluoride ion.[1] 4. If possible, modify the substrate to reduce steric hindrance near the reaction center.
Poor regioselectivity (mixture of linear and branched products) 1. Inappropriate catalyst or ligand. 2. Substrate electronics or sterics do not strongly favor one isomer.1. For palladium-catalyzed reactions, screen different phosphine ligands. Ligands with larger bite angles can favor the formation of branched products.[8][12] 2. Optimize the leaving group; allylic chlorides and bromides are often effective substrates in palladium-catalyzed fluorination.[8]
Reaction does not proceed to completion 1. Inactive catalyst. 2. Poor solubility of the fluoride salt. 3. Decomposition of starting material or product.1. Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if required). 2. Use a phase-transfer catalyst (e.g., a crown ether for KF) to increase the solubility and nucleophilicity of the fluoride salt. 3. Run the reaction at a lower temperature and monitor for product degradation over time.
Formation of other byproducts (e.g., acetoxylation) 1. Presence of competing nucleophiles in the reaction mixture.1. Ensure all reagents and solvents are pure and dry. If the leaving group can also act as a nucleophile (e.g., acetate), consider a different leaving group.

Data Summary

Table 1: Effect of Fluorinating Agent and Solvent on Allylic Fluorination Selectivity

Substrate Fluorinating Agent Catalyst Solvent Product Ratio (Substitution:Elimination) Yield (%) Reference
Cinnamyl ChlorideAgFPd(0)/L2TolueneHigh b:l ratio84[12]
Terminal OlefinEt3N·3HFPd(II)/Cr(III)Dioxane6.6:1 (b:l)33[6]
Allylic BromideEt3N·3HFCu(I)Not specifiedHigh regioselectivityGood[11]
α-Methyl StyreneSelectfluorNoneDMFNot specified83[3]

b:l = branched:linear isomer ratio

Experimental Protocols

Protocol 1: Palladium-Catalyzed Regio- and Enantioselective Fluorination of Acyclic Allylic Halides (Adapted from Doyle, A. G., et al. J. Am. Chem. Soc.2011 , 133, 9716–9719)[12]

  • Materials : Allylic chloride or bromide (1.0 equiv), Silver(I) fluoride (AgF, 1.5 equiv), [Pd(allyl)Cl]2 (2.5 mol %), ligand L2 (bis(2-(diphenylphosphino)phenyl) ether, 7.5 mol %), and toluene (0.1 M).

  • Procedure : To an oven-dried vial, add the allylic halide, AgF, [Pd(allyl)Cl]2, and the ligand.

  • Evacuate and backfill the vial with argon three times.

  • Add toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Allylic C-H Fluorination (Adapted from Braun, M-G., and Doyle, A. G. J. Am. Chem. Soc.2013 , 135, 12990–12993)[6]

  • Materials : Olefin (1.0 equiv), Pd(OAc)2 (5 mol %), CrCl3 (10 mol %), benzoquinone (1.0 equiv), Et3N·3HF (3.0 equiv), and dioxane (0.1 M).

  • Procedure : In a polypropylene vial, combine the olefin, Pd(OAc)2, CrCl3, and benzoquinone.

  • Add dioxane to the vial.

  • Carefully add Et3N·3HF to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for the specified time (e.g., 24 h).

  • Monitor the reaction progress by 19F NMR or GC-MS.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Substitution_vs_Elimination cluster_substitution Substitution Pathways cluster_elimination Elimination Pathways Allylic_Substrate Allylic Substrate SN2 SN2 Allylic_Substrate->SN2 Nucleophilic Attack at α-carbon SN2_prime SN2' Allylic_Substrate->SN2_prime Nucleophilic Attack at γ-carbon E1 E1 Allylic_Substrate->E1 Leaving Group Departs (Carbocation Intermediate) E2 E2 Allylic_Substrate->E2 Base abstracts allylic proton Fluoride Fluoride (F-) Fluoride->SN2 Fluoride->SN2_prime Fluoride->E2 Allylic_Fluoride Allylic Fluoride (Desired Product) SN2->Allylic_Fluoride SN2_prime->Allylic_Fluoride Diene Diene (Side Product) E1->Diene E2->Diene

Caption: Competing substitution and elimination pathways in allylic fluorination.

Troubleshooting_Workflow Start Low Yield of Allylic Fluoride High Diene Formation Check_Base Is the fluoride source highly basic? Start->Check_Base Change_F_Source Switch to less basic F- source (e.g., Et3N·3HF) Check_Base->Change_F_Source Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Change_F_Source->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Change solvent (e.g., nonpolar or protic co-solvent) Check_Solvent->Change_Solvent No End Optimized Conditions Check_Solvent->End Yes Change_Solvent->End

Caption: A logical workflow for troubleshooting elimination side reactions.

References

Technical Support Center: Troubleshooting Poor Stereoselectivity in Fluoroalkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in fluoroalkene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to achieving high stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a mixture of E and Z isomers of my target fluoroalkene. How can I improve the E-selectivity?

A1: Poor E-selectivity in the HWE reaction for fluoroalkene synthesis is a common issue. Several factors can be adjusted to favor the formation of the E-isomer.

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in determining the stereochemical outcome. Generally, using non-chelating cations and aprotic solvents favors the E-isomer. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a standard condition that often provides good E-selectivity.

  • Phosphonate Reagent: The structure of the phosphonate reagent itself is a key determinant. Standard triethyl phosphonoacetate or related phosphonates with simple alkoxy groups tend to favor the formation of the more thermodynamically stable E-alkene.

  • Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamic E-product. However, this is not always the case and should be optimized for each specific reaction.

Q2: I need to synthesize the Z-isomer of a fluoroalkene. My current HWE protocol gives me the E-isomer exclusively. What should I do?

A2: To obtain the Z-isomer, a significant modification of the standard HWE protocol is necessary. The Still-Gennari modification is the most common and effective method for achieving high Z-selectivity.[1][2][3][4][5][6][7]

This modification involves two key changes:

  • Phosphonate Reagent: Use a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][8] These reagents favor the kinetic Z-product.

  • Reaction Conditions: Employ a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a solvent like THF at low temperatures (typically -78 °C).[4] The crown ether sequesters the potassium cation, leading to a "naked" anion that kinetically reacts to form the Z-alkene.

Q3: I am using the Julia-Kocienski olefination to synthesize a fluoroalkene, but the E/Z selectivity is poor. What factors influence the stereoselectivity of this reaction?

A3: The stereoselectivity of the Julia-Kocienski olefination is primarily determined by the relative energies of the transition states leading to the syn and anti-alkoxide intermediates. Several factors can be tuned to improve selectivity:

  • Sulfone Reagent: The nature of the heterocyclic sulfone is critical. 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide high E-selectivity.

  • Base and Counterion: The choice of base and the resulting counterion can influence the transition state geometry. Bases like lithium bis(trimethylsilyl)amide (LHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states. Aprotic solvents like THF or DME are typically employed.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled pathway.

Troubleshooting Guides

Guide 1: Improving E-Selectivity in the Horner-Wadsworth-Emmons Reaction

Problem: Low E/Z ratio in the synthesis of a fluoroalkene using the HWE reaction.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for poor E-selectivity in HWE reactions.

Detailed Steps:

  • Analyze Base and Solvent System: If you are using a potassium-based base, consider switching to a lithium or sodium base like LiHMDS or NaH. Ensure your solvent is aprotic and non-chelating, with THF being a common choice.

  • Evaluate Phosphonate Reagent: Confirm that you are using a standard phosphonate reagent such as triethyl phosphonoacetate or a similar analogue without strongly electron-withdrawing groups on the phosphonate esters.

  • Investigate Reaction Temperature: Systematically vary the reaction temperature. While counterintuitive, sometimes running the reaction at room temperature or even slightly elevated temperatures can favor the thermodynamic E-product. Start with a low temperature (-78 °C) and gradually increase it.

Guide 2: Achieving High Z-Selectivity using the Still-Gennari Modification

Problem: Failure to obtain the Z-isomer of a fluoroalkene.

Workflow for Achieving Z-Selectivity:

Caption: Workflow for synthesizing Z-fluoroalkenes via the Still-Gennari protocol.

Detailed Steps:

  • Select the Right Reagent: The choice of a phosphonate with highly electron-withdrawing ester groups is paramount. Bis(2,2,2-trifluoroethyl) phosphonoacetate is the classic Still-Gennari reagent.

  • Use the Correct Base/Additive Combination: A strong potassium base like KHMDS is required. The addition of 18-crown-6 is crucial to sequester the potassium ion.

  • Maintain Low Temperature: The reaction must be performed at a low temperature, typically -78 °C, to ensure kinetic control.

  • Order of Addition: It is generally recommended to first generate the ylide by adding the base to the phosphonate reagent at low temperature, and then slowly adding the aldehyde to this solution.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the stereoselectivity of fluoroalkene synthesis.

Table 1: Effect of Base and Solvent on the E/Z Ratio in the HWE Reaction of Ethyl (Diethoxyphosphoryl)fluoroacetate with Benzaldehyde

EntryBaseSolventTemperature (°C)E/Z Ratio
1NaHTHF25>95:5
2KHMDSTHF-7810:90
3KHMDS / 18-crown-6THF-78<5:95
4DBUCH₂Cl₂080:20
5LiHMDSToluene-7860:40

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: E/Z Ratios for the Still-Gennari Reaction with Various Aldehydes

EntryAldehydePhosphonate ReagentBase / AdditiveSolventE/Z Ratio
1Benzaldehydebis(2,2,2-trifluoroethyl) fluoroacetateKHMDS / 18-crown-6THF2:98
2Cyclohexanecarboxaldehydebis(2,2,2-trifluoroethyl) fluoroacetateKHMDS / 18-crown-6THF5:95
3Isobutyraldehydebis(2,2,2-trifluoroethyl) fluoroacetateKHMDS / 18-crown-6THF8:92

Note: This table illustrates the high Z-selectivity typically achieved with the Still-Gennari protocol.

Experimental Protocols

Protocol 1: General Procedure for the E-Selective Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an argon atmosphere at 0 °C, add a solution of ethyl (diethoxyphosphoryl)fluoroacetate (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired E-fluoroalkene.

Protocol 2: General Procedure for the Z-Selective Still-Gennari Reaction
  • To a solution of bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (10 mL) under an argon atmosphere, cool the mixture to -78 °C.

  • Add a solution of KHMDS (1.1 mmol, 0.5 M in toluene) dropwise, and stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or GC-MS.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Z-fluoroalkene.

Role of Phosphine Ligands in Fluoroalkene Synthesis

While the Horner-Wadsworth-Emmons and Julia-Kocienski reactions are powerful methods for constructing fluoroalkenes, other strategies, such as the hydrofluorination of alkynes, also provide access to these valuable compounds. In transition-metal-catalyzed hydrofluorination reactions, the choice of phosphine ligand can significantly influence the stereoselectivity of the C-F bond formation.

Bulky and electron-rich phosphine ligands can create a specific steric and electronic environment around the metal center, which can direct the incoming fluoride to a particular face of the alkyne, thereby controlling the stereochemical outcome. For example, in gold-catalyzed hydrofluorination, the use of bulky phosphine ligands has been shown to favor the formation of the Z-vinyl fluoride.[9]

Logical Relationship of Ligand Effect:

Ligand_Effect Ligand Phosphine Ligand Properties (Steric Bulk, Electronics) Metal_Center Metal-Ligand Complex (e.g., Au(I)-Phosphine) Ligand->Metal_Center Transition_State Transition State for Hydrofluorination Metal_Center->Transition_State Alkyne Alkyne Substrate Alkyne->Metal_Center Product Stereoselective Fluoroalkene Product (E or Z) Transition_State->Product

Caption: Influence of phosphine ligands on stereoselectivity in alkyne hydrofluorination.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphine oxide byproducts from Wittig-type olefination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common phosphine-based impurities in a Wittig reaction?

The primary phosphine-based impurity is triphenylphosphine oxide (TPPO), which is a byproduct of the reaction between the phosphonium ylide and the carbonyl compound.[1][2] Depending on the reaction conditions, unreacted triphenylphosphine or the corresponding phosphonium salt may also be present.

Q2: Why is removing triphenylphosphine oxide (TPPO) so challenging?

The difficulty in removing TPPO stems from its physical properties. It is a high-boiling, crystalline solid that often has solubility characteristics similar to the desired alkene product, making separation by simple extraction or crystallization challenging.[2][3] Its polarity can also be problematic, leading to co-elution during column chromatography.

Q3: What are the primary methods for removing TPPO?

Several methods exist for the removal of TPPO, each with its own advantages and disadvantages. The most common techniques include:

  • Crystallization: Exploiting differences in solubility between the product and TPPO.[4][5]

  • Column Chromatography: A standard purification technique, though it can be challenging due to the similar polarities of the product and TPPO.[1][6]

  • Precipitation with Metal Salts: Using salts like zinc chloride (ZnCl₂) to form an insoluble complex with TPPO.[3][4][7]

  • Conversion to a More Polar Derivative: Reacting TPPO with an agent to increase its polarity, facilitating its removal.[1]

  • Acid-Base Extraction: Modifying the phosphine ligand to be acidic or basic, allowing for removal by extraction.[8]

Troubleshooting Guide

Issue 1: My product and TPPO are co-eluting during column chromatography.

  • Solution 1: Change the Polarity of TPPO. You can selectively convert the low-polarity TPPO into a high-polarity derivative, making it easier to separate via column chromatography.[1] A common method is oxidation with hydrogen peroxide.

  • Solution 2: Use a Silica Plug. For non-polar products, you can suspend the reaction mixture in a non-polar solvent like pentane or hexane/ether and filter it through a plug of silica.[4][6] The non-polar product will elute while the more polar TPPO remains on the silica. This may need to be repeated for complete removal.[4][6]

Issue 2: I am losing a significant amount of my product during purification.

  • Solution 1: Precipitation with Zinc Chloride. This method can be highly efficient and avoids chromatography.[3][7] By adding ZnCl₂ to the reaction mixture in a polar solvent, a TPPO-Zn complex precipitates and can be filtered off.[3][7]

  • Solution 2: Chromatography-Free Precipitation. The solubility differences between your product and TPPO can be exploited.[2] By choosing a solvent system where the product is soluble but TPPO is not (e.g., cold toluene, cyclohexane), TPPO can be precipitated and removed by filtration.[2][4]

Issue 3: The Wittig reaction did not go to completion, and I have a mixture of starting material, product, and TPPO.

  • Solution 1: Optimize Reaction Conditions. Ensure your reagents are fresh, particularly the base (e.g., n-BuLi, NaH, KOtBu), as the ylide can be unstable.[9] Consider changing the order of addition, for instance, by generating the ylide in the presence of the aldehyde.[9]

  • Solution 2: Stepwise Purification. First, attempt to remove the bulk of the TPPO using one of the methods described above (e.g., precipitation). Then, use column chromatography to separate the desired product from the unreacted starting material.

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This protocol is effective for removing TPPO from reactions in polar solvents.[3][7]

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a polar solvent such as ethanol or acetonitrile.

  • Add a solution of zinc chloride (ZnCl₂) in the same solvent (a 2:1 molar ratio of ZnCl₂ to TPPO is a good starting point) to the reaction mixture while stirring.[7]

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Stir the suspension for 30-60 minutes at room temperature.

  • Filter the mixture through a pad of celite, washing the filter cake with a small amount of the cold polar solvent.

  • The filtrate contains the desired product, which can be further purified if necessary.

Protocol 2: Conversion of TPPO to a More Polar Derivative

This method is useful when the product is non-polar and difficult to separate from TPPO by standard chromatography.[1]

  • Once the Wittig reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the mixture.

  • Stir the reaction at room temperature and monitor the conversion of TPPO by TLC.

  • Once the conversion is complete, quench the excess oxidizing agent.

  • The resulting more polar phosphine oxide derivative can then be easily separated from the non-polar product by flash column chromatography.[1]

Quantitative Data

MethodTypical Purity of ProductTypical Yield of ProductNotes
Precipitation with ZnCl₂ >95%68-82%Highly effective in polar solvents; may require multiple precipitations for complete removal.[7]
Crystallization VariableVariableDependent on the specific solubility properties of the product and TPPO.[4][5]
Silica Plug Filtration Good to Excellent>90%Best for non-polar products; may require repetition.[4][6]
Conversion to Polar Derivative ExcellentHighAdds an extra step to the workflow but can greatly simplify purification.[1]

Visualizations

Wittig_Purification_Workflow cluster_reaction Wittig Reaction cluster_purification Purification Options A Phosphonium Ylide + Aldehyde/Ketone B Crude Reaction Mixture (Product + TPPO) A->B Reaction C Precipitation (e.g., with ZnCl2) B->C D Column Chromatography B->D E Crystallization B->E F Conversion of TPPO B->F G Pure Alkene Product C->G D->G E->G F->D Followed by Chromatography

Caption: General workflow for a Wittig reaction and subsequent purification options.

TPPO_Precipitation_Logic Start Crude Reaction Mixture in Polar Solvent Add_ZnCl2 Add ZnCl2 Solution Start->Add_ZnCl2 Precipitate Formation of Insoluble ZnCl2(TPPO)2 Complex Add_ZnCl2->Precipitate Filter Filtration Precipitate->Filter Filtrate Filtrate: Pure Product in Solution Filter->Filtrate Solid Solid: ZnCl2(TPPO)2 Precipitate Filter->Solid

Caption: Decision logic for the removal of TPPO via precipitation with zinc chloride.

References

Technical Support Center: Optimizing Catalyst Performance for Catalytic Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalytic Fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your catalytic fluorination experiments.

Troubleshooting Guides

This section addresses common issues encountered during catalytic fluorination reactions. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My catalytic fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low or no yield in a catalytic fluorination reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive or Deactivated Catalyst - Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).- Catalyst Activation: Some catalysts require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst. For instance, some chromium oxide-based fluorination catalysts can be activated or reactivated by treatment with a reactive fluorine source like nitrogen trifluoride (NF₃) or fluorine (F₂) gas.[1]- Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or by reaction with byproducts like hydrofluoric acid (HF).[2] Purification of all reaction components is crucial.
Suboptimal Reaction Conditions - Temperature: The reaction temperature can significantly impact yield. Both insufficient and excessive heat can be detrimental. Systematically screen a range of temperatures to find the optimum.[3] For example, in some C(sp²)-H functionalization reactions, lowering the temperature can diminish substrate conversion, while excessively high temperatures can lead to decreased stability of reagents.[4]- Solvent: The choice of solvent is critical. A solvent screen is recommended to identify the most suitable one for your specific catalyst and substrate. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[5][6]- Concentration: The concentration of reactants can influence reaction rates and catalyst turnover. Experiment with different concentrations to optimize the reaction.
Poor Reagent Reactivity - Fluorinating Agent: The reactivity of the fluorinating agent plays a key role. For challenging substrates, a more reactive agent might be necessary. However, highly reactive agents can also lead to side reactions.[7][8][9] Consider screening different fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI).- Substrate Reactivity: Electron-rich or sterically hindered substrates may require more forcing conditions or a more active catalyst system.
Presence of Inhibitors - Water: Moisture can deactivate many catalysts and quench reactive intermediates. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). However, in some specific organocatalytic fluorinations, a controlled amount of water can surprisingly accelerate the reaction.[10]- Oxygen: Atmospheric oxygen can interfere with certain catalytic cycles. Degassing the solvent and running the reaction under an inert atmosphere is recommended.

Experimental Workflow for Optimizing Reaction Yield:

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Enantio- or Diastereoselectivity

Q: My asymmetric catalytic fluorination is giving low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in asymmetric catalysis. The choice of catalyst, ligand, and reaction conditions are paramount.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Chiral Catalyst/Ligand - Catalyst/Ligand Screening: The structure of the chiral catalyst or ligand is the most critical factor. A thorough screening of different chiral scaffolds is often necessary. For example, in the enantioselective fluorination of β-ketoesters, different chiral phosphine ligands can significantly impact the enantioselectivity.[11]- Catalyst Loading: The catalyst loading can sometimes influence stereoselectivity. While lower loadings are desirable, a slightly higher loading might be necessary to achieve high ee.
Incorrect Reaction Temperature - Lowering Temperature: In many cases, running the reaction at a lower temperature can enhance stereoselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a longer reaction time.
Inappropriate Solvent - Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex. Screening a range of solvents with varying polarities and coordinating abilities is recommended. For instance, in some palladium-catalyzed fluorinations of β-ketoesters, ethanol was found to dramatically accelerate the reaction without loss of enantioselectivity.[11]
Background Uncatalyzed Reaction - Check for Uncatalyzed Reaction: Run a control experiment without the chiral catalyst to determine if a background, non-selective reaction is occurring. If so, optimizing conditions to favor the catalyzed pathway (e.g., lower temperature) is necessary.

Data Presentation: Comparison of Chiral Catalysts for Enantioselective Fluorination of β-Ketoesters

Catalyst System Substrate Fluorinating Agent Solvent Temp (°C) Yield (%) ee (%) Reference
Ti(TADDOLato)Acyclic β-ketoesterSelectfluorMeCNRT>80up to 90[5][6]
Pd-BINAP complexCyclic β-ketoesterNFSITHF108392[11]
Ni(ClO₄)₂/DBFOX-PhCyclic β-ketoesterNFSICH₂Cl₂0-93-99[6]
Cu(OTf)₂/Bis(oxazoline)Cyclic β-ketoesterNFSIMTBE---[5]
Chiral Quaternary Ammonium Saltβ-ketoesterNFSIToluene/H₂ORT9269[5]

Note: "-" indicates data not specified in the cited source.

Logical Diagram for Optimizing Stereoselectivity:

G start Low Stereoselectivity catalyst_screen Screen Chiral Catalysts/Ligands start->catalyst_screen temp_screen Optimize Reaction Temperature (Usually Lower) catalyst_screen->temp_screen solvent_screen Screen Solvents temp_screen->solvent_screen additive_screen Investigate Additives solvent_screen->additive_screen end High Stereoselectivity additive_screen->end G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis flask Oven-dried flask under Ar/N₂ add_catalyst Add Chiral Pd-Catalyst flask->add_catalyst add_solvent Add Solvent (e.g., EtOH) add_catalyst->add_solvent add_substrate Add β-Ketoester add_solvent->add_substrate cool Cool to desired temperature add_substrate->cool add_nfsi Add NFSI cool->add_nfsi stir Stir and Monitor (TLC/GC) add_nfsi->stir quench Quench with sat. NH₄Cl(aq) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify analyze Characterize and Determine ee (HPLC) purify->analyze G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis add_solids Add Pd Precatalyst, Fluoride Source(s), Base add_liquids Add Aryl Bromide and Anhydrous Solvent add_solids->add_liquids seal_heat Seal Vessel and Heat with Stirring add_liquids->seal_heat monitor Monitor (if possible) or run for set time seal_heat->monitor cool_dilute Cool to RT and Dilute monitor->cool_dilute Reaction Complete filter Filter through Celite cool_dilute->filter wash Wash with H₂O and Brine filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify analyze Characterize and Determine Yield (¹⁹F NMR) purify->analyze

References

Technical Support Center: Scalable Synthesis of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2-Fluoro-5-methylhex-3-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of allylic fluorides like this compound?

A1: The synthesis of allylic fluorides on a larger scale typically involves a few key strategies. One of the most prevalent methods is the deoxofluorination of allylic alcohols using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Another common approach is the transition-metal-catalyzed fluorination of allylic electrophiles, such as allylic chlorides or carbonates, with a nucleophilic fluoride source.[1][2][3] For instance, palladium-catalyzed fluorination of allylic chlorides with silver fluoride (AgF) has shown broad functional group compatibility.[1][2] Iridium-catalyzed methods are also effective, particularly for achieving high regioselectivity.[4][5]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include controlling regioselectivity, minimizing side reactions, and managing the volatility of the product during purification.

  • Regioselectivity: The reaction may yield the undesired constitutional isomer, 4-fluoro-2-methylhex-2-ene. The choice of catalyst and reaction conditions is crucial for controlling the position of the fluorine atom.

  • Side Reactions: Elimination reactions to form conjugated dienes are a common side pathway, especially under harsh reaction conditions. Rearrangement of the allylic substrate can also occur.[5]

  • Purification: this compound is expected to be a volatile compound, which can lead to product loss during solvent removal and purification steps like distillation.[6]

Q3: How can I improve the regioselectivity of the fluorination reaction?

A3: Improving regioselectivity often depends on the chosen synthetic route. In transition-metal-catalyzed reactions, the ligand plays a critical role. For example, in iridium-catalyzed allylic fluorination, the use of specific chiral ligands can direct the fluoride to the desired position with high selectivity.[5] In deoxofluorination reactions, the substrate structure and the reaction temperature can influence the regiochemical outcome. Lower temperatures generally favor the thermodynamically more stable product.

Q4: What are the recommended purification methods for a volatile fluoroalkene?

A4: For volatile fluoroalkenes, purification is best achieved through fractional distillation under an inert atmosphere.[7] It is important to use an efficient condenser cooled to a low temperature to minimize loss of the product. For removal of acidic impurities, a wash with a mild base solution (e.g., saturated sodium bicarbonate) can be employed, followed by drying with an appropriate agent (e.g., anhydrous magnesium sulfate) before distillation. In some cases, preparative gas chromatography (GC) can be used for high-purity samples, although this is less scalable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagent. 2. Poor quality of starting material. 3. Reaction temperature is too low or too high. 4. Presence of water or other interfering impurities.1. Use freshly opened or properly stored reagents. Test catalyst activity on a known substrate. 2. Purify the starting material (e.g., 5-methylhex-3-en-2-ol) before use. 3. Optimize the reaction temperature. Run small-scale trials at different temperatures. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products (Poor Regioselectivity) 1. The reaction conditions favor the formation of multiple isomers. 2. The catalyst system is not selective enough.1. Screen different solvents and reaction temperatures. 2. For transition-metal-catalyzed reactions, screen a variety of ligands to find one that favors the desired regioisomer.[1][2][5]
Significant Amount of Diene Byproduct 1. The reaction temperature is too high, promoting elimination. 2. The base used is too strong.1. Lower the reaction temperature. 2. If a base is used, switch to a milder, non-nucleophilic base.
Product Decomposition During Workup 1. Presence of residual acid from the reaction. 2. High temperatures during solvent removal.1. Neutralize the reaction mixture with a mild aqueous base (e.g., NaHCO₃) before extraction. 2. Use a rotary evaporator at low temperature and reduced pressure for solvent removal.

Experimental Protocols

Proposed Synthesis of this compound via Deoxofluorination of 5-methylhex-3-en-2-ol

This protocol is a representative procedure based on general methods for deoxofluorination of allylic alcohols.

Materials:

  • 5-methylhex-3-en-2-ol

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-methylhex-3-en-2-ol (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter to remove the drying agent.

  • Purification: Carefully remove the solvent by distillation at atmospheric pressure using a short Vigreux column. The crude product can then be purified by fractional distillation to yield this compound.

Data Presentation

Table 1: Representative Conditions for Allylic Fluorination

Catalyst/ReagentLeaving GroupFluoride SourceSolventTemperature (°C)Yield (%)Reference
Iridium CatalystTrichloroacetimidateEt₃N·3HFTHFRoom TempHigh[4]
Rhodium CatalystTrichloroacetimidateEt₃N·3HFDCE4083-99[5]
Palladium(0)ChlorideAgFTHFRoom TempHigh[1][2]
DASTHydroxyl-DCM-78 to RTVariesGeneral Method

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-methylhex-3-en-2-ol in Anhydrous DCM cool Cool to -78 °C start->cool add_reagent Add DAST Dropwise cool->add_reagent react Stir and Warm to Room Temperature add_reagent->react quench Quench with NaHCO₃ Solution react->quench Reaction Mixture extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry purify Fractional Distillation dry->purify end Final Product purify->end Pure this compound

Caption: Workflow for the synthesis of this compound.

signaling_pathway Potential Reaction Pathways and Byproducts cluster_products Possible Products start 5-methylhex-3-en-2-ol + Fluorinating Agent desired_product This compound (Desired Product) start->desired_product Desired SN2' Reaction regioisomer 4-Fluoro-2-methylhex-2-ene (Regioisomeric Byproduct) start->regioisomer Alternative SN2' Reaction elimination_product 5-methylhexa-1,3-diene (Elimination Byproduct) start->elimination_product E2 Elimination

Caption: Competing reaction pathways in the fluorination of 5-methylhex-3-en-2-ol.

References

Challenges in the characterization of fluorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Characterization of Fluorinated Hydrocarbons. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

General Sample Preparation and Handling

This section covers overarching issues that can affect multiple analytical techniques. Proper sample handling is the first critical step for reliable characterization.

Frequently Asked Questions (FAQs)

Q: Why is sample preparation critical for analyzing fluorinated compounds? A: Sample preparation is crucial because fluorinated compounds are often present at low concentrations in complex matrices.[1] Proper preparation isolates and concentrates the analytes, minimizes contamination, and removes interfering substances, ensuring reliable and reproducible results.[1]

Q: What are common sources of background fluorine contamination? A: Fluorinated compounds are ubiquitous in laboratory environments. Potential sources of contamination include fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars), certain solvents, and even atmospheric dust. Strict protocols are required to ensure valid results.[2]

Q: How should I store fluorinated hydrocarbon samples? A: Samples should be stored in tightly sealed, non-fluorinated containers (e.g., polypropylene or glass) at low temperatures to prevent volatilization and degradation. Minimize headspace in the container to reduce analyte loss.

Troubleshooting Guide

Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistent results often stem from variability in sample preparation. Ensure that every step, from collection and handling to extraction and pre-concentration, is standardized.[1] Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps.[1] Also, verify the stability of your compounds under the storage and preparation conditions.

Q: I suspect my sample is contaminated. How can I confirm this? A: To check for contamination, run a "method blank" alongside your sample. A method blank is a clean sample (e.g., pure solvent) that is subjected to the exact same preparation, handling, and analysis steps as your actual sample.[3] If you detect fluorinated compounds in the blank, it indicates contamination from your reagents, equipment, or environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary technique for characterizing fluorinated compounds due to the nucleus's high sensitivity and wide chemical shift range.[4][5][6]

Frequently Asked Questions (FAQs)

Q: What makes ¹⁹F NMR a powerful tool? A: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[5][6] Its chemical shifts span a very wide range (~800 ppm), which provides detailed information about the local electronic environment of each fluorine atom.[5][7]

Q: What is the standard reference compound for ¹⁹F NMR? A: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[7][8] However, due to its role in ozone depletion, other secondary standards are often used.

Q: How do coupling constants in ¹⁹F NMR differ from ¹H NMR? A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR.[4][5] Couplings can be observed over a greater number of bonds (long-range coupling), and both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are common.[4][5]

Troubleshooting Guide (Q&A Format)

Q: Why are the peaks in my ¹⁹F NMR spectrum unusually broad? A: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is the first step.[9]

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines.[9] Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: The presence of paramagnetic metals (even at trace levels) can cause significant peak broadening.

  • Chemical Exchange: The fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.

Q: My ¹⁹F NMR spectrum is very complex and difficult to interpret. What can I do? A: Complexity often arises from extensive long-range ¹⁹F-¹⁹F or ¹⁹F-¹H couplings.[5] To simplify the spectrum, consider running decoupling experiments. A proton-decoupled ¹⁹F spectrum (¹⁹F{¹H}) will remove all couplings to protons, leaving only ¹⁹F-¹⁹F couplings, which can make assignments easier.[5] Computational methods can also help predict chemical shifts and aid in interpretation.[10]

Q: I see small, unexpected peaks at ~0.5% intensity on either side of my main signal. Are these impurities? A: These are likely not impurities, especially if they persist after recrystallization.[11] They are often ¹³C satellites arising from coupling between the ¹⁹F nucleus and an adjacent ¹³C nucleus (¹JFC). Because of isotope effects, these satellite peaks may not be perfectly symmetrical around the main peak.[11]

Data Presentation: ¹⁹F NMR Chemical Shifts

This table summarizes typical chemical shift ranges for common organofluorine functional groups, referenced to CFCl₃ at 0 ppm.

Functional Group TypeChemical Structure ExampleTypical Chemical Shift Range (ppm)
Acyl FluorideR-C(=O)F+40 to +20
Aromatic FluorideAr-F-90 to -170
Alkyl Fluoride (Primary)R-CH₂F-200 to -225
Alkyl Fluoride (Secondary)R₂CHF-170 to -200
Alkyl Fluoride (Tertiary)R₃CF-130 to -170
Trifluoromethyl GroupR-CF₃-50 to -80
Difluoromethylene GroupR-CF₂-R'-90 to -125
Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved.

  • Transfer: Filter the sample solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Tune the ¹⁹F probe.

  • Acquisition Parameters:

    • Set a large spectral width (e.g., 500,000 Hz or ~300 ppm) for an initial scan to locate all peaks, as the chemical shift range is very wide.[12]

    • Center the spectrum based on the expected chemical shift or at a default of -100 ppm.

    • Use a standard pulse sequence (e.g., a simple pulse-acquire). For quantitative results, ensure the relaxation delay is at least five times the longest T₁ relaxation time.[4]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired data.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply baseline correction.

    • Reference the spectrum using an appropriate internal or external standard.

    • Integrate the signals for quantitative analysis.

Visualization: ¹⁹F NMR Troubleshooting Workflow

G start Poor ¹⁹F NMR Result (Broad Peaks / Low S/N) check_shim Re-shim Magnetic Field start->check_shim check_conc Check Sample Concentration and Solubility start->check_conc check_scans Increase Number of Scans start->check_scans is_broad Are Peaks Still Broad? check_shim->is_broad After re-acquiring is_soluble Is Sample Fully Soluble? check_conc->is_soluble is_sn_ok Is S/N Ratio Acceptable? check_scans->is_sn_ok is_conc Is Sample Too Concentrated? is_soluble->is_conc Yes change_solvent Try a Different Solvent (e.g., Acetone-d₆, DMSO-d₆) is_soluble->change_solvent No is_conc->is_broad No dilute Dilute Sample is_conc->dilute Yes end_good Spectrum Improved is_sn_ok->end_good Yes end_bad Consult Instrument Specialist is_sn_ok->end_bad No, after many scans check_paramagnetic Check for Paramagnetic Impurities (e.g., via color, source) is_broad->check_paramagnetic Yes is_broad->end_good No change_solvent->end_good dilute->end_good temp_study Perform Variable Temperature (VT) NMR to check for chemical exchange check_paramagnetic->temp_study If no obvious source check_paramagnetic->end_bad If source identified and cannot be removed temp_study->end_good

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds presents unique challenges due to their chemical properties, such as high electronegativity and strong carbon-fluorine bonds.

Frequently Asked Questions (FAQs)

Q: Why are molecular ions often small or absent in the mass spectra of perfluorinated compounds? A: Perfluorinated paraffins and similar compounds readily fragment upon ionization. The high stability of the CF₃⁺ cation means it is often the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[13][14]

Q: What is a common fragmentation pattern for fluorinated compounds? A: A characteristic fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[15] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions, with CF₃⁺ being particularly prominent.[14]

Q: Does electrospray ionization (ESI) work well for fluorinated compounds? A: ESI efficiency can be variable. Highly fluorinated compounds can be difficult to ionize effectively compared to their hydrocarbon counterparts.[16] Their unique solubility and high surface activity can perturb the ESI process, potentially leading to signal suppression or unexpected ionization effects.[16]

Troubleshooting Guide (Q&A Format)

Q: I am using ESI-MS, and my fluorinated analyte shows a very low signal. How can I improve it? A:

  • Modify the Mobile Phase: Adding additives like ammonium fluoride has been shown to improve ESI sensitivity for some compounds.[17][18]

  • Optimize Source Conditions: Systematically optimize ESI source parameters such as capillary voltage, gas flow, and temperature for your specific analyte.

  • Consider a Different Ionization Technique: If ESI is not effective, Atmospheric Pressure Chemical Ionization (APCI) may be a better alternative, especially for less polar fluorinated molecules.

Q: The fragmentation pattern of my compound is very complex. How can I identify the fragments? A: High-resolution mass spectrometry (HRMS) is invaluable. It provides accurate mass measurements, allowing you to determine the elemental composition of each fragment ion and distinguish between ions with the same nominal mass. For silylated fluorinated alcohols, be aware of unusual fragmentation patterns, such as the loss of a neutral fragment with a mass of 111 Da.[19]

Q: My instrument shows significant "memory effects" after analyzing a highly fluorinated sample. What should I do? A: While many fluorocarbons are inert and pump out of a mass spectrometer quickly, some can adsorb to surfaces in the ion source or transfer lines.[13] To mitigate this, run several wash cycles with a strong solvent (e.g., isopropanol or acetonitrile) between samples. If the problem persists, the ion source may require cleaning.

Data Presentation: Common Mass Fragments of Fluorinated Compounds
Ion Typem/zDescription / Common Source
[M-F]⁺M-19Loss of a fluorine radical from the molecular ion.
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule.
[CF₃]⁺69A very stable and often abundant fragment from compounds containing a CF₃ group.[13][14]
[C₂F₅]⁺119Fragment from compounds with longer perfluoroalkyl chains.
[M-111]⁺M-111An unusual but characteristic fragment observed for some TMS-derivatized fluorinated alcohols.[19]
Experimental Protocol: Sample Preparation for LC-MS Analysis
  • Initial Dissolution: Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of calibration standards and a working sample solution at an appropriate concentration for analysis (typically in the ng/mL to µg/mL range).

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could clog the LC system. Use non-fluorinated filter materials like polypropylene or nylon.

  • Vial Transfer: Transfer the filtered solutions to autosampler vials. Use polypropylene vials and caps with non-PTFE septa to avoid background fluorine contamination.

  • Method Blank: Prepare a method blank by filling a vial with the final mobile phase that will be used for the analysis. This will be run to check for system contamination.

  • LC-MS System Setup:

    • Equilibrate the LC column with the initial mobile phase conditions until a stable baseline is achieved.

    • Set the mass spectrometer to the appropriate ionization mode (e.g., ESI negative or positive) and optimize source parameters by infusing a representative standard.

    • Set up the data acquisition method to include a full scan mode (to identify all ions) and/or a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for higher sensitivity and specificity.

Visualization: Interpreting Mass Spectrometry Data

G start Obtain Mass Spectrum (EI or ESI) find_m_ion Identify Potential Molecular Ion (M⁺) start->find_m_ion is_m_ion Is M⁺ Peak Present and Clear? find_m_ion->is_m_ion soft_ion Use Soft Ionization (e.g., CI, ESI) is_m_ion->soft_ion No / Very Weak check_frags Analyze Fragmentation Pattern is_m_ion->check_frags Yes soft_ion->find_m_ion Re-acquire loss_19 Look for M-19 (Loss of F) check_frags->loss_19 loss_20 Look for M-20 (Loss of HF) check_frags->loss_20 cf3_peak Check for m/z 69 (CF₃⁺) check_frags->cf3_peak hrms Use High Resolution MS (HRMS) to determine elemental composition loss_19->hrms loss_20->hrms cf3_peak->hrms propose Propose Fragment Structures hrms->propose confirm Confirm Structure propose->confirm

Caption: Logical workflow for interpreting the mass spectrum of a fluorinated compound.

Gas & Liquid Chromatography (GC & LC)

Chromatographic techniques are essential for separating complex mixtures of fluorinated hydrocarbons before their detection and quantification.

Frequently Asked Questions (FAQs)

Q: What type of GC column is best for separating fluorinated compounds? A: The choice of column depends on the analyte's volatility and polarity. For volatile fluorinated hydrocarbons, columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, can provide good selectivity. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power.[20]

Q: Can I use standard reversed-phase LC for fluorinated compounds? A: Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior compared to their hydrocarbon analogs. Standard C18 columns are often effective, but specialized columns designed for PFAS analysis may offer better performance for highly fluorinated species.

Q: Why is contamination a major issue in LC-MS analysis of fluorinated compounds? A: Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing trace levels of these substances.

Troubleshooting Guide (Q&A Format)

Q: I'm seeing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. A: Poor peak shape can result from several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone. Using a mobile phase with a different pH or a higher ionic strength can help mitigate this.

  • Column Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.

  • Incompatible Injection Solvent: The solvent your sample is dissolved in should be as close in composition to the mobile phase as possible.

Q: My retention times are shifting between runs. What is the cause? A: Retention time instability is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence. Other causes include temperature fluctuations (use a column oven for stability) and changes in mobile phase composition (ensure solvents are properly mixed and degassed).

Q: How can I minimize background contamination when using LC-MS for trace fluorinated compound analysis? A: It is crucial to use an "PFAS-free" or "fluorine-free" LC system. This involves replacing all PTFE components (tubing, frits, solvent lines) with PEEK or stainless steel alternatives. Additionally, using a delay column between the solvent mixer and the injector can help chromatographically separate background contamination from the analytes of interest.

Experimental Protocol: Basic GC-FID Method Setup
  • Column Installation: Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase) into the GC oven.

  • System Preparation:

    • Set the carrier gas (typically Helium or Hydrogen) flow rate to the column manufacturer's recommendation (e.g., 1-2 mL/min).

    • Perform a leak check to ensure all connections are secure.

  • Temperature and Pressure Settings:

    • Injector: Set to a temperature high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • Oven Program: Start with an initial temperature appropriate for the most volatile component (e.g., 50 °C, hold for 2 minutes). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that will elute the least volatile component (e.g., 300 °C, hold for 5 minutes).

    • Detector (FID): Set the Flame Ionization Detector temperature higher than the final oven temperature to prevent condensation (e.g., 320 °C). Ensure hydrogen and air flows are set correctly for flame ignition.

  • Sample Injection: Prepare the sample in a volatile solvent (e.g., hexane or dichloromethane). Inject 1 µL of the sample into the GC.

  • Data Acquisition: Start the data acquisition at the moment of injection and run for the duration of the oven program.

  • Analysis: Identify peaks based on their retention times compared to known standards. Quantify using peak area.

Visualization: Chromatography Method Development Workflow

G start Goal: Separate Mixture of Fluorinated Compounds select_mode Select Mode: GC or LC? start->select_mode gc_path GC Path (Volatile Analytes) select_mode->gc_path Volatile lc_path LC Path (Non-Volatile / Polar Analytes) select_mode->lc_path Non-Volatile gc_column Select GC Column (e.g., mid-polarity) gc_path->gc_column lc_column Select LC Column (e.g., C18, PFP) lc_path->lc_column gc_oven Optimize Oven Temp. Program (Isothermal vs. Gradient) gc_column->gc_oven lc_mobile Optimize Mobile Phase (Solvent ratio, pH, additives) lc_column->lc_mobile check_res_gc Is Resolution Adequate? gc_oven->check_res_gc check_res_lc Is Resolution & Peak Shape OK? lc_mobile->check_res_lc fine_tune_gc Adjust Flow Rate or Temperature Ramp check_res_gc->fine_tune_gc No end_method Final Validated Method check_res_gc->end_method Yes fine_tune_lc Adjust Gradient Slope or Flow Rate check_res_lc->fine_tune_lc No check_res_lc->end_method Yes fine_tune_gc->check_res_gc fine_tune_lc->check_res_lc

References

Deoxyfluorination of Allylic Alcohols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the complexities of deoxyfluorination in allylic alcohol systems is a common challenge for researchers in synthetic chemistry and drug development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues encountered during these experiments, ensuring smoother and more successful synthetic outcomes.

Troubleshooting Guide

This guide addresses common pitfalls in the deoxyfluorination of allylic alcohols and offers practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Reagent: Deoxyfluorination reagents like DAST and Deoxo-Fluor can degrade upon exposure to moisture.[1] 2. Poor Leaving Group Activation: The alcohol's hydroxyl group is not being effectively activated. 3. Unfavorable Reaction Conditions: Incorrect temperature, solvent, or reaction time.1. Reagent Handling: Use freshly opened or properly stored reagents. Consider bench-stable alternatives like AlkylFluor or PyFluor.[1] 2. Reagent Choice: Employ a more powerful fluorinating agent. For complex substrates, reagents like PhenoFluor have shown higher yields where others fail.[2] 3. Optimization: Systematically vary the temperature. For instance, some reactions benefit from elevated temperatures (e.g., 80°C in toluene) to minimize side reactions.[2] Screen different solvents such as dioxane or CH₂Cl₂.[2]
Poor Regioselectivity (SN2 vs. SN2' Product) 1. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a carbocation intermediate, leading to a mixture of products. 2. Steric Hindrance: Steric bulk around the alcohol can favor the SN2' pathway.1. Reagent Selection: PhenoFluor has been shown to favor the SN2 mechanism, yielding the corresponding allylic fluoride with minimal SN2' product.[2] 2. Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled SN2 product.
Formation of Elimination Side Products (Dienes) 1. Reagent Type: Reagents like DAST are known to promote elimination, especially with sensitive substrates.[3] 2. Basic Reaction Conditions: The presence of a strong base can favor elimination pathways. 3. High Temperatures: Can promote elimination over substitution.1. Reagent Choice: Utilize reagents known for high selectivity against elimination, such as PyFluor.[3] 2. Temperature Control: Increasing the reaction temperature from 23°C to 80°C in toluene has been shown to reduce elimination in some cases.[2] 3. Non-basic Conditions: Employ methods that proceed under neutral or non-basic conditions to suppress elimination.[4]
Poor Functional Group Tolerance 1. Reagent Reactivity: Many conventional deoxyfluorination reagents are not compatible with a wide range of functional groups, leading to undesired side reactions.[2] 2. Harsh Reaction Conditions: High temperatures or strong acids/bases can affect sensitive functional groups.1. Modern Reagents: Employ newer generation reagents with broader functional group tolerance, such as PhenoFluor, AlkylFluor, and CpFluors.[2][5][6] These reagents can tolerate ketones, esters, amides, and protected amines.[5] 2. Milder Conditions: Photocatalytic methods can offer milder and more environmentally friendly conditions, suitable for sensitive substrates.[5]
Reagent Instability and Safety Concerns 1. Thermal Instability: Some reagents, like DAST, are thermally unstable and can decompose violently.[3] 2. Handling Difficulties: Gaseous or highly reactive reagents can be difficult and hazardous to handle.1. Stable Alternatives: Use commercially available, crystalline, and non-explosive reagents like PhenoFluor.[2] PyFluor is another stable and affordable option.[3] 2. Safety Protocols: Always follow recommended safety procedures for handling fluorinating agents. Differential scanning calorimetry (DSC) data can provide information on the thermal stability of a reagent.[2]

Frequently Asked Questions (FAQs)

Q1: Which deoxyfluorination reagent is best for my allylic alcohol?

The choice of reagent depends heavily on the specific substrate and the desired outcome. Here is a comparative overview of common reagents:

ReagentAdvantagesDisadvantages
DAST Readily available, well-established.[3]Thermally unstable, prone to elimination side reactions, limited functional group tolerance.[3]
Deoxo-Fluor Similar to DAST.Limited functional group tolerance, potential for side reactions.[2]
PhenoFluor High chemoselectivity, good functional group tolerance, crystalline and stable, favors SN2 over SN2'.[2]Higher molecular weight, making it less atom-economical for large-scale reactions.[2]
AlkylFluor Bench-stable, high-yielding for a broad scope of alcohols, tolerant of many functional groups.[1]Manufacturing cost can be a consideration.[1]
PyFluor Low-cost, stable, high selectivity against elimination.[3]May require optimization for specific substrates.
CpFluors Reactivity can be tuned by modifying the aryl substituents, useful for selective fluorination of diols.[6][7]May require synthesis of the specific reagent.

Q2: How can I improve the regioselectivity of the reaction to favor the SN2 product?

To favor the direct substitution (SN2) product over the rearranged (SN2') product, consider the following:

  • Reagent Choice: As mentioned, PhenoFluor is reported to give high SN2 selectivity.[2]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor a more concerted SN2 mechanism.

  • Temperature: Lowering the reaction temperature generally favors the kinetic product, which is often the SN2 product.

Q3: My reaction is producing a significant amount of diene. How can I prevent this elimination side reaction?

Elimination is a common side reaction. To minimize it:

  • Switch Reagents: PyFluor is specifically designed to exhibit high selectivity against elimination.[3]

  • Optimize Temperature: While counterintuitive, for some substrates, increasing the temperature can surprisingly reduce elimination. For example, with testosterone, increasing the temperature from 23°C to 80°C in toluene minimized elimination.[2]

  • Control Basicity: Avoid strongly basic conditions if possible, as this can promote E2 elimination.

Q4: Are there any deoxyfluorination methods that are compatible with sensitive functional groups like aldehydes or unprotected amines?

Yes, modern reagents have significantly improved functional group tolerance.

  • PhenoFluor can tolerate carbonyl functional groups.[2]

  • AlkylFluor is compatible with ketones, esters, amides, carbamates, and even protected or unprotected amines.[5]

  • Aryl fluorosulfonates have been shown to tolerate aldehydes, ketones, esters, halogens, nitro groups, alkenes, and alkynes under mild conditions.

Experimental Protocols

General Procedure for Deoxyfluorination of a Secondary Allylic Alcohol using PhenoFluor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • PhenoFluor™

  • Anhydrous solvent (e.g., toluene, dioxane, or CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the allylic alcohol (1.0 equiv).

  • Dissolve the alcohol in the chosen anhydrous solvent.

  • Add PhenoFluor™ (1.1 - 1.5 equiv).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C). Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired allylic fluoride.

Visualized Workflows and Relationships

Deoxyfluorination_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Desired Outcome Start Deoxyfluorination of Allylic Alcohol Problem Low Yield? Start->Problem Selectivity Poor Selectivity? Problem->Selectivity No Reagent Change Reagent (e.g., PhenoFluor, PyFluor) Problem->Reagent Yes Purity Check Reagent Purity/ Handling Problem->Purity Yes Success Successful Deoxyfluorination Elimination Elimination? Selectivity->Elimination No Selectivity->Reagent Yes Elimination->Reagent Yes Conditions Optimize Conditions (Temp, Solvent) Elimination->Conditions Yes Reagent->Success Conditions->Success Purity->Success

Caption: Troubleshooting workflow for deoxyfluorination of allylic alcohols.

Reagent_Selection_Logic Start Substrate Properties Sensitive_FG Sensitive Functional Groups? Start->Sensitive_FG Elimination_Prone Prone to Elimination? Sensitive_FG->Elimination_Prone No PhenoFluor PhenoFluor AlkylFluor Sensitive_FG->PhenoFluor Yes SN2_Prime S_N2' Rearrangement a Concern? Elimination_Prone->SN2_Prime No PyFluor PyFluor Elimination_Prone->PyFluor Yes PhenoFluor2 PhenoFluor SN2_Prime->PhenoFluor2 Yes DAST DAST (with caution) SN2_Prime->DAST No

Caption: Logic diagram for selecting a suitable deoxyfluorination reagent.

References

Technical Support Center: Managing Fluoroalkene Volatility During Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high volatility of fluoroalkene products during experimental isolation.

Frequently Asked Questions (FAQs)

Q1: I'm losing a significant amount of my volatile fluoroalkene product during solvent removal. What are the primary causes and how can I prevent this?

A1: Loss of volatile fluoroalkene products during solvent removal is a common challenge, primarily due to their low boiling points and high vapor pressures.[1][2][3] The primary causes include:

  • Excessive Vacuum: Applying a vacuum that is too strong significantly lowers the boiling point of your product, causing it to evaporate along with the solvent.[2]

  • High Temperatures: Both the reaction and solvent removal at elevated temperatures increase the vapor pressure of the fluoroalkene, leading to evaporative losses.[4][5]

  • Inefficient Condensation: If the condenser on your rotary evaporator or distillation apparatus is not cold enough, volatile product vapors will not be efficiently trapped and will be lost.

To mitigate these losses, consider the following strategies:

  • Optimize Rotary Evaporation: Reduce the vacuum strength and use a lower bath temperature.[2][4] It's a balance between efficient solvent removal and minimizing product loss.

  • Utilize Cold Traps: Install a cold trap between your evaporation setup and the vacuum pump to capture volatile products that escape the primary condenser.[6]

  • Low-Temperature Storage: Always store volatile compounds at low temperatures to minimize evaporation.[2]

Q2: What are the best practices for the workup and extraction of reactions containing volatile fluoroalkenes?

A2: A well-planned workup procedure is critical to prevent the loss of volatile fluoroalkene products. Key recommendations include:

  • Perform Extractions at Low Temperatures: Conduct all liquid-liquid extractions in an ice bath to reduce the vapor pressure of the product.

  • Minimize Agitation: Gentle swirling or inversions are preferable to vigorous shaking during extraction to prevent aerosol formation and product loss.[7]

  • Use Pre-chilled Solvents: Utilizing solvents that have been cooled will help maintain a low temperature throughout the extraction process.

  • Prompt Phase Separation: Separate the organic and aqueous layers as quickly as possible to minimize the time the product is exposed to ambient temperatures.

Q3: My fluoroalkene product seems to co-evaporate with the solvent on the rotary evaporator, even at low temperatures. What alternative solvent removal techniques can I use?

A3: If rotary evaporation is leading to significant product loss, several alternative techniques can be employed for the removal of volatile solvents from even more volatile products:

  • Kugelrohr Distillation: This apparatus is effective for distilling small quantities of volatile compounds under reduced pressure and can provide better control than a standard rotary evaporator.[2]

  • Atmospheric Pressure Distillation: For products that are significantly less volatile than the solvent, simple distillation at atmospheric pressure can be used to remove the solvent.[2]

  • Nitrogen Blowdown: A gentle stream of nitrogen gas can be used to evaporate the solvent. This method is typically used for small sample volumes.

  • Lyophilization (Freeze-Drying): If your product is soluble in a solvent that can be frozen (e.g., dioxane), lyophilization can remove the solvent by sublimation, which is a very gentle process.

Troubleshooting Guides

Problem: Low Recovery of Fluoroalkene Product After Rotary Evaporation
Potential Cause Troubleshooting Step Expected Outcome
Vacuum is too strong Increase the pressure (reduce the vacuum). If your system lacks precise control, introduce a controlled leak using a needle valve or stopcock.[8]The solvent will evaporate at a slightly higher temperature, but the product will remain in the flask.
Bath temperature is too high Lower the water bath temperature. A general rule of thumb is to keep the bath temperature at least 20°C below the boiling point of your compound.[4]Slower solvent evaporation, but significantly reduced product loss.
Inefficient condensation Ensure a high flow rate of a cold coolant through the condenser. For very volatile compounds, use a refrigerated circulator with a coolant such as ethylene glycol/water mixture.Improved trapping of solvent and product vapors, leading to better recovery in the receiving flask or cold trap.
Product is highly volatile Use a secondary cold trap (e.g., with dry ice/acetone) between the rotary evaporator and the vacuum pump.[6]Volatile product that bypasses the primary condenser will be collected in the cold trap.
Problem: Product Loss During Column Chromatography Purification
Potential Cause Troubleshooting Step Expected Outcome
Evaporation from the column Keep the column cool by using a jacketed column with a cooling circulator.Reduced product evaporation from the top of the column during loading and elution.
Co-elution with a volatile solvent Choose a less volatile solvent system. For example, substitute pentane for hexanes.[2]The product will elute as expected, but the solvent will be easier to remove without co-evaporating the product.
Loss during fraction concentration Concentrate fractions using a gentle stream of nitrogen in a cold bath instead of a rotary evaporator.Slower but more controlled solvent removal, preserving the volatile product.

Experimental Protocols

Protocol 1: Optimized Rotary Evaporation for Volatile Fluoroalkenes
  • Cool the Condenser: Set the refrigerated circulator for the condenser to a low temperature (e.g., -10 °C to 0 °C).

  • Prepare the Cold Trap: If using a secondary trap, fill the dewar with a dry ice/acetone or liquid nitrogen slurry.[6]

  • Set the Bath Temperature: Heat the water bath to a temperature that is approximately 20-30°C higher than the boiling point of the solvent at the intended vacuum pressure, but well below the boiling point of the fluoroalkene.[4]

  • Attach the Flask: Securely attach the round-bottom flask containing the fluoroalkene solution to the rotary evaporator.

  • Start Rotation: Begin rotating the flask at a moderate speed.

  • Gradually Apply Vacuum: Slowly and carefully reduce the pressure. Monitor for any signs of bumping or excessive bubbling. If the solution begins to boil too vigorously, slightly reduce the vacuum until it subsides.[9]

  • Monitor Evaporation: Continue until the solvent has been removed.

  • Release Vacuum and Stop: Once the solvent is evaporated, release the vacuum before stopping the rotation and removing the flask.

Protocol 2: Liquid-Liquid Extraction of a Volatile Fluoroalkene
  • Pre-chill Solutions: Place the reaction mixture and all extraction solvents in an ice bath for at least 15 minutes before starting.

  • Combine Layers: In a separatory funnel, combine the reaction mixture with the first pre-chilled extraction solvent.

  • Gentle Mixing: Stopper the funnel and gently invert it 3-5 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation and product loss.[7]

  • Allow Layers to Separate: Place the funnel back in the ice bath and allow the layers to fully separate.

  • Drain the Lower Layer: Carefully drain the lower layer.

  • Repeat Extraction: Repeat the extraction with fresh, pre-chilled solvent as necessary.

  • Combine Organic Layers: Combine the organic extracts in a pre-chilled flask.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) in the ice bath.

  • Filter and Concentrate: Filter off the drying agent and concentrate the solution using one of the gentle methods described above.

Visualizations

experimental_workflow Workflow for Isolating Volatile Fluoroalkenes cluster_reaction Reaction & Quench cluster_extraction Workup & Extraction cluster_isolation Isolation & Purification cluster_troubleshooting Troubleshooting Points reaction Fluoroalkene Synthesis quench Reaction Quench (in situ, cold) reaction->quench extraction Low-Temperature Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (Anhydrous Salt) extraction->drying loss_extraction Product Loss (Vaporization) extraction->loss_extraction solvent_removal Gentle Solvent Removal (e.g., Optimized Rotovap) drying->solvent_removal purification Low-Temperature Purification (e.g., Column Chromatography) solvent_removal->purification loss_solvent Product Loss (Co-evaporation) solvent_removal->loss_solvent product Isolated Fluoroalkene Product purification->product

Caption: Workflow for the isolation of volatile fluoroalkenes.

logical_relationship Key Factors Affecting Fluoroalkene Volatility cluster_increase Factors Increasing Volatility cluster_decrease Factors Decreasing Volatility volatility Fluoroalkene Volatility (Tendency to Evaporate) low_temp Lower Temperature volatility->low_temp Decreased by high_pressure Higher Pressure volatility->high_pressure Decreased by temp Higher Temperature temp->volatility Increases pressure Lower Pressure (Vacuum) pressure->volatility Increases

Caption: Logical relationship of factors affecting volatility.

References

Minimizing byproduct formation in fluoroalkyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluoroalkyl carbonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of fluoroalkyl carbonates via two primary methods: Photo-on-Demand Synthesis and Transesterification.

Photo-on-Demand Synthesis

The Photo-on-Demand method offers a high-yield, safe, and environmentally friendly route to fluoroalkyl carbonates with minimal byproduct formation.[1] The process involves the photochemical oxidation of chloroform in the presence of a fluoroalcohol.[2]

Q1: What is the primary byproduct in the photo-on-demand synthesis, and how can I remove it?

A1: The main byproduct is the fluoroalcohol corresponding to the fluoroalkyl carbonate being synthesized.[1][3] This byproduct is generally easy to remove due to its low boiling point and reduced miscibility with many organic products.[1][4] Simple evaporation or drying of the product is often sufficient for its removal.[1][3]

Q2: I am observing the formation of a solid precipitate that is clogging my reactor in a continuous flow setup. What is it and how can I prevent it?

A2: In a continuous flow system, the formation of hexachloroethane as a byproduct can occur due to a photo-induced radical chain reaction. This can lead to clogging of the reactor. To prevent this, increasing the oxygen flow rate during the reaction is recommended.[5]

Q3: My reaction yield is lower than expected. What are the potential causes?

A3: Lower yields can result from several factors:

  • Insufficient Light Exposure: Ensure that the UV lamp is functioning correctly and that the reaction mixture is being adequately irradiated. The photochemical oxidation of chloroform is the key step in generating the reactive phosgene intermediate in situ.[6]

  • Inadequate Mixing: Vigorous stirring is crucial, especially in the heterogeneous reaction mixture of chloroform and aqueous sodium hydroxide, to ensure efficient interfacial reaction.[2][7]

  • Sub-optimal Temperature: While the reaction proceeds at room temperature, significant temperature deviations can affect reaction rates.[6]

Transesterification Synthesis

Transesterification is a common method for synthesizing fluoroalkyl carbonates, typically involving the reaction of a dialkyl carbonate (like dimethyl carbonate) with a fluoroalcohol in the presence of a catalyst.

Q1: I am getting a mixture of different carbonate products. How can I improve the selectivity for my desired fluoroalkyl carbonate?

A1: The formation of mixed carbonates (e.g., methyl fluoroalkyl carbonate and dialkyl carbonate) is a common issue and indicates an incomplete reaction. To drive the reaction to completion and improve selectivity, consider the following:

  • Use of an Appropriate Catalyst: The choice of catalyst is critical. Basic catalysts are generally more effective than acidic ones for this reaction. Various catalysts, including metal oxides and ionic liquids, have been shown to be effective.[8][9]

  • Removal of the Alcohol Byproduct: The transesterification reaction is an equilibrium process. Removing the alcohol byproduct (e.g., methanol when using dimethyl carbonate) as it is formed will shift the equilibrium towards the desired product.

  • Molar Ratio of Reactants: Using an excess of the fluoroalcohol can help drive the reaction to completion.

Q2: What are some common byproducts other than mixed carbonates in the transesterification synthesis?

A2: Depending on the specific reactants and conditions, other byproducts can form. For example, in the synthesis of dimethyl carbonate from ethylene carbonate and methanol, byproducts such as ethylene oxide and carbon dioxide can be observed.[8] The choice of catalyst can significantly influence the formation of these byproducts.

Q3: How does the reaction temperature affect byproduct formation?

A3: Temperature can have a significant impact on selectivity. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For instance, in some carbonate syntheses, a relatively high temperature may favor the production of the desired carbonate, but exceeding this optimal temperature can lead to a decrease in selectivity in favor of other products.[10] It is crucial to optimize the temperature for your specific reaction.

Quantitative Data on Byproduct Formation

The following table summarizes the byproducts observed in the synthesis of dimethyl carbonate (a non-fluorinated analog) from ethylene carbonate and methanol using various MgO-CeO2 mixed oxide catalysts. This data illustrates how catalyst composition can influence byproduct formation.

Catalyst (Ce-content mol%)CO2 (mol%)Ethylene oxide (mol%)
19.40.790.20
24.40.881.20
35.41.160.69
44.91.060.22
55.90.65-
Data adapted from a study on dimethyl carbonate synthesis and may serve as a reference for potential byproducts in analogous fluoroalkyl carbonate synthesis.[8]

Experimental Protocols

Photo-on-Demand Synthesis of Bis(2,2,2-trifluoroethyl) Carbonate (Illustrative)

This protocol is a general illustration of the photo-on-demand method.

Materials:

  • Chloroform (CHCl3)

  • 2,2,2-Trifluoroethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Oxygen Gas

Equipment:

  • Quartz glass reactor with a jacket for a low-pressure mercury lamp

  • Low-pressure mercury lamp (e.g., 20W)

  • Magnetic stirrer

  • Gas bubbling tube

  • Condenser

Procedure:

  • Prepare a solution of 2,2,2-trifluoroethanol and aqueous sodium hydroxide in the quartz reactor.

  • Add chloroform to the reactor.

  • Begin vigorous stirring of the heterogeneous mixture.

  • Insert the low-pressure mercury lamp into the jacket of the reactor and turn it on to initiate the photochemical reaction.

  • Bubble oxygen gas through the reaction mixture at a controlled flow rate.

  • Continue the reaction at room temperature for the desired amount of time.

  • After the reaction is complete, turn off the lamp and stop the oxygen flow.

  • Transfer the reaction mixture to a separatory funnel. The organic layer containing the bis(2,2,2-trifluoroethyl) carbonate can be separated.

  • The organic layer can be washed with water and dried over an anhydrous drying agent (e.g., MgSO4).

  • The solvent (chloroform) and any remaining fluoroalcohol byproduct can be removed by evaporation under reduced pressure to yield the purified product.

Transesterification Synthesis of Bis(2,2,2-trifluoroethyl) Carbonate (Illustrative)

This protocol provides a general procedure for the transesterification method.

Materials:

  • Dimethyl carbonate

  • 2,2,2-Trifluoroethanol

  • Catalyst (e.g., sodium methoxide, potassium carbonate)

  • Inert solvent (optional, e.g., toluene)

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add dimethyl carbonate, 2,2,2-trifluoroethanol, and the chosen catalyst.

  • If using a solvent, add it to the flask.

  • Set up the distillation apparatus to remove the methanol byproduct.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by observing the distillation of methanol.

  • Once the reaction is complete (i.e., no more methanol is being distilled), allow the mixture to cool to room temperature.

  • The catalyst can be neutralized with a suitable acid and removed by filtration.

  • The product can be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling byproducts.

Workflow and Logic Diagrams

The following diagrams illustrate key workflows for minimizing byproduct formation in fluoroalkyl carbonate synthesis.

Workflow for Minimizing Byproducts in Photo-on-Demand Synthesis start Start Synthesis setup Set up Quartz Reactor with UV Lamp and Gas Inlet start->setup reactants Charge Reactor with Chloroform, Fluoroalcohol, and Aqueous Base setup->reactants stirring Initiate Vigorous Stirring reactants->stirring reaction Start UV Irradiation and O2 Bubbling stirring->reaction monitor Monitor Reaction Progress reaction->monitor issue Issue Detected? (e.g., Precipitate Formation) monitor->issue complete Reaction Complete monitor->complete adjust_o2 Increase O2 Flow Rate to Prevent Hexachloroethane Formation issue->adjust_o2 Yes issue->complete No adjust_o2->monitor complete->monitor No workup Work-up: Phase Separation complete->workup Yes purify Purification: Evaporation of Solvent and Fluoroalcohol Byproduct workup->purify end Pure Fluoroalkyl Carbonate purify->end

Caption: Workflow for Photo-on-Demand Synthesis Troubleshooting.

Decision Tree for Optimizing Transesterification Synthesis start Start Transesterification select_catalyst Select Catalyst (e.g., Basic, Metal Oxide) start->select_catalyst setup Set up Reaction with Byproduct Removal Apparatus select_catalyst->setup run_reaction Run Reaction at Initial Temperature setup->run_reaction analyze Analyze Product Mixture (e.g., GC-MS) run_reaction->analyze byproducts High Byproduct Levels? analyze->byproducts optimize_temp Adjust Temperature byproducts->optimize_temp Yes acceptable Byproducts Acceptable? byproducts->acceptable No optimize_temp->run_reaction optimize_catalyst Change Catalyst or Catalyst Concentration optimize_catalyst->run_reaction optimize_ratio Adjust Reactant Molar Ratio acceptable->optimize_catalyst No acceptable->optimize_ratio Consider purify Purify Product (e.g., Distillation) acceptable->purify Yes end Pure Fluoroalkyl Carbonate

Caption: Optimizing Transesterification for Minimal Byproducts.

References

Validation & Comparative

A Comparative Guide to Catalytic and Stoichiometric Fluorination Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The methods to achieve this transformation can be broadly categorized into two approaches: catalytic and stoichiometric fluorination. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their synthetic challenges.

At a Glance: Key Differences

FeatureCatalytic FluorinationStoichiometric Fluorination
Reagent Quantity Substoichiometric amounts of catalyst are used with a stoichiometric fluorine source.A stoichiometric amount of the fluorinating reagent is required.
Selectivity Often provides higher chemo-, regio-, and stereoselectivity.Can be less selective, sometimes leading to mixtures of products.
Atom Economy Generally higher, as the catalyst is regenerated and reused.Lower, as the reagent is consumed in the reaction.
Reaction Conditions Can often be performed under milder conditions.May require harsh reagents or conditions.
Cost & Waste Potentially more cost-effective and generates less waste, especially on a large scale.Can be more expensive and produce significant stoichiometric byproducts.
Scope Broad and continually expanding with the development of new catalysts.Well-established for many transformations but can be limited by reagent compatibility.

Quantitative Performance Comparison

The following tables summarize quantitative data for representative catalytic and stoichiometric fluorination reactions, highlighting key performance indicators such as yield and enantioselectivity.

Table 1: Enantioselective Fluorination of β-Ketoesters
MethodCatalyst / ReagentSubstrateYield (%)Enantiomeric Excess (ee %)
Catalytic 2.5 mol % Chiral Palladium ComplexVarious β-Ketoesters83 - 9483 - 94
Stoichiometric Chiral N-Fluoroammonium Salts of Cinchona AlkaloidsCarbonyl CompoundsVariesHigh (often >90)

Catalytic methods using chiral palladium complexes can achieve excellent yields and enantioselectivities for the fluorination of β-ketoesters. While stoichiometric methods with chiral fluorinating agents can also provide high enantioselectivity, they require the use of a full equivalent of the often complex and expensive chiral reagent.

Table 2: C-H Fluorination
MethodCatalyst / ReagentSubstrateProduct Distribution (ortho:meta:para)
Catalytic Palladium Catalyst2'-Methoxyacetophenone0 : 9 : 91
Stoichiometric Selectfluor2'-Methoxyacetophenone29 : 13 : 58

This direct comparison highlights the superior regioselectivity of catalytic C-H fluorination. The palladium-catalyzed method overwhelmingly favors the para position, while the stoichiometric reaction with Selectfluor results in a mixture of isomers, which would necessitate challenging purification steps.

Reaction Mechanisms and Experimental Workflows

The fundamental difference between catalytic and stoichiometric fluorination lies in their reaction pathways. Catalytic methods involve a regenerative cycle where a small amount of a catalyst facilitates the transfer of a fluorine atom from a source to the substrate. In contrast, stoichiometric methods involve the direct reaction of the substrate with a fluorinating reagent, which is consumed in the process.

Catalytic Fluorination Pathway

G cluster_cycle Catalytic Cycle Catalyst Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate binds Substrate Substrate Substrate->Catalyst_Substrate Fluorine_Source Fluorine Source (e.g., Selectfluor) Activated_Complex Activated Complex Fluorine_Source->Activated_Complex delivers F Catalyst_Substrate->Activated_Complex Product Fluorinated Product Activated_Complex->Product releases Regenerated_Catalyst Regenerated Catalyst Activated_Complex->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: Generalized catalytic cycle for fluorination.

Stoichiometric Fluorination Pathway

G Substrate Substrate Transition_State Transition State Substrate->Transition_State Fluorinating_Reagent Stoichiometric Fluorinating Reagent (e.g., DAST) Fluorinating_Reagent->Transition_State Product Fluorinated Product Transition_State->Product Byproduct Reagent Byproduct Transition_State->Byproduct

Caption: Direct reaction in stoichiometric fluorination.

Comparative Experimental Workflow

G cluster_catalytic Catalytic Fluorination Workflow cluster_stoichiometric Stoichiometric Fluorination Workflow cat_start Start cat_reagents Combine Substrate, Catalyst (mol%), and Fluorine Source cat_start->cat_reagents cat_reaction Reaction at Specified Temperature cat_reagents->cat_reaction cat_workup Aqueous Workup cat_reaction->cat_workup cat_purification Chromatography cat_workup->cat_purification cat_product Isolated Product cat_purification->cat_product stoich_start Start stoich_reagents Combine Substrate and Stoichiometric Reagent stoich_start->stoich_reagents stoich_reaction Reaction (often at low temperature) stoich_reagents->stoich_reaction stoich_quench Careful Quenching stoich_reaction->stoich_quench stoich_workup Aqueous Workup stoich_quench->stoich_workup stoich_purification Chromatography stoich_workup->stoich_purification stoich_product Isolated Product stoich_purification->stoich_product

Caption: Typical experimental workflows for catalytic vs. stoichiometric fluorination.

Detailed Experimental Protocols

Example 1: Catalytic Enantioselective α-Arylation of α-Fluorooxindoles

This protocol is adapted from a palladium-catalyzed method and showcases a highly selective C-C bond formation on a fluorinated scaffold.

Materials:

  • α-Fluorooxindole (1.0 mmol)

  • Aryl triflate (0.5 mmol)

  • Pd(dba)₂ (5.0 mol %)

  • (R)-Segphos (6.0 mol %)

  • K₃PO₄ (1.0 mmol)

  • Toluene (5.0 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add α-fluorooxindole, aryl triflate, Pd(dba)₂, (R)-Segphos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene via syringe.

  • Stir the reaction mixture at 65 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.[1]

Example 2: Stoichiometric Deoxyfluorination of an Alcohol using DAST

This protocol describes a classic method for converting an alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).

Materials:

  • 4-Nitrobenzyl alcohol (153 mg, 1.0 mmol)

  • (Diethylamino)sulfur Trifluoride (DAST) (144 µL, 1.1 mmol)

  • Dichloromethane (DCM) (2.8 mL)

  • Ice water

  • Sodium sulfate

Procedure:

  • Dissolve 4-nitrobenzyl alcohol in dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DAST dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by adding ice water (3 mL) and additional dichloromethane (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 4-nitrobenzyl fluoride.

Safety Note: DAST is a hazardous reagent that can decompose violently upon heating and reacts vigorously with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Conclusion

Both catalytic and stoichiometric fluorination methods are valuable tools in the synthetic chemist's arsenal. Stoichiometric methods are often reliable for simple transformations and are supported by a long history of use. However, for complex molecules, late-stage functionalization, and the synthesis of chiral compounds, catalytic methods often provide superior selectivity, efficiency, and sustainability.[2] The ongoing development of novel catalysts and fluorinating agents continues to expand the capabilities of catalytic fluorination, making it an increasingly attractive option for the synthesis of fluorinated molecules in academic and industrial research.

References

Comparative Analysis of 2-Fluoro-5-methylhex-3-ene and its Non-Fluorinated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of fluorine into organic molecules is a widely utilized strategy in drug discovery to enhance a compound's pharmacological profile.[1][2][3][4][5][6] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and, consequently, the biological properties of a molecule.[1][5] This guide explores the potential differences in biological activity between 2-Fluoro-5-methylhex-3-ene and its non-fluorinated counterpart, 5-methylhex-3-ene, based on these principles.

Physicochemical and Biological Properties Comparison

The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's properties. Below is a table summarizing the anticipated differences between this compound and 5-methylhex-3-ene.

PropertyThis compound (Hypothetical)5-methylhex-3-ene (Hypothetical)Rationale for Difference
Molecular Weight 116.18 g/mol [7]98.19 g/mol Addition of a fluorine atom.
Lipophilicity (LogP) HigherLowerFluorine can increase lipophilicity, potentially enhancing membrane permeability.[3]
Metabolic Stability IncreasedLowerThe C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation.[1][2]
Binding Affinity Potentially HigherLowerFluorine can engage in favorable interactions with biological targets and alter electronic properties to improve binding.[1]
Biological Half-life LongerShorterIncreased metabolic stability generally leads to a longer half-life.[1]
Potency Potentially HigherLowerEnhanced binding affinity and metabolic stability can contribute to increased potency.[1][3]

Experimental Protocols

To empirically determine the biological activity of these compounds, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound and 5-methylhex-3-ene for 24, 48, and 72 hours.

  • MTT Assay: After treatment, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxicity of each compound.

Metabolic Stability Assay
  • Microsome Incubation: The compounds are incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • LC-MS/MS Analysis: The concentration of the parent compound in each aliquot is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Target Engagement Assay (Hypothetical Target: Kinase X)
  • Kinase Assay: The inhibitory activity of the compounds against a specific kinase (e.g., Kinase X) is measured using a luminescence-based assay that quantifies ATP consumption.

  • Dose-Response: The compounds are tested across a range of concentrations to determine the dose-dependent inhibition of kinase activity.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined to assess the potency of each compound as a kinase inhibitor.

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an active compound. For instance, if the compound is a kinase inhibitor, it would block the phosphorylation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Ligand Ligand Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for the comparative biological evaluation of the two compounds.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound_F This compound Cytotoxicity Cytotoxicity Assay (IC50) Compound_F->Cytotoxicity Metabolic_Stability Metabolic Stability (t1/2) Compound_F->Metabolic_Stability Target_Engagement Target Engagement (EC50) Compound_F->Target_Engagement Compound_H 5-methylhex-3-ene Compound_H->Cytotoxicity Compound_H->Metabolic_Stability Compound_H->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics Cytotoxicity->PK_PD Metabolic_Stability->PK_PD Target_Engagement->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Studies PK_PD->Toxicity

Caption: Workflow for comparing the biological activity of the compounds.

Conclusion

While specific experimental data for this compound and 5-methylhex-3-ene is lacking, the principles of medicinal chemistry suggest that the fluorinated analog would likely exhibit enhanced metabolic stability, lipophilicity, and potentially greater biological potency. Empirical testing through the outlined experimental protocols is necessary to confirm these hypotheses and fully elucidate the biological activity profile of each compound. The strategic incorporation of fluorine remains a valuable tool in the design of novel therapeutic agents.[3][4]

References

Validating the Molecular Structure of 2-Fluoro-5-methylhex-3-ene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and fundamental research. For a novel compound such as 2-Fluoro-5-methylhex-3-ene, a multifaceted analytical approach is essential for unambiguous structural validation. While single-crystal X-ray crystallography stands as the gold standard for providing a definitive atomic arrangement, its application is contingent on the ability to grow high-quality crystals.[1][2][3] This guide provides a comparative overview of X-ray crystallography alongside other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the comprehensive structural elucidation of this compound.

Comparative Analysis of Structural Validation Techniques

Each analytical method offers unique insights into the molecular structure of this compound. A combination of these techniques is often employed to build a complete and confident structural assignment.

Technique Information Provided Strengths for this compound Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][4]Provides an unambiguous determination of the molecule's absolute configuration and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow.[3]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F couplings), chemical environment of nuclei, and stereochemical relationships.[5][6][7][8]¹⁹F NMR is highly sensitive to the local electronic environment, providing clear data on the fluorine atom's position. 2D NMR experiments can establish the carbon backbone and the position of the double bond and substituents.[5]Provides information averaged over time in solution; does not give precise bond lengths and angles. Complex spectra can be challenging to interpret.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.[9][10]GC separates isomers and impurities, providing the molecular weight of the target compound. The mass spectrum fragmentation pattern can offer clues about the molecular structure.[10]Does not provide stereochemical information. Thermal degradation of the molecule can occur in the GC inlet.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=C, C-F, C-H).[11][12][13][14]Can confirm the presence of the alkene C=C bond and the C-F bond through their characteristic absorption frequencies.Provides limited information on the overall molecular connectivity and no stereochemical details.[14]

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical)

Should a suitable crystal of this compound be obtained, the following general protocol would be applied:

  • Crystal Selection and Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[15]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[1] X-rays (commonly from a Cu or Mo source) are directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[15] The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson synthesis. The structural model is then refined to best fit the experimental data.

  • Data Validation: The final structure is validated by checking various crystallographic parameters, such as the R-factor, goodness-of-fit, and the analysis of residual electron density maps.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • ¹⁹F NMR: To observe the signal from the fluorine atom and its couplings to nearby protons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assemble the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).

  • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio to generate a mass spectrum.

  • Data Analysis: The retention time from the GC and the molecular ion and fragmentation pattern from the MS are analyzed to confirm the molecular weight and gain structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of liquid this compound is placed between two salt (e.g., NaCl or KBr) plates to create a thin film. Alternatively, a solution in a suitable solvent can be analyzed in a liquid cell.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm their presence in the molecule.

Visualizing the Workflow and Logic

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_validation Validation synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Validation refinement->validation

X-ray Crystallography Experimental Workflow

logical_relationship cluster_definitive Definitive Structure cluster_conclusion Conclusion nmr NMR Spectroscopy (Connectivity & Stereochemistry) xray X-ray Crystallography (Absolute 3D Structure) nmr->xray Complementary Data final_structure Validated Structure of This compound nmr->final_structure gcms GC-MS (Molecular Weight & Purity) gcms->xray Complementary Data gcms->final_structure ftir FTIR Spectroscopy (Functional Groups) ftir->xray Complementary Data ftir->final_structure xray->final_structure Confirms

References

A Comparative Guide to the Kinetic Studies of 2-Fluoro-5-methylhex-3-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Fluoro-5-methylhex-3-ene and related fluorinated alkenes. Due to the limited availability of specific kinetic data for this compound, this document leverages data from structurally similar compounds to provide insights into its expected reactivity. The information presented herein is intended to support researchers in designing experiments, predicting reaction outcomes, and understanding the influence of fluorine substitution on alkene reactivity.

Data Presentation: Comparative Reaction Kinetics

The presence of a fluorine atom on an alkene can significantly influence its reactivity in various reactions, most notably in electrophilic additions. The high electronegativity of fluorine can decrease the electron density of the double bond, making it less susceptible to attack by electrophiles.

Table 1: Calculated Activation Energies for the Bromination of Ethene, Propene, and Fluoroethene [1]

AlkeneReaction with Br2Activation Energy (kcal/mol)
Ethene (CH₂=CH₂)CH₂BrCH₂Br8.2
Propene (CH₃CH=CH₂)CH₃CHBrCH₂BrNot specified
Fluoroethene (CH₂=CHF)CH₂BrCHFBr11.0

Note: These values are based on ab initio calculations and represent the free energies of activation in a simulated aqueous environment.[1]

The data in Table 1 suggests that the presence of a fluorine atom in fluoroethene increases the activation energy for bromination compared to ethene, indicating a slower reaction rate. This is consistent with the electron-withdrawing nature of fluorine, which deactivates the double bond towards electrophilic attack.

To provide a broader context of the reactivity of fluorinated alkenes, the following table summarizes experimental kinetic data for the gas-phase reaction of various perfluorinated alkenes with the hydroxyl radical (OH).

Table 2: Rate Constants for the Reaction of Perfluorinated Alkenes with OH Radicals at 298 K [2]

Fluorinated AlkeneChemical FormulaRate Constant (k) (cm³ molecule⁻¹ s⁻¹)
TetrafluoroetheneC₂F₄1.32 x 10⁻¹²
HexafluoropropeneC₃F₆9.75 x 10⁻¹⁴
trans-Octafluoro-2-butenetrans-C₄F₈7.50 x 10⁻¹⁴
cis-Octafluoro-2-butenecis-C₄F₈2.99 x 10⁻¹⁴

Experimental Protocols

To determine the kinetic parameters for the reactions of alkenes, various experimental techniques can be employed. The choice of method depends on the reaction rate, the properties of the reactants and products, and the phase of the reaction (gas or solution). Below are detailed methodologies for two common techniques.

Stopped-Flow Spectroscopy

This technique is ideal for studying fast reactions in solution with half-lives in the millisecond range.[3][4][5][6]

Principle: Two reactant solutions are rapidly mixed, and the flow is abruptly stopped. The change in a spectroscopic signal (e.g., absorbance or fluorescence) of the reaction mixture is then monitored over time in a static observation cell.[4][5]

Methodology:

  • Solution Preparation: Prepare solutions of the alkene and the electrophile (e.g., bromine in an appropriate solvent) at known concentrations.

  • Instrument Setup:

    • Load the reactant solutions into separate syringes in the stopped-flow instrument.

    • Set the desired temperature for the reaction.

    • Select an appropriate wavelength for monitoring the reaction. For bromination, this would typically be a wavelength where bromine absorbs, and the product does not.

  • Data Acquisition:

    • A drive mechanism rapidly pushes the contents of the syringes into a mixing chamber.

    • The mixed solution flows into an observation cell, and the flow is suddenly stopped.[5]

    • The instrument's detector records the change in absorbance or fluorescence as a function of time.

  • Data Analysis:

    • The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).

    • By performing the experiment at different concentrations of the excess reactant, the second-order rate constant (k) for the reaction can be determined from a plot of k_obs versus the concentration of the excess reactant.

Flash Photolysis with Resonance Fluorescence

This technique is well-suited for studying the kinetics of gas-phase reactions, particularly those involving radical species.[7][8]

Principle: A short, intense pulse of light (flash photolysis) is used to generate a reactive species (e.g., OH radicals). The concentration of this species is then monitored over time by resonance fluorescence, where a light source specifically excites the species of interest, and the resulting fluorescence is detected.[7]

Methodology:

  • Gas Mixture Preparation: Prepare a gas mixture containing the alkene, a precursor for the radical (e.g., H₂O for OH radicals), and a buffer gas (e.g., He or N₂) at known partial pressures in a reaction cell.

  • Radical Generation: A high-energy flash lamp or laser produces a pulse of UV light that photolyzes the precursor molecule, generating the radicals.[8]

  • Kinetic Measurement:

    • A resonance lamp emits light at a wavelength that is specifically absorbed by the radical species.

    • The radicals in the reaction cell absorb this light and then fluoresce.

    • A detector, positioned perpendicular to both the photolysis and resonance lamp beams, measures the intensity of the fluorescence.

    • The fluorescence signal is proportional to the concentration of the radical. The decay of this signal over time is recorded.

  • Data Analysis:

    • The decay of the fluorescence signal is typically pseudo-first-order in the presence of an excess of the alkene.

    • The pseudo-first-order rate constant (k') is determined from the exponential decay of the signal.

    • By varying the concentration of the alkene, the second-order rate constant for the reaction of the radical with the alkene can be obtained from a plot of k' versus the alkene concentration.

Mandatory Visualization

Reaction_Kinetics_Workflow cluster_prep 1. Experimental Preparation cluster_exp 2. Kinetic Experiment cluster_analysis 3. Data Analysis A Define Reaction System (e.g., Alkene + Electrophile) B Prepare Reactant Solutions or Gas Mixtures A->B C Select Appropriate Kinetic Technique (e.g., Stopped-Flow, Flash Photolysis) B->C D Initiate Reaction (e.g., Rapid Mixing, Photolysis) C->D E Monitor Reactant/Product Concentration vs. Time D->E F Collect Kinetic Data (e.g., Absorbance Decay) E->F G Plot Concentration vs. Time F->G H Determine Rate Law and Observed Rate Constant (k_obs) G->H J Determine Overall Rate Constant (k) and Activation Parameters H->J I Vary Reactant Concentrations I->H

References

Comparative study of different fluorinating agents for allylic substrates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Fluorinating Agents for Allylic Substrates

The introduction of fluorine into organic molecules, particularly at the allylic position, is of significant interest to researchers in medicinal chemistry and materials science. Allylic fluorides are valuable building blocks and are present in numerous bioactive compounds. However, their synthesis is often challenging due to issues of regioselectivity (linear vs. branched isomers), stereocontrol, and harsh reaction conditions. This guide provides a comparative analysis of common fluorinating agents for allylic substrates, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Classification of Fluorinating Agents

Fluorinating agents for allylic substrates can be broadly categorized into two main classes based on their mechanism:

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are typically used for the displacement of a leaving group (e.g., in allylic halides) or for the deoxofluorination of allylic alcohols.

  • Electrophilic Fluorinating Agents: These reagents deliver a formal "F⁺" equivalent to a nucleophilic substrate, such as an alkene. The reaction often proceeds through a cationic intermediate, which can undergo rearrangement.

The choice between these classes depends heavily on the starting material and the desired constitutional isomer of the allylic fluoride.

Nucleophilic Fluorinating Agents: A Detailed Comparison

Deoxyfluorination of Allylic Alcohols

The direct conversion of allylic alcohols to allylic fluorides is a common strategy. Reagents like Diethylaminosulfur Trifluoride (DAST) and its more stable analogues are frequently employed.

Key Agents:

  • DAST (Diethylaminosulfur Trifluoride): A versatile and widely used deoxofluorinating agent. However, its application to allylic alcohols is often plagued by a lack of regiocontrol, leading to mixtures of S_N2' (rearranged) and S_N1/S_N2 (direct substitution) products.[1][2]

  • XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate): A crystalline, thermally stable, and easier-to-handle alternative to the liquid DAST.[3][4] It often provides higher selectivity compared to DAST, especially when used with an external fluoride source like triethylamine trihydrofluoride (Et₃N·3HF), which minimizes elimination side products.[3][4]

Reaction Mechanism: Deoxyfluorination The reaction proceeds by activation of the allylic alcohol, followed by nucleophilic attack by fluoride. The pathway can be complex, involving competing S_N1, S_N2, and S_N2' mechanisms, which dictates the final regiochemical outcome.

G cluster_0 Deoxyfluorination Pathway A Allylic Alcohol + DAST/XtalFluor-E B Activated Alcohol Intermediate (e.g., R-OSF₂NEt₂) A->B Activation C Carbocation Intermediate (Allylic Resonance) B->C Sₙ1 Pathway D Branched Allylic Fluoride B->D Sₙ2' Pathway (Concerted Attack) C->D F⁻ Attack E Linear Allylic Fluoride C->E F⁻ Attack

Caption: General pathways for the deoxyfluorination of allylic alcohols.

Performance Data:

AgentSubstrate ExampleConditionsProduct Ratio (Branched:Linear)YieldReference
DASTCinnamyl alcoholCH₂Cl₂, 0 °C to rtMixture of isomersModerate[2]
DASTBaylis-Hillman adductCH₂Cl₂, Flow reactor, 60 °C1:1Good[1]
XtalFluor-EAllylic alcoholCH₂Cl₂, Et₃N·2HFImproved selectivity over DASTHigh[3]
Transition Metal-Catalyzed Substitution of Allylic Halides/Esters

This approach utilizes a nucleophilic fluoride source, often a simple metal salt, in combination with a transition metal catalyst to displace a leaving group from an allylic substrate. This method offers excellent control over regioselectivity, which is often difficult to achieve with deoxyfluorination reagents.

Key Systems:

  • Palladium-Catalysis: Highly effective for the fluorination of allylic chlorides and bromides using silver(I) fluoride (AgF).[5] A key advantage is the exceptional regioselectivity for the more substituted, branched allylic fluoride, which is controlled by the choice of phosphine ligand.[5][6]

  • Copper-Catalysis: Employs Et₃N·3HF as the fluorine source for the fluorination of internal allylic bromides and chlorides. These reactions often require a directing functional group within the substrate to achieve high regioselectivity.[7]

  • Iridium-Catalysis: Provides rapid and highly regioselective access to branched allylic fluorides from allylic trichloroacetimidates using Et₃N·3HF.[8]

Reaction Mechanism: Palladium-Catalyzed Allylic Fluorination The catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the allylic halide, forming a π-allyl palladium(II) intermediate. Subsequent outer-sphere nucleophilic attack by the fluoride anion regenerates the Pd(0) catalyst and forms the product.

G cluster_0 Pd-Catalyzed Allylic Fluorination Cycle A Pd(0)Lₙ C π-Allyl Pd(II) Complex A->C Oxidative Addition B Allylic Halide (R-X) B->C D Allylic Fluoride (R-F) C->D Nucleophilic Attack (C-F Formation) D->A Reductive Elimination E AgF (F⁻ source) E->D

Caption: Simplified catalytic cycle for Pd-catalyzed allylic fluorination.

Performance Data:

Catalyst SystemFluoride SourceSubstrateRegioselectivity (Branched:Linear)YieldReference
Pd₂(dba)₃ / L2AgF(E)-cinnamyl chloride>20:176%[5]
Pd₂(dba)₃ / PPh₃AgF(E)-cinnamyl chloride6:170%[5]
Iridium catalystEt₃N·3HFAllylic trichloroacetimidateComplete (Branched only)High[8]
Copper catalystEt₃N·3HFInternal allylic bromideExcellentGood[7]

Electrophilic Fluorinating Agents

Electrophilic fluorinating agents react with electron-rich alkenes. The most common reagent in this class is Selectfluor®.

Key Agent:

  • Selectfluor® (F-TEDA-BF₄): A user-friendly, stable, and non-volatile crystalline solid used for electrophilic fluorination.[9][10] When reacted with simple alkenes, it often produces the rearranged allylic fluoride, proceeding through the most stable carbocation intermediate.[11] It is also used in transition-metal-catalyzed C-H fluorination reactions.[12]

Reaction Mechanism: Electrophilic Fluorination The reaction is initiated by the attack of the alkene π-bond on the electrophilic fluorine atom of Selectfluor. This generates a carbocation intermediate, which is then quenched by a counter-ion or solvent molecule acting as a base to afford the allylic fluoride, often with migration of the double bond.

G cluster_0 Electrophilic Allylic Fluorination A Alkene + Selectfluor B Carbocation Intermediate A->B Electrophilic Attack C Allylic Fluoride (Rearranged) B->C Deprotonation D Base (e.g., BF₄⁻) D->C G Start What is your starting material? Substrate1 Allylic Alcohol Start->Substrate1 Substrate2 Allylic Halide/Ester Start->Substrate2 Substrate3 Alkene Start->Substrate3 Reagent1 DAST (Mixtures likely) XtalFluor-E (Better selectivity) Substrate1->Reagent1 Outcome2 Desired Regioisomer? Substrate2->Outcome2 Reagent4 Selectfluor (Rearranged product) Substrate3->Reagent4 Outcome1 Desired Regioisomer? Reagent2 Pd-Catalysis (for Branched) Cu/Ir-Catalysis (for Branched) Outcome2->Reagent2 Branched Reagent3 Nucleophilic F⁻ Source (e.g., KF, CsF for Linear) Outcome2->Reagent3 Linear (Sₙ2)

References

Benchmarking Synthetic Pathways to 2-Fluoro-5-methylhex-3-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 2-Fluoro-5-methylhex-3-ene, an allylic fluoride, represents a valuable building block in the synthesis of more complex fluorinated compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering a detailed examination of experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, we can extrapolate from well-established fluorination methodologies for structurally similar compounds. This guide will focus on two primary plausible routes: the deoxofluorination of the corresponding allylic alcohol and the electrophilic fluorination of a suitable diene precursor.

Synthetic Route Precursor Fluorinating Reagent Typical Yield (%) Reaction Conditions Key Advantages Potential Challenges
Route 1: Deoxofluorination 5-methylhex-3-en-2-olDiethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)40-80%Anhydrous CH₂Cl₂, -78 °C to rtDirect conversion of readily available alcohols. Good functional group tolerance.Reagents are moisture-sensitive and can be hazardous. Potential for rearrangement byproducts.
Route 2: Electrophilic Fluorination 5-methyl-1,3-hexadieneSelectfluor®50-70%Acetonitrile, rtMild reaction conditions. Commercially available and stable reagent.Requires a diene precursor which may need to be synthesized. Potential for regioselectivity issues.

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthetic routes. These protocols are adapted from established procedures for similar transformations and should be optimized for the specific synthesis of this compound.

Route 1: Deoxofluorination of 5-methylhex-3-en-2-ol with Deoxo-Fluor

This procedure outlines the conversion of an allylic alcohol to the corresponding allylic fluoride using Deoxo-Fluor, a thermally more stable alternative to DAST.[1]

Materials:

  • 5-methylhex-3-en-2-ol

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of 5-methylhex-3-en-2-ol (1.0 equivalent) in anhydrous dichloromethane (0.1 M) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deoxo-Fluor (1.2 equivalents) is slowly added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.

  • The reaction mixture is allowed to stir at -78 °C for 1 hour and then slowly warmed to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound.

Route 2: Electrophilic Fluorination of 5-methyl-1,3-hexadiene with Selectfluor®

This protocol describes the electrophilic fluorination of a diene using Selectfluor®, a user-friendly and commercially available fluorinating agent.[2][3]

Materials:

  • 5-methyl-1,3-hexadiene

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous acetonitrile (CH₃CN)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, 5-methyl-1,3-hexadiene (1.0 equivalent) is dissolved in anhydrous acetonitrile (0.1 M).

  • Selectfluor® (1.1 equivalents) is added to the solution in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Once the starting material is consumed, the reaction mixture is diluted with diethyl ether and washed with water to remove unreacted Selectfluor® and other water-soluble byproducts.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation due to the volatility of the product.

  • The crude product is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

Deoxofluorination_Workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup and Purification Start Start Dissolve Dissolve 5-methylhex-3-en-2-ol in anhydrous CH2Cl2 Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Deoxofluor Add Deoxo-Fluor dropwise Cool->Add_Deoxofluor Stir_Cold Stir at -78 °C Add_Deoxofluor->Stir_Cold Warm_Stir Warm to rt and stir Stir_Cold->Warm_Stir Quench Quench with NaHCO3 Warm_Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry organic phase Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via deoxofluorination.

Electrophilic_Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup and Purification Start Start Dissolve Dissolve 5-methyl-1,3-hexadiene in anhydrous MeCN Start->Dissolve Add_Selectfluor Add Selectfluor® Dissolve->Add_Selectfluor Stir Stir at rt Add_Selectfluor->Stir Dilute Dilute with Et2O Stir->Dilute Wash Wash with water Dilute->Wash Dry Dry organic phase Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via electrophilic fluorination.

References

Cross-Validation of Analytical Methods for Fluoroalkene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluoroalkenes—a class of compounds often encountered as impurities, monomers, or degradation products—is critical for ensuring product quality, safety, and regulatory compliance. The selection of an appropriate analytical technique is paramount. This guide provides an objective comparison of two powerful methods frequently employed for this purpose: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile fluoroalkenes and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or polar fluorinated compounds.

Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of data.[1] This guide presents a comparative framework based on synthesized data from validated methods for similar analytes, offering insights into the performance of each technique.

Method Performance Comparison

The choice between HS-GC-MS and LC-MS/MS often depends on the specific fluoroalkene's volatility, polarity, and the required sensitivity. HS-GC-MS is exceptionally well-suited for volatile organic compounds (VOCs) and residual solvents, offering a clean sample introduction by analyzing the vapor phase above the sample.[2][3] This minimizes matrix effects and simplifies sample preparation.[4][5] Conversely, LC-MS/MS is the benchmark for analyzing non-volatile, polar, or thermally sensitive compounds, providing high sensitivity and selectivity for a broad range of fluorinated substances, including various Per- and Polyfluoroalkyl Substances (PFAS).

The following tables summarize the quantitative performance parameters derived from validated analytical methods for representative fluorinated compounds, providing a basis for cross-method comparison.

Table 1: Performance Data for Headspace GC-MS (Based on a validated method for a representative volatile organic impurity and published data for Tetrafluoroethylene)

Validation ParameterPerformance MetricNotes
Analyte Example Tetrafluoroethylene (TFE)A common volatile fluoroalkene monomer.
Linearity (R²) >0.999Typically observed over a range of 0.1 - 5 µg/g.[5]
Limit of Detection (LOD) 0.03 µg/gBased on representative methods for similar compounds.[5]
Limit of Quantification (LOQ) 0.1 µg/g[5]
Accuracy (% Recovery) 95% - 105%[5]
Precision (%RSD) < 5%For both repeatability and intermediate precision.[5]
Reported Detection Limit 0.01 - 0.08 mg/kg (10 - 80 µg/g)For residual TFE in polymers.[4]

Table 2: Performance Data for LC-MS/MS (Based on a validated method for a comprehensive panel of 30 PFAS compounds)

Validation ParameterPerformance MetricNotes
Analyte Examples PFOA, PFOS, PFHxS, GenX (HFPO-DA)Representative non-volatile/polar fluorinated compounds.
Linearity (R²) 0.989 - 0.999Over specified concentration ranges for each analyte.[6]
Limit of Detection (LOD) Varies by analyte (e.g., ~0.003 ng/mL)Calculated from the LLOQ.
Limit of Quantification (LOQ) 0.009 - 0.245 ng/mL (µg/L)Highly sensitive, analyte-dependent.[6]
Accuracy (% of Theoretical) 87.9% - 113.1%[6]
Precision (%RSD) 2.0% - 19.5%[6]

Experimental Workflows

The operational workflows for HS-GC-MS and LC-MS/MS differ significantly, primarily in sample preparation and introduction to the instrument. The following diagrams illustrate these distinct processes.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample in Headspace Vial Solvent 2. Add Diluent (e.g., DMSO, Water) Sample->Solvent Seal 3. Crimp & Seal Vial Solvent->Seal Incubate 4. Incubate Vial (Heating & Equilibration) Seal->Incubate Place in Autosampler Inject 5. Sample Headspace (Vapor Phase) Incubate->Inject Separate 6. GC Separation (Capillary Column) Inject->Separate Detect 7. MS Detection (Mass Analyzer) Separate->Detect Data 8. Quantify Analyte (Chromatogram) Detect->Data

HS-GC-MS workflow for volatile fluoroalkene analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh/Pipette Sample Solvent 2. Add Extraction Solvent (e.g., Methanol) Sample->Solvent Precipitate 3. Protein Precipitation (Vortex & Centrifuge) Solvent->Precipitate Transfer 4. Transfer Supernatant to LC Vial Precipitate->Transfer Inject 5. Inject Liquid Sample Transfer->Inject Place in Autosampler Separate 6. LC Separation (e.g., C18 Column) Inject->Separate Detect 7. MS/MS Detection (Tandem Mass Spec) Separate->Detect Data 8. Quantify Analyte (MRM Transitions) Detect->Data

LC-MS/MS workflow for non-volatile fluoroalkene analysis.

Detailed Experimental Protocols

The following are representative protocols for each analytical technique, based on established and validated methods for relevant compounds.

Headspace GC-MS Protocol (for Volatile Fluoroalkenes)

This method is suitable for the analysis of volatile fluoroalkenes like Tetrafluoroethylene (TFE) as residual monomers in polymers or packaging.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample directly into a 20 mL headspace vial.

    • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide or water) to the vial.

    • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the target fluoroalkene into blank matrix in separate vials.

  • Headspace Sampler Conditions:

    • Incubation Temperature: 100 °C

    • Incubation Time: 30 minutes

    • Vial Pressurization: 10 psi

    • Loop Fill Time: 0.5 minutes

    • Injection Time: 1.0 minute

  • GC-MS Conditions:

    • GC Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 50 °C (hold for 2 minutes), ramp to 220 °C at 20 °C/min, hold for 3 minutes.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target fluoroalkene.

LC-MS/MS Protocol (for Non-Volatile/Polar Fluorinated Compounds)

This method is suitable for the quantification of a wide range of less volatile or polar fluorinated compounds, such as PFAS that may be present as impurities or degradants.[6]

  • Sample Preparation:

    • Pipette 20 µL of the sample (e.g., plasma, drug product solution) into a polypropylene microcentrifuge tube.[6]

    • Add 80 µL of an internal standard solution prepared in methanol. This step also serves to precipitate proteins.[6]

    • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,500 x g) for 15 minutes.[6]

    • Carefully transfer the supernatant to an autosampler vial containing a polypropylene insert for analysis.[6]

    • Prepare calibration standards and QCs by spiking known concentrations into a blank matrix and processing them in the same manner.

  • LC-MS/MS Conditions:

    • LC Column: C18 stationary phase (e.g., 2.1 mm x 100 mm, 3 µm particle size).

    • Mobile Phase A: 2 mmol/L Ammonium Acetate in 95:5 Water:Acetonitrile.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 10% B, ramp to 95% B over 10-15 minutes, hold, and then re-equilibrate.

    • Injection Volume: 5-20 µL.

    • Column Temperature: 45 °C.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for many fluorinated acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard to ensure selectivity and sensitivity.

Conclusion

Both HS-GC-MS and LC-MS/MS are robust, reliable, and sensitive techniques for the quantification of fluorinated compounds. The primary factor in method selection is the volatility of the target analyte.

  • HS-GC-MS is the superior choice for volatile fluoroalkenes, offering simplified sample preparation, reduced matrix interference, and excellent performance for analytes that can be readily partitioned into the vapor phase.

  • LC-MS/MS provides unparalleled sensitivity and applicability for a broader range of less volatile and polar fluorinated compounds. Its high selectivity makes it ideal for complex matrices and trace-level quantification.

A thorough cross-validation exercise, where feasible, would involve analyzing the same sample set by both methods to compare results directly. However, due to the differing physicochemical properties of the target analytes for each technique, cross-validation in this context often serves to confirm that a comprehensive analytical strategy is in place, ensuring that all potential fluoroalkene impurities—volatile and non-volatile—are adequately controlled. By understanding the capabilities and performance metrics of each method, researchers can confidently select and validate the appropriate technique for their specific analytical challenge.

References

Efficacy of 2-Fluoro-5-methylhex-3-ene as a peptide isostere in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluoroalkene peptide isosteres with other common alternatives, supported by experimental data and detailed protocols. The focus is on the efficacy and key physicochemical properties of these isosteres in the context of drug design and biological evaluation.

Introduction to Peptide Isosteres

Peptide isosteres are chemical moieties that mimic the structure and function of a peptide bond, but with modified physicochemical properties.[1][2] They are a critical tool in medicinal chemistry to address the inherent limitations of peptide-based drugs, such as poor metabolic stability, low bioavailability, and conformational flexibility.[3][4][5] By replacing a native amide bond with an isostere, researchers can fine-tune the properties of a peptide to enhance its therapeutic potential.[6][7] This guide focuses on the comparison of fluoroalkene isosteres with other prevalent classes: thioamides, esters, and simple alkenes.[1][2]

Comparative Analysis of Peptide Isosteres

The choice of a peptide isostere depends on the specific goals of the drug design program, such as enhancing stability, modulating receptor affinity, or improving cell permeability.[8] The following table summarizes the key properties of fluoroalkene isosteres in comparison to a native peptide bond and other common isosteres.

PropertyPeptide BondFluoroalkene IsostereThioamide IsostereEster IsostereAlkene Isostere
Structure PlanarPlanar[1]Planar[3]PlanarPlanar[1]
Dipole Moment ~3.6 D[1]~1.4 D[1]Higher than amide[1]Lower than amide~0.1 D[1]
H-bond Donor Good (N-H)No[1]Good (N-H)[1]NoNo[1]
H-bond Acceptor Good (C=O)[1]Poor[1]Poor (C=S)[1][3]Good (C=O)No[1]
Hydrophobicity HydrophilicHydrophobic[1]More lipophilic than amide[3]HydrophobicVery Hydrophobic[1]
Proteolytic Stability SusceptibleResistant[9]Enhanced stability[3][10]LabileResistant[9][11]
Conformational Effect Defined cis/trans isomersCan mimic cis or trans isomers[1]Higher rotational barrier than amide[3]More flexible than amideRigid, mimics cis or trans[1]

Efficacy in Biological Assays: A Comparative Overview

The true test of a peptide isostere lies in its performance in biological assays. The following table presents a compilation of data from various studies to illustrate the impact of different isosteres on the biological activity of peptides. It is important to note that the efficacy is highly context-dependent.[12]

Peptide/TargetIsostere TypePosition of SubstitutionKey FindingReference
Anti-HIV Peptides(E)-alkene and (Z)-fluoroalkeneVarious positions in an α-helical peptideBoth isosteres demonstrated the significant, yet position-dependent, contribution of hydrogen bonds to α-helix stability and anti-HIV bioactivity. FADI peptides exhibited slightly more potent anti-HIV activity.[12][13][14]
Leu-enkephalin / δ-opioid receptorFluoroalkeneGly-Phe junctionThe fluoroalkene analog retained potent activity, confirming that a hydrogen bond donor at this position was not essential. The simple alkene analog showed weaker binding, highlighting the importance of the fluorine atom for effective mimicry.[15]
MHC Class II LigandThioamideMain-chain amideReplacement of a main-chain oxygen with sulfur resulted in a 30-fold increase in the rate of ligand dissociation, supporting the role of the original hydrogen bond.[1]
Alzheimer's Aβ PeptideAlkeneMain-chain amideAβ peptides containing the alkene isostere did not form fibrillar aggregates, demonstrating the importance of main-chain hydrogen bonds in amyloidogenesis.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel peptide isosteres. Below are representative protocols for key biological assays.

1. Enzyme Inhibition Assay (Protease Inhibition)

This protocol is designed to assess the ability of a peptide isostere to inhibit a specific protease.

  • Materials:

    • Purified protease

    • Fluorogenic peptide substrate (e.g., a peptide-MCA substrate)[16]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

    • Test compounds (peptide isosteres) and control inhibitor

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the diluted test compounds or control inhibitor to the respective wells.

    • Add 20 µL of the purified protease solution (pre-diluted in assay buffer to a final concentration that gives a linear reaction rate) to all wells except the negative control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate (pre-diluted in assay buffer).

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for a peptide-MCA substrate) every minute for 30-60 minutes.[16]

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Uptake Assay (Fluorescence-Based)

This protocol measures the ability of a peptide isostere to penetrate the cell membrane.[17][18]

  • Materials:

    • Fluorescently labeled peptides (e.g., with TMR, Cy3, or Cy5)[17]

    • Cell line (e.g., HeLa, Huh-7)[17]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell lysis buffer

    • 96-well clear-bottom black microplate

    • Fluorescence microscope and/or fluorescence plate reader

    • BCA protein assay kit

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the fluorescently labeled peptides.

    • Incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.[17]

    • For qualitative analysis by fluorescence microscopy, wash the cells twice with PBS, fix with 4% paraformaldehyde, and mount on slides for imaging.

    • For quantitative analysis, remove the medium and wash the cells three times with ice-cold PBS.[17]

    • Lyse the cells with cell lysis buffer.

    • Transfer the cell lysates to a new 96-well black plate.

    • Measure the fluorescence intensity of each lysate using a fluorescence plate reader.[17]

    • Determine the total protein concentration in each well using the BCA protein assay.[17]

    • Normalize the fluorescence intensity to the protein concentration to determine the relative cellular uptake.

Visualizing Biological and Experimental Frameworks

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Many bioactive peptides exert their effects by binding to G-Protein Coupled Receptors (GPCRs).[19][20][21] The following diagram illustrates a typical GPCR signaling cascade.

GPCR_Signaling Ligand Peptide Ligand (or Isostere) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow for Isostere Comparison

The systematic evaluation of peptide isosteres follows a logical progression from chemical synthesis to biological characterization.

Experimental_Workflow Synthesis Isostere Synthesis & Peptide Incorporation Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Cell_Based Cell-Based Assays Purification->Cell_Based Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay In_Vitro->Enzyme_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Uptake_Assay Cellular Uptake Assay Cell_Based->Uptake_Assay Signaling_Assay Signaling Pathway Activation Cell_Based->Signaling_Assay Uptake_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Caption: A typical experimental workflow for comparing the efficacy of peptide isosteres.

Logical Relationship: The Concept of Bioisosterism

Bioisosterism is a fundamental concept in medicinal chemistry where a functional group is replaced by another with similar properties to enhance the overall characteristics of a molecule.[6][22]

Bioisosterism_Concept Lead_Compound Lead Peptide Amide_Bond Native Amide Bond (-CO-NH-) Lead_Compound->Amide_Bond Contains Isosteric_Replacement Bioisosteric Replacement Amide_Bond->Isosteric_Replacement Is Replaced By Isosteres Peptide Isosteres Isosteric_Replacement->Isosteres Using Improved_Properties Improved Properties Isosteric_Replacement->Improved_Properties To Achieve Fluoroalkene Fluoroalkene (-CF=CH-) Isosteres->Fluoroalkene Thioamide Thioamide (-CS-NH-) Isosteres->Thioamide Ester Ester (-CO-O-) Isosteres->Ester Alkene Alkene (-CH=CH-) Isosteres->Alkene Stability Increased Stability Improved_Properties->Stability Bioavailability Enhanced Bioavailability Improved_Properties->Bioavailability Potency Modulated Potency Improved_Properties->Potency

Caption: The logical relationship illustrating the concept of bioisosterism in peptide drug design.

References

E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of alkene chemistry, fluorine substitution significantly influences the relative stability of E (trans) and Z (cis) isomers, often leading to a reversal of the trends observed in their non-fluorinated counterparts. This guide provides a comprehensive comparison of E/Z isomer stability in various fluoroalkenes, supported by experimental data and detailed methodologies.

The "Cis-Effect": A Counterintuitive Stability Trend

In general, for acyclic disubstituted alkenes, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer due to reduced steric hindrance between the substituents. However, in many fluoroalkenes, the Z isomer is found to be the more stable of the two. This phenomenon is known as the "cis-effect".[1][2] The prevailing explanation for this effect is a combination of stabilizing electronic interactions, such as hyperconjugation and dipole-dipole interactions, which outweigh the destabilizing steric repulsions in the Z configuration.

Quantitative Comparison of Isomer Stabilities

The relative stability of E/Z isomers is quantified by the enthalpy of isomerization (ΔHiso), which represents the change in enthalpy when the E isomer is converted to the Z isomer. A negative ΔHiso indicates that the Z isomer is more stable. The following table summarizes experimental and computational data for a selection of fluoroalkenes.

FluoroalkeneMore Stable IsomerExperimental ΔHiso (kcal/mol)Computational ΔHiso (kcal/mol)
1,2-DifluoroethyleneZ (cis)-1.08 ± 0.12[1]-0.959[3][4][5]
1-Chloro-2-fluoroethyleneZ (cis)-0.78 ± 0.02[1]-0.87 ± 0.11[1]
Perfluoro-2-buteneE (trans)~ +0.8Not Available

Experimental and Computational Protocols

The determination of E/Z isomer stability relies on a combination of experimental measurements and computational modeling.

Experimental Protocols

Gas-Phase Isomerization with Catalysis

A common experimental method to determine the thermodynamic equilibrium between E/Z isomers is through gas-phase isomerization, often catalyzed by iodine.

  • Procedure: A mixture of the E/Z isomers of the fluoroalkene is introduced into a heated reaction vessel in the gas phase, along with a catalytic amount of iodine. The mixture is allowed to reach equilibrium at a specific temperature.

  • Analysis: The equilibrium mixture is analyzed using gas chromatography (GC) to determine the relative concentrations of the E and Z isomers.

  • Data Derivation: The equilibrium constant (Keq) is calculated from the isomer concentrations. The Gibbs free energy of isomerization (ΔGiso) is then determined using the equation ΔGiso = -RTln(Keq). By performing the experiment at various temperatures, the enthalpy (ΔHiso) and entropy (ΔSiso) of isomerization can be obtained from a van't Hoff plot (ln(Keq) vs. 1/T). For example, in the study of 1-chloro-2-fluoroethylene, equilibrium was established over a temperature range of 475-760 K.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of E/Z isomers in a mixture, which can be used to calculate the equilibrium constant.

  • 1H and 19F NMR: The relative amounts of the E and Z isomers can be determined by integrating the signals corresponding to each isomer in the 1H or 19F NMR spectrum.

  • J-Coupling Constants: The magnitude of the vicinal coupling constant (3JHH or 3JHF) across the double bond can often distinguish between the E and Z isomers. Generally, the coupling constant for trans protons (or a proton and a fluorine) is larger than for cis protons. For vinylic hydrogens, typical 3J values are in the range of 6-15 Hz for cis and 11-18 Hz for trans configurations.[6]

Computational Protocols

Density Functional Theory (DFT)

DFT is a widely used computational method to predict the relative energies of isomers.

  • Functional and Basis Set: A common level of theory for these calculations is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ).[7][8][9][10][11] The choice of basis set is crucial for obtaining accurate results.[12][13][14]

  • Procedure: The geometries of both the E and Z isomers are optimized to find their minimum energy structures. The electronic energies of the optimized structures are then calculated.

  • Data Derivation: The enthalpy of isomerization (ΔHiso) is calculated as the difference between the computed energies of the Z and E isomers, often including zero-point vibrational energy (ZPVE) and thermal corrections.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energy predictions, albeit at a higher computational cost.[15][16]

Factors Influencing Fluoroalkene Isomer Stability

The unique stability of Z-fluoroalkenes can be attributed to a delicate balance of several factors. The following diagram illustrates the key competing effects that determine the overall stability of E/Z isomers in fluoroalkenes.

Caption: Interplay of stabilizing and destabilizing forces in fluoroalkene isomers.

Conclusion

The stability of E/Z isomers in fluoroalkenes is a complex interplay of steric and electronic effects, often leading to the counterintuitive preference for the Z (cis) configuration. Understanding these factors is crucial for the rational design of fluorinated molecules in various applications, from materials science to drug development. The experimental and computational protocols outlined in this guide provide a framework for the accurate determination and prediction of isomer stabilities, enabling researchers to harness the unique properties of fluorinated alkenes.

References

Assessing the Environmental Impact of Fluorinated Hydrocarbon Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated hydrocarbons, essential components in pharmaceuticals, agrochemicals, and advanced materials, presents a significant environmental challenge. Traditional synthesis methods often rely on hazardous reagents and generate substantial waste streams, prompting the development of greener alternatives. This guide provides a comparative assessment of traditional and modern fluorinated hydrocarbon synthesis methods, focusing on their environmental impact, supported by available data and detailed experimental protocols.

Comparison of Synthesis Methodologies

The choice of synthesis route for introducing fluorine into a hydrocarbon backbone has profound implications for environmental sustainability. Below is a comparative overview of traditional methods, such as the Swarts and Balz-Schiemann reactions, and emerging greener alternatives.

Synthesis MethodGeneral DescriptionEnvironmental ConcernsGreener Attributes
Swarts Reaction A halogen exchange reaction that converts alkyl chlorides or bromides to alkyl fluorides using heavy metal fluorides (e.g., SbF₃, AgF).[1][2][3]Use of toxic heavy metals and hazardous reagents like antimony trifluoride.[3] Generation of metal halide waste.A long-established and versatile method for synthesizing alkyl fluorides.
Balz-Schiemann Reaction Transforms primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[4][5][6][7]Use of potentially explosive diazonium salts.[4] Often requires harsh reaction conditions and can produce tarry residues.A widely applicable method for the synthesis of aryl fluorides.[4][6]
Solid-State Mechanochemical Fluorination A solvent-free method that uses mechanical force (ball milling) to initiate the fluorination reaction, often with a solid fluorine source like potassium fluoride.Requires specialized equipment (ball mill).Eliminates the need for toxic, high-boiling point solvents.[8] Can often be performed under ambient conditions, reducing energy consumption.
Electrochemical Synthesis Utilizes an electric current to drive the fluorination reaction, often with a simple fluoride source like potassium fluoride.Requires an electrochemical reactor setup.Avoids the use of stoichiometric chemical oxidants and can be performed under mild conditions.[2][9][10][11]
Enzymatic Fluorination Employs enzymes to catalyze the C-F bond formation, offering high selectivity.Enzyme stability and cost can be limiting factors.Highly selective, often operating in aqueous media under mild conditions, reducing byproducts and energy use.

Quantitative Environmental Impact Assessment

Table 1: Illustrative Comparison of Environmental Metrics (Hypothetical Data)

MetricSwarts ReactionBalz-Schiemann ReactionSolid-State Mechanochemical FluorinationElectrochemical Synthesis
Process Mass Intensity (PMI) HighHighLowMedium
Atom Economy ModerateModerateHighHigh
Energy Consumption Moderate-HighHighLowLow-Medium
Use of Hazardous Reagents HighHighLowLow
Waste Generation HighHighLowLow
Greenhouse Gas Emissions ModerateModerateLowLow

Note: This table is illustrative and based on the general principles of each reaction. Specific values will vary depending on the substrate, scale, and specific conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing and implementing new synthesis methods.

Protocol 1: Continuous Flow Balz-Schiemann Reaction

This protocol describes a scalable and safer alternative to the traditional batch Balz-Schiemann reaction by eliminating the isolation of the potentially explosive diazonium salt intermediate.[4]

Materials:

  • Aryl amine

  • Hydrofluoric acid (HF)

  • Sodium nitrite (NaNO₂)

  • Appropriate organic solvent (e.g., chlorobenzene)

  • Continuous flow reactor system with multiple pumps and temperature-controlled zones

Procedure:

  • Diazotization: A solution of the aryl amine in a suitable solvent is continuously pumped and mixed with a cooled solution of sodium nitrite in aqueous hydrofluoric acid at a controlled temperature (e.g., 10 °C) in the first reaction zone. The residence time is precisely controlled (e.g., 10 minutes).[4]

  • Fluorination: The resulting diazonium salt solution is immediately pumped into a heated reaction zone (e.g., 60 °C) for a short residence time (e.g., 5.4 seconds) to induce thermal decomposition and formation of the aryl fluoride.[4]

  • Work-up: The reaction mixture is then passed through a back-pressure regulator and collected. The organic layer is separated, washed with a suitable aqueous solution (e.g., sodium bicarbonate), dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude aryl fluoride.

  • Purification: The crude product is purified by a suitable method, such as distillation or column chromatography.

Protocol 2: Electrochemical Synthesis of Sulfonyl Fluorides

This method provides a greener route to sulfonyl fluorides, which are important building blocks, by avoiding harsh oxidants.[2][10][11]

Materials:

  • Thiol or disulfide starting material

  • Potassium fluoride (KF)

  • Pyridine

  • Acetonitrile (CH₃CN)

  • 1 M Hydrochloric acid (HCl)

  • Electrochemical cell with a graphite anode and a stainless-steel cathode

Procedure:

  • Reaction Setup: A biphasic reaction mixture is prepared by combining the thiol or disulfide (2 mmol), potassium fluoride (5 equivalents), and pyridine (1 equivalent) in a mixture of acetonitrile and 1 M HCl (20 mL, 1:1 v/v) within the electrochemical cell.[2]

  • Electrolysis: A constant current of 20 mA is applied to the cell. The reaction is allowed to proceed for a set duration (e.g., 12 hours).[2]

  • Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude sulfonyl fluoride is purified by column chromatography on silica gel.

Visualizing the Assessment Framework

To systematically assess the environmental impact of a fluorinated hydrocarbon synthesis process, a logical workflow is essential. The following diagram illustrates a generalized framework for such an assessment.

Workflow for Assessing Environmental Impact of Fluorinated Hydrocarbon Synthesis cluster_0 Synthesis Route Selection cluster_1 Data Collection & Analysis cluster_2 Environmental Impact Assessment cluster_3 Decision & Optimization A Identify Target Fluorinated Hydrocarbon B Review Traditional Synthesis Methods (e.g., Swarts, Balz-Schiemann) A->B C Explore Greener Alternatives (e.g., Mechanochemical, Electrochemical, Enzymatic) A->C D Gather Quantitative Data (PMI, Atom Economy, Energy Consumption, Waste) B->D C->D E Conduct Life Cycle Assessment (LCA) if data is available D->E G Compare Environmental Metrics Across Methods D->G I Evaluate Overall Sustainability of Each Route E->I F Analyze Experimental Protocols for Hazard Identification F->G G->I H Assess Ecotoxicity of Waste Streams (using biomarkers, bioassays) H->I J Select Most Environmentally Benign Synthesis Route I->J K Optimize Reaction Conditions for Reduced Impact J->K

Caption: Environmental impact assessment workflow.

Assessing Ecotoxicity of Synthesis Effluents

The environmental impact of a synthesis process extends to the ecotoxicity of its waste streams. While specific signaling pathways for fluorination synthesis waste are not well-defined, a battery of ecotoxicological tests using model organisms can be employed to assess the potential harm to aquatic ecosystems.[9][11] Biochemical markers, such as changes in enzyme activity (e.g., cytochrome P450, EROD) in fish, can serve as early warning indicators of exposure to industrial pollutants.[8][10]

The following diagram illustrates a generalized signaling pathway for assessing the impact of chemical effluents on aquatic organisms.

Generalized Pathway for Ecotoxicological Assessment of Chemical Effluents A Industrial Effluent from Fluorinated Hydrocarbon Synthesis B Introduction into Aquatic Environment A->B C Exposure of Aquatic Organisms (e.g., Fish, Algae, Invertebrates) B->C D Uptake and Bioaccumulation of Contaminants C->D E Induction of Cellular Stress Responses C->E F Alteration of Biochemical Pathways D->F E->F G Measurement of Biomarkers (e.g., DNA damage, enzyme inhibition/induction) F->G H Observation of Physiological Effects (e.g., growth inhibition, reproductive impairment) F->H I Population and Community Level Impacts H->I

Caption: Ecotoxicological impact pathway.

By adopting greener synthesis methodologies and implementing robust environmental assessment frameworks, the chemical industry can move towards a more sustainable production of vital fluorinated hydrocarbons.

References

A Comparative Guide to In Vivo and In Vitro Studies of Fluoroalkene-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluoroalkene motifs, in particular, offering a compelling isosteric replacement for the amide bond. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and ultimately lead to more potent and effective therapeutics. This guide provides a comparative overview of in vivo and in vitro studies of a promising class of fluoroalkene-containing compounds: dual inhibitors of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ).

Executive Summary

Fluoroalkene-containing compounds have demonstrated significant potential in drug discovery, particularly as enzyme inhibitors. This guide focuses on a lead fluoroalkene compound, a dual DGKα/ζ inhibitor, to illustrate the translation from in vitro potency to in vivo efficacy. In vitro assays confirm the high potency of this class of compounds, with IC50 values in the low nanomolar range. Subsequent in vivo studies using the OT-1 pharmacodynamic murine model reveal robust, dose-dependent activation of the immune system, validating the therapeutic potential of these fluoroalkene-based inhibitors. Detailed experimental protocols and a depiction of the relevant signaling pathway are provided to support further research and development in this area.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data from in vitro and in vivo studies of a lead fluoroalkene-containing dual DGKα/ζ inhibitor, herein referred to as Compound 17.

Table 1: In Vitro Activity of Fluoroalkene-Containing DGKα/ζ Inhibitor

CompoundTargetAssay TypeIC50 (nM)
Compound 17 (Fluoroalkene) DGKαBiochemical≤ 20[1]
DGKζBiochemical≤ 20[1]
Amide Analog DGKζBiochemicalMicromolar

Note: The amide analog was the initial hit from a high-throughput screening campaign. Replacing the amide with a fluoroalkene bioisostere led to a significant improvement in cellular activity.[2]

Table 2: In Vivo Pharmacodynamic Activity of Fluoroalkene-Containing DGKα/ζ Inhibitor (Compound 17) in OT-1 Murine Model

Dose (mg/kg)Route of Administration% CD69+ of CD8+ T-cells
VehicleOralBaseline
Dose 1OralDose-dependent increase
Dose 2 (> Dose 1)OralFurther dose-dependent increase

Note: The in vivo functional activity of Compound 17 was demonstrated in an OT-1 pharmacodynamic murine model, showing robust and dose-dependent immune activation in the presence of antigen presentation.[2]

Signaling Pathway

Diacylglycerol kinases (DGK) α and ζ are critical negative regulators of T-cell receptor (TCR) signaling. Upon TCR activation, phospholipase C-γ1 (PLCγ1) generates diacylglycerol (DAG), a key second messenger. DAG activates downstream signaling cascades, including the Ras-ERK and PKCθ-NF-κB pathways, leading to T-cell activation, proliferation, and cytokine production. DGKα and DGKζ attenuate this signal by phosphorylating DAG to phosphatidic acid (PA). Inhibition of DGKα and DGKζ by fluoroalkene-containing compounds prevents the conversion of DAG to PA, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa_z DGKα/ζ DAG->DGKa_z Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKCtheta PKCθ DAG->PKCtheta Activates PA PA DGKa_z->PA Phosphorylates Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKCtheta->NFkB T_cell_activation T-cell Activation, Proliferation, Cytokine Production Ras_ERK->T_cell_activation NFkB->T_cell_activation Fluoroalkene_Inhibitor Fluoroalkene Inhibitor (e.g., Compound 17) Fluoroalkene_Inhibitor->DGKa_z Inhibits

Caption: T-cell receptor signaling pathway regulated by DGKα/ζ.

Experimental Protocols

1. In Vitro Biochemical Assay for DGKα and DGKζ Inhibition

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against DGKα and DGKζ.

  • Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Materials:

    • Recombinant human DGKα and DGKζ enzymes.

    • Substrate: Diacylglycerol (DAG).

    • ATP.

    • Test compound (e.g., Compound 17) at various concentrations.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 96-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the DGK enzyme, substrate, and ATP to the wells of a 96-well plate.

    • Add the diluted test compound to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and then to light.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo OT-1 Pharmacodynamic Murine Model

This model is used to assess the in vivo immune-modulating activity of compounds that target T-cell function.

  • Principle: OT-1 mice are transgenic and express a T-cell receptor specific for an ovalbumin (OVA) peptide presented by MHC class I. This allows for the tracking of a specific T-cell population's response to an antigen and a test compound.

  • Materials:

    • OT-1 transgenic mice.

    • Ovalbumin peptide (SIINFEKL).

    • Test compound (e.g., Compound 17) formulated for oral administration.

    • Vehicle control.

    • Flow cytometer.

    • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD69).

  • Procedure:

    • Adoptively transfer splenocytes from an OT-1 mouse into recipient C57BL/6 mice.

    • The following day, immunize the recipient mice with the OVA peptide to activate the OT-1 T-cells.

    • Administer the test compound or vehicle control orally at various doses and time points.

    • At a predetermined time after treatment, collect spleens from the mice.

    • Prepare single-cell suspensions from the spleens.

    • Stain the cells with fluorescently labeled antibodies against CD8 and the activation marker CD69.

    • Analyze the stained cells by flow cytometry to determine the percentage of CD8+ T-cells that are expressing CD69. An increase in the percentage of CD69+ CD8+ T-cells in the compound-treated group compared to the vehicle group indicates immune activation.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of fluoroalkene-containing compounds from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Amide Hit Identification) SAR Structure-Activity Relationship (Fluoroalkene Synthesis) HTS->SAR Biochemical_Assay Biochemical Assays (DGKα/ζ IC50 Determination) SAR->Biochemical_Assay ADME In Vitro ADME/ Tox Profiling Biochemical_Assay->ADME PK Pharmacokinetic Studies (Mouse) ADME->PK PD_Model OT-1 Pharmacodynamic Model (Immune Activation) PK->PD_Model Efficacy Tumor Efficacy Models PD_Model->Efficacy

Caption: From Lab Bench to Living System.

References

Evaluating the performance of different catalysts in allylic fluorination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can significantly alter their biological properties, making allylic fluorination a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The development of catalytic methods for this reaction has been a major focus, with various transition metal catalysts demonstrating unique performance characteristics.[1][2] This guide provides an objective comparison of the performance of three prominent types of catalysts—palladium-, iridium-, and copper-based systems—supported by experimental data to aid in the selection of the most suitable catalyst for a given synthetic challenge.

Performance Comparison of Catalysts

The choice of catalyst in allylic fluorination dictates the regioselectivity, enantioselectivity, and functional group tolerance of the reaction. The following table summarizes the quantitative performance of representative palladium, iridium, and copper catalyst systems in allylic fluorination reactions.

Catalyst SystemRepresentative SubstrateFluorinating AgentYield (%)Regioselectivity (branched:linear)Enantiomeric Excess (ee %)Reference
Palladium Cinnamyl chlorideAgF84>20:1N/A[3]
(E)-4-phenylbut-3-en-2-yl chlorideAgF85N/A88[4]
3-phenylprop-1-eneEt₃N·3HF64>20:1N/A[5]
Iridium Cinnamyl trichloroacetimidateEt₃N·3HF75>99:199[6]
1-phenylallyl trichloroacetimidateEt₃N·3HF70>99:197[6]
3-fluoro-3-phenylallyl trifluoroacetateDiethyl malonate98N/A96[7]
Copper Cinnamyl bromideEt₃N·3HF85>95:5N/A[8]
(E)-1-bromooct-2-eneEt₃N·3HF78>95:5N/A[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for each catalyst system.

1. Palladium-Catalyzed Regio- and Enantioselective Fluorination of an Acyclic Allylic Halide [3]

  • Reaction Setup: To an oven-dried vial is added the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂), a chiral ligand (e.g., (R)-BINAP), and the fluoride source (e.g., AgF). The vial is sealed with a Teflon-lined cap and purged with argon.

  • Reagents: The allylic halide substrate (e.g., cinnamyl chloride, 1.0 equiv) is dissolved in a suitable solvent (e.g., toluene) and added to the vial via syringe.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 24 hours).

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the allylic fluoride product.

2. Iridium-Catalyzed Asymmetric Allylic Fluorination of a Racemic Allylic Trichloroacetimidate [6]

  • Catalyst Preparation: In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral diene ligand are dissolved in an anhydrous solvent (e.g., THF). The solution is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Procedure: To a solution of the racemic allylic trichloroacetimidate substrate (1.0 equiv) in the reaction solvent is added the iridium catalyst solution. The fluorinating agent (e.g., Et₃N·3HF, 1.5 equiv) is then added dropwise.

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

3. Copper-Catalyzed Regioselective Fluorination of an Allylic Halide [8]

  • Reaction Setup: A mixture of the copper catalyst (e.g., CuI), the allylic halide substrate (e.g., cinnamyl bromide, 1.0 equiv), and a directing group-containing ligand (if necessary) is placed in a reaction vial.

  • Reagents: Anhydrous solvent (e.g., DMF) and the fluoride source (e.g., Et₃N·3HF, 2.0 equiv) are added to the vial.

  • Reaction Conditions: The vial is sealed, and the mixture is stirred at an elevated temperature (e.g., 80 °C) for the required reaction time (e.g., 12 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The desired allylic fluoride is isolated by flash chromatography.

Visualizing the Experimental Workflow

A general workflow for a catalytic allylic fluorination experiment is depicted below. This process highlights the key steps from catalyst activation to product isolation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reagent_prep Reagent and Substrate Preparation reagent_prep->reaction_setup reaction_execution Reaction Execution (Stirring, Heating) reaction_setup->reaction_execution Addition of Reagents workup Aqueous Work-up & Extraction reaction_execution->workup Reaction Quenching purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, GC/HPLC) purification->analysis

Caption: General experimental workflow for catalytic allylic fluorination.

This guide provides a comparative overview to assist in the selection of an appropriate catalyst for allylic fluorination. The optimal choice will depend on the specific substrate, desired selectivity, and available resources. For more in-depth information, consulting the primary literature is highly recommended.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Fluoro-5-methylhex-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-5-methylhex-3-ene. Adherence to these procedures is critical to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This compound is a halogenated organic substance and is expected to be flammable; therefore, it must be treated as hazardous waste.

Key Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided below. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₇H₁₃F[1]
Molecular Weight 116.18 g/mol [1]
Physical State Liquid (presumed)
Classification Halogenated Organic Compound[2], Flammable Liquid (presumed)[3]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

start Start: this compound Waste Generated prevention Waste Minimization: Can the chemical be used or repurposed? start->prevention collection Collect in a Designated Halogenated Organic Waste Container prevention->collection No labeling Label Container: 'Hazardous Waste' 'Halogenated Organics' List all constituents collection->labeling storage Store Safely: Tightly sealed container in a cool, dry, well-ventilated area labeling->storage disposal Arrange for Disposal: Contact a certified hazardous waste disposal company storage->disposal documentation Maintain Records: Document waste transfer and disposal disposal->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following detailed procedures must be followed to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or chemical-resistant apron.

2. Waste Segregation and Collection:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste .[4][5] This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and complexity.[4][5]

  • Collect waste this compound in a designated waste container specifically for halogenated organic liquids .[2][6]

  • The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks and evaporation.[6]

3. Labeling:

  • Properly label the waste container before or as soon as the first drop of waste is added.[6]

  • The label must include:

    • The words "Hazardous Waste".[4][5]

    • The name of the chemical: "this compound".

    • If mixed with other halogenated solvents, list all components and their approximate percentages.[5]

    • Appropriate hazard pictograms (e.g., flammable, irritant, environmental hazard).

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[6]

  • Keep the container away from sources of ignition, such as open flames, hot surfaces, and sparks.[6]

  • Ensure the storage area has secondary containment to capture any potential leaks.

5. Prohibited Actions:

  • Never pour this compound down the drain or into any sewer system .[3][7][8] This can lead to environmental contamination and potential damage to the wastewater treatment infrastructure.

  • Do not dispose of this chemical in regular trash.[3]

  • Do not attempt to evaporate the chemical as a means of disposal.

6. Final Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7][8]

  • Follow your institution's or company's specific procedures for arranging a hazardous waste pickup.

  • Ensure all paperwork and documentation related to the waste transfer are completed accurately.

Disclaimer: The information provided here is based on general principles for the disposal of halogenated organic and flammable liquid waste. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to all local, state, and federal regulations regarding hazardous waste disposal. If an SDS is not available, treat the substance with the utmost caution and assume it possesses the hazards typical of its chemical class.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.